Sodium zirconium lactate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-hydroxypropanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSIUVRXDVGQO-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NaO15Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15529-67-6 | |
| Record name | Sodium zirconium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium zirconium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical and physical properties of sodium zirconium lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the chemical and physical properties of sodium zirconium lactate. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this complex inorganic coordination compound. This document collates available data on its synthesis, characterization, and physicochemical properties. While the primary applications of this compound are industrial, this guide also addresses its limited toxicological data. It is important to distinguish this compound from sodium zirconium cyclosilicate, a therapeutic agent, as they are distinct chemical entities with different applications.
Chemical and Physical Properties
This compound is not a simple salt but rather a complex mixture of zirconium lactate species in aqueous solution. Its properties can vary significantly depending on the method of preparation, pH, concentration, and the molar ratio of lactate to zirconium. The lactate ligand typically coordinates to the zirconium ion in a bidentate fashion through both the carboxylate and the alcohol groups. In solution, it can exist as a mixture of monomeric, dimeric, and larger polymeric species.[1][2] The chemical structure is complex and can be represented by the approximate formula Zr(OH)4-n(O2CCHOHCH3)n(H2O)x where 1 < n < 3.[3]
Quantitative Data
The following tables summarize the reported physical and chemical properties of this compound. It is important to note that many of these properties are reported for aqueous solutions and can vary with concentration.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₅NaO₁₅Zr (for a pentakis(lactate) complex) | [4] |
| Molecular Weight | 559.56 g/mol (for C₁₅H₂₅NaO₁₅Zr) | [4] |
| CAS Numbers | 15529-67-6, 10377-98-7, 113184-20-6 | [1][4][5] |
| Appearance | Colorless to light yellow, clear or slightly turbid liquid; also described as a colorless solid. | [3][6] |
Table 2: Physicochemical Properties of this compound Solutions
| Property | Reported Value(s) | Source(s) |
| Boiling Point | > 93.3 °C; 227.6°C | [] |
| Freezing Point | ~ 0 °C | |
| Density | 1.2 - 1.35 g/mL; 1.9 g/cm³ | |
| pH | 5.8 - 10.4 | [8][9] |
| Water Solubility | Complete; 425 g/L at 20°C | |
| Thermal Decomposition Onset | ~ 241.2 °C (for a specific formulation) | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on patent literature, a general synthesis protocol can be outlined.
Synthesis of this compound Solution
This protocol is adapted from methodologies described in U.S. Patent 5,182,408.
Objective: To prepare a stable aqueous solution of this compound.
Materials:
-
Zirconium acetate solution (containing 22.0% ZrO₂)
-
Lactic acid (88%)
-
Sodium hydroxide solution (50%)
-
Distilled water
-
Reaction vessel with mixing capabilities
Procedure:
-
Preparation of Sodium Lactate Solution: In a separate beaker, carefully add 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid to prepare a sodium lactate solution. The reaction is exothermic and should be performed with caution.
-
Reaction with Zirconium Precursor: While continuously mixing, slowly add the prepared sodium lactate solution to 230 g of the zirconium acetate solution.
-
Stabilization and Characterization: Continue mixing until a stable, clear solution of this compound is obtained. The resulting solution can be characterized for its pH, zirconium dioxide content, and lactate to zirconium molar ratio. For this specific preparation, a pH of 6.2 and a ZrO₂ content of 12.2% is expected, with a lactate to zirconium molar ratio of 2.5:1.[6]
Note: The stability and properties of the final product are highly dependent on the starting materials, their concentrations, and the reaction conditions.[1]
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis are crucial for characterizing the structure and stability of this compound.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the bidentate coordination of the lactate ligand to the zirconium center. This is evidenced by shifts in the characteristic vibrational frequencies of the carboxylate and alcohol functional groups upon complexation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are used for detailed structural analysis. NMR can confirm the bidentate coordination and reveal the presence of different complex sizes in solution (indicated by broad vs. narrow signals).[1] The lability of the lactate complexes, which increases with decreasing pH, can also be studied using NMR.[2]
-
Thermal Gravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition profile of this compound. Studies have shown that the decomposition of zirconium precursors, including lactate complexes, leads to the formation of zirconium oxide.[1]
Key Relationships and Workflows
Factors Influencing this compound Speciation in Solution
The chemical nature of this compound in an aqueous solution is a dynamic equilibrium influenced by several factors.
Caption: Key factors determining the equilibrium of zirconium lactate species in aqueous solutions.
General Workflow for Application as a Cross-Linking Agent
This compound is widely used as a cross-linking agent, particularly in the oil and gas industry for hydraulic fracturing fluids.
Caption: A simplified workflow illustrating the use of this compound in polymer gel formation.
Biological and Toxicological Profile
The toxicological data on this compound is limited. It is generally considered to have low acute toxicity. However, it may cause mild skin and eye irritation.[8] Inhalation of mists may cause respiratory tract irritation.[8] It is important to distinguish this compound from sodium zirconium cyclosilicate , an orally administered drug used to treat hyperkalemia. Sodium zirconium cyclosilicate is not orally absorbed and has a different mechanism of action and safety profile.[10] There is no evidence in the reviewed literature to suggest that this compound is involved in biological signaling pathways. Its primary applications are industrial, leveraging its chemical properties as a cross-linking agent.[3][5]
Conclusion
This compound is a chemically complex substance with significant industrial applications, primarily as a cross-linking agent. Its chemical and physical properties are highly dependent on its preparation and solution conditions. While spectroscopic and thermal analysis methods are key to its characterization, detailed experimental protocols are not widely published. For professionals in drug development, it is crucial to differentiate this compound from the therapeutic agent sodium zirconium cyclosilicate to avoid confusion regarding their respective properties and applications. Further research into the solid-state structure and a more detailed toxicological evaluation would provide a more complete understanding of this compound.
References
- 1. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H25NaO15Zr | CID 167293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 113184-20-6,Zirconium, hydroxylactate sodium complexes | lookchem [lookchem.com]
- 6. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 10. Sodium Zirconium Cyclosilicate - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility Profile of Sodium Zirconium Lactate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium zirconium lactate in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development and other fields where understanding the behavior of this compound in aqueous media is critical. This document compiles and analyzes existing data on the solubility of this compound, details the factors influencing its solubility, and provides standardized experimental protocols for its determination.
Introduction to this compound
This compound is a zirconium complex with lactic acid in the form of a sodium salt. The structure of zirconium carboxylates, including the lactate, can be complex, often existing as heterogeneous compositions with the general formula Zr(OH)4-n(O2CCHOHCH-CH3)n(H2O)x where 1 < n < 3. In aqueous solutions, the chemistry of zirconium is intricate due to its propensity for hydrolysis and polymerization, which are highly sensitive to pH, temperature, and ionic strength. The lactate ligand can coordinate to the zirconium ion in a bidentate fashion, involving both the alcohol and carboxylate groups of the lactic acid molecule.
Aqueous Solubility of this compound
The solubility of this compound in water is a critical parameter for its application in various fields. While comprehensive data across a wide range of conditions are limited, available information provides key insights into its behavior.
Quantitative Solubility Data
A key quantitative measure of this compound's solubility in water has been reported as:
| Temperature (°C) | Solubility (g/L) |
| 20 | 425[1] |
This value indicates a high degree of solubility at room temperature. However, it is crucial to understand that this is a single data point, and the solubility can be significantly influenced by various factors as detailed below. Many suppliers describe their aqueous this compound products as "completely soluble" or "fully miscible" in water, which is consistent with the high solubility value reported.[2][3][4][5]
Factors Influencing Solubility and Stability
The solubility and stability of this compound in aqueous solutions are not static and are influenced by several interconnected factors. The interplay of these factors determines the state of the zirconium species in solution, ranging from monomeric complexes to larger polymeric structures.
pH: The pH of the aqueous solution is a critical determinant of the stability and speciation of zirconium lactate complexes. Stable solutions of this compound have been prepared across a wide pH range, from 5.8 to 10.4.[6][7][8] The lability of the lactate complexes, however, increases as the pH decreases.[7] This suggests that at lower pH, the lactate ligands are more likely to dissociate from the zirconium center. The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant across a pH range of 4 to 9.[6]
Concentration: The concentration of the zirconium complex in solution plays a significant role in its speciation through oligomerization.[9] As the concentration of zirconium lactate decreases, the species in solution can grow from dimers (Zr₂(La)₆) to tetramers (Zr₄(La)ₓ) and subsequently to larger polymers formed by the association of these tetramers.[10]
Hydrolysis and Polymerization: Zirconium ions are prone to hydrolysis in aqueous solutions, forming polynuclear zirconium hydroxy ions.[6][9] These hydroxy ions can then coordinate with lactate ligands to form larger, complex structures.[6] This process of hydrolysis and subsequent polymerization can lead to the formation of gels, a property utilized in applications such as hydraulic fracturing fluids.[11] The extent of polymerization is influenced by pH, concentration, and temperature.
Experimental Protocols for Solubility Determination
A standardized and detailed experimental protocol for determining the solubility of this compound is not explicitly available in the reviewed literature. However, based on general methods for determining the solubility of inorganic and metal-organic compounds, a robust protocol can be established. The following sections outline a general experimental workflow for this purpose.
Materials and Equipment
-
This compound (of known purity)
-
Deionized or distilled water
-
Thermostatic shaker or water bath
-
Analytical balance
-
pH meter
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for zirconium quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))
-
Standard laboratory glassware (beakers, flasks, pipettes)
Experimental Workflow: Equilibrium Solubility Method
The equilibrium solubility method is a common and reliable technique for determining the solubility of a compound. The general workflow is as follows:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in a series of sealed containers (e.g., glass vials or flasks).
-
Equilibration: Place the containers in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) pipette. To remove any remaining suspended particles, filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) that does not interact with the compound.
-
Quantification: Dilute the filtered solution to a suitable concentration and analyze the zirconium content using a calibrated analytical technique such as ICP-OES or AAS.
-
Data Analysis: Calculate the solubility of this compound in g/L or mol/L based on the measured zirconium concentration. Repeat the experiment at different temperatures and pH values to generate a comprehensive solubility profile.
Caption: Experimental Workflow for Equilibrium Solubility Determination.
Interplay of Factors Affecting Aqueous this compound Solutions
The behavior of this compound in water is a dynamic process governed by the interplay of pH, concentration, and temperature, which collectively influence hydrolysis and polymerization. Understanding these relationships is crucial for controlling the properties of its aqueous solutions.
Caption: Factors Influencing this compound Aqueous Solution Chemistry.
Conclusion
The aqueous solubility of this compound is high, but its behavior in solution is complex and dynamic. The interplay of pH, concentration, and temperature significantly influences the hydrolysis and polymerization of zirconium species, which in turn affects the overall stability and properties of the solution. For precise applications, it is imperative to characterize the solubility and stability of this compound under the specific conditions of use. The provided experimental protocol offers a general framework for conducting such a systematic investigation. Further research to generate a comprehensive solubility profile across a range of temperatures and pH values would be highly beneficial for the scientific and industrial communities.
References
- 1. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chempoint.com [chempoint.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 8. cuhk.edu.hk [cuhk.edu.hk]
- 9. chempoint.com [chempoint.com]
- 10. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]
In-Depth Technical Guide: Thermal Decomposition Analysis of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition analysis of sodium zirconium lactate. The information presented herein is curated for professionals in research and development who require a deep understanding of the thermal stability and decomposition pathways of this complex organometallic salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the logical workflow of the analysis.
Introduction
This compound is a complex salt with applications in various fields, including as a cross-linking agent and in the formulation of personal care products. An understanding of its thermal behavior is critical for determining its stability during manufacturing, storage, and application, as well as for predicting its fate under thermal stress. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing the decomposition process of this compound. These methods provide quantitative information about mass loss as a function of temperature and the energetic changes associated with decomposition events.
Experimental Protocols
While specific experimental parameters can vary based on the instrumentation and the precise nature of the this compound sample (e.g., hydration state), the following protocols outline best practices for its thermal analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This is crucial for identifying the different stages of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: 5–10 mg of finely ground this compound powder. A smaller sample size helps to minimize thermal gradients within the sample.
-
Crucible: Platinum or alumina crucibles are recommended due to their high-temperature stability and inertness.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20–50 mL/min to provide an inert environment and prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min is a common starting point. Slower heating rates (e.g., 5 °C/min) can improve the resolution of overlapping decomposition steps.
-
Temperature Range: Ambient to 800 °C. This range is typically sufficient to ensure complete decomposition to the final inorganic residue.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage mass loss for each step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This provides information on endothermic and exothermic events associated with phase transitions and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: 2–5 mg of finely ground this compound powder, sealed in an aluminum or platinum pan. If volatile products are expected, hermetically sealed pans should be used.
-
Reference: An empty, sealed pan of the same type as the sample pan.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20–50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard and allows for direct correlation with TGA data.
-
Temperature Range: Ambient to 500 °C. This range will typically cover the main decomposition events of the organic lactate moiety.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify the temperatures of endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition, oxidation).
Quantitative Data Summary
Based on available literature for related zirconium compounds and metal lactates, a multi-stage decomposition is anticipated for this compound. A baseline formulation containing zirconium lactate showed a decomposition onset at approximately 241.2°C with a mass loss of 18.1%, and two distinct mass loss steps were observed[1]. The following table summarizes a plausible thermal decomposition profile. Note: These values are illustrative and may vary depending on the specific stoichiometry and hydration state of the this compound sample.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Events |
| Stage I: Dehydration | 50 - 150 | Variable | Loss of adsorbed and coordinated water molecules. This is typically an endothermic process. |
| Stage II: Initial Lactate Decomposition | 200 - 400 | ~20 - 30% | Initial breakdown of the lactate ligands. This stage is often complex and may involve multiple overlapping steps. For a baseline zirconium-containing formulation, a decomposition onset of ~241.2°C with an 18.1% mass loss has been noted[1]. |
| Stage III: Final Decomposition & Carbonate Formation | 400 - 600 | ~15 - 25% | Further decomposition of organic intermediates and the likely formation of sodium carbonate from the sodium lactate component. |
| Final Residue | > 600 | The final residue is expected to be a mixture of sodium carbonate (Na₂CO₃) and zirconium dioxide (ZrO₂). |
Visualization of Experimental Workflow and Decomposition Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal analysis process and a proposed decomposition pathway for this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Proposed thermal decomposition pathway for this compound.
Discussion of Decomposition Mechanism
The thermal decomposition of this compound is a complex process involving multiple steps.
-
Dehydration: The initial mass loss observed at lower temperatures (typically below 150 °C) corresponds to the removal of physically adsorbed and chemically bound water molecules. This is an endothermic process, which would be visible as a peak in the DSC curve.
-
Decomposition of the Lactate Ligand: This is the most complex stage of the decomposition. The lactate anion is expected to break down, leading to the evolution of various gaseous products such as carbon dioxide, carbon monoxide, and smaller organic fragments. This stage is often exothermic due to the combustion of the organic components, although the initial bond-breaking may be endothermic. For related metal lactates, this decomposition often proceeds through the formation of intermediate carbonates.
-
Formation of Final Residue: At higher temperatures, the intermediate species decompose further to yield a stable inorganic residue. In an inert atmosphere, the sodium component is likely to form sodium carbonate (Na₂CO₃). The zirconium component will ultimately form zirconium dioxide (ZrO₂), which is a thermally stable ceramic material. The final residue is therefore expected to be a mixture of these two compounds. The thermal decomposition of other zirconium salts is known to produce zirconium dioxide as the final product.
Conclusion
The thermal decomposition of this compound is a multi-step process that can be effectively characterized using TGA and DSC. The analysis reveals an initial dehydration step followed by the complex decomposition of the lactate moiety, ultimately leading to a stable residue of sodium carbonate and zirconium dioxide. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling a better understanding of its thermal stability and degradation profile. Further analysis of the evolved gases using techniques such as TGA-FTIR or Pyrolysis-GC-MS would provide a more detailed insight into the specific chemical reactions occurring during each decomposition stage.
References
Spectroscopic Characterization of Sodium Zirconium Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate is a coordination complex with diverse applications, including in the formulation of personal care products and as a cross-linking agent in industrial processes. A thorough understanding of its molecular structure and purity is paramount for its effective and safe utilization. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. While specific, publicly available spectra for this compound are limited, this guide synthesizes available data on related zirconium-lactate complexes and sodium lactate to provide a robust framework for its analysis.
Spectroscopic Data
The coordination of lactate to the zirconium center induces characteristic changes in the spectroscopic signatures of the lactate molecule. The following tables summarize the expected and reported spectroscopic data for this compound and its components.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution. Studies on zirconium-lactate complexes confirm that lactate typically acts as a bidentate ligand, coordinating to the zirconium ion through both the carboxylate and the alcohol groups[1]. This coordination can be observed through shifts in the ¹H and ¹³C NMR signals of the lactate backbone. Furthermore, NMR can reveal the presence of both smaller, discrete complex molecules (sharp signals) and larger, oligomeric species (broad signals) in solution[1].
| Nucleus | Lactate Moiety | Expected Chemical Shift (ppm) for Sodium Lactate | Expected Shift upon Coordination to Zirconium |
| ¹H | CH₃ | ~1.3 (doublet) | Downfield shift |
| ¹H | CH | ~4.1 (quartet) | Downfield shift |
| ¹³C | CH₃ | ~21 | Downfield shift |
| ¹³C | CH | ~69 | Downfield shift |
| ¹³C | COO⁻ | ~182 | Downfield shift |
Note: The exact chemical shifts for this compound will be dependent on factors such as solvent, concentration, pH, and the specific coordination environment of the lactate ligands around the zirconium center.
Table 2: FT-IR Spectroscopic Data
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound and how they are affected by the coordination to the zirconium ion. The key vibrational modes of the lactate ligand, particularly the carboxylate and hydroxyl groups, are sensitive to complexation.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) for Sodium Lactate | Expected Shift upon Coordination to Zirconium |
| O-H (hydroxyl) | Stretching | 3400 - 3200 (broad) | Shift and/or broadening |
| C-H (alkyl) | Stretching | 3000 - 2850 | Minimal change |
| C=O (carboxylate) | Asymmetric Stretching | ~1580 | Shift to lower or higher wavenumber |
| C=O (carboxylate) | Symmetric Stretching | ~1420 | Shift to lower or higher wavenumber |
| C-O (hydroxyl) | Stretching | ~1120 | Shift to lower wavenumber |
| Zr-O | Stretching | - | Appearance of new bands in the low-frequency region (below 800 cm⁻¹) |
Note: The shifts in the carboxylate stretching frequencies are indicative of the coordination mode (e.g., monodentate, bidentate bridging). The appearance of new bands in the low-frequency region confirms the formation of Zr-O bonds.
Experimental Protocols
Detailed experimental procedures for the spectroscopic analysis of this compound are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
A general protocol for acquiring NMR spectra of zirconium complexes is as follows:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interference with the analyte signals.
-
Typical concentrations for ¹H NMR are in the range of 5-25 mg/mL, while ¹³C NMR may require higher concentrations (20-100 mg/mL).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
FT-IR Spectroscopy
A standard protocol for FT-IR analysis is as follows:
-
Sample Preparation:
-
Solid Samples (KBr Pellet):
-
Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
-
Instrument Parameters:
-
Spectrometer: A benchtop FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
Sodium Zirconium Lactate: A Comprehensive Technical Guide on its Historical Development and Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate, a complex salt with a history rooted in industrial applications, has garnered interest for its unique chemical properties and versatile reactivity. This technical guide provides an in-depth overview of the historical development and early research surrounding this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the foundational knowledge of this compound. The guide details early synthesis methods, physicochemical characterization, and initial toxicological assessments, presenting quantitative data in structured tables and outlining experimental protocols. Furthermore, it visualizes key chemical processes to facilitate a deeper understanding of the compound's behavior.
Historical Development and Early Applications
The development of this compound is closely tied to the advancements in zirconium chemistry and its industrial applications. Early research, primarily documented in patents, focused on creating stable aqueous solutions of zirconium chelates for use as cross-linking agents, particularly in the oil and gas industry for hydraulic fracturing fluids. These early formulations aimed to overcome challenges such as low chemical yield, the need for organic solvents, and instability of the resulting solutions. The primary application discovered and refined in this early period was its ability to form high-viscosity gels by cross-linking polymers like guar gum and its derivatives. Beyond the petroleum sector, early applications also included its use in the paper and textile industries to increase hardness and hydrophobicity, and in water-based paints and coatings as an adhesion promoter. An early, albeit less common, application was its inclusion in some deodorant formulations.
Physicochemical Properties
Early research characterized this compound as a water-based, pale yellow liquid. The following table summarizes some of the physicochemical properties reported in early literature and safety data sheets.
| Property | Value | Reference(s) |
| Molecular Formula | C15H25NaO15Zr | |
| Molecular Weight | 559.56 g/mol | |
| Appearance | Clearish milky white to pale yellow liquid | |
| Boiling Point | 227.6°C at 760 mmHg | |
| Flash Point | 109.9°C | |
| Solubility in Water | Fully miscible | |
| pH (of aqueous solutions) | Stable over a range of 3 to 10 |
Early Research on Synthesis and Formulation
Initial research efforts were heavily focused on developing stable and effective aqueous solutions of this compound. The patents from this era provide a valuable record of the experimental approaches taken.
Summary of Early Synthesis Formulations
The following table summarizes quantitative data from various early patented methods for the synthesis of this compound solutions. These examples highlight the different reactant ratios and resulting product characteristics that were explored.
| Zirconium Source | Zirconium Solution (g) | ZrO2 in Source (%) | Lactic Acid (88%) (g) | Sodium Hydroxide (50%) (g) | Final Product ZrO2 (%) | Final Product pH | Lactate:Zr Molar Ratio | Reference |
| Zirconium Acetate | 230 | 22.0 | 103.3 | 80.7 | 12.2 | 6.2 | 2.5:1 | |
| Zirconium Hydroxynitrate | 500 | 20.0 | 410 | 396.9 | 7.0 | 10.4 | 5.0:1 | |
| Zirconium Oxynitrate | 500 | 20.0 | - | - | 6.0 | 7.5 | 5.0:1 | |
| Zirconium Hydroxychloride | 510 | 15.2 | - | - | 9.5 | 5.8 | 3.0:1 |
Note: Some patent examples did not specify the exact amounts of lactic acid and sodium hydroxide, but rather the final molar ratio.
Experimental Protocols for Synthesis
The following protocols are generalized from the detailed descriptions found in early patents.
Protocol 1: Synthesis from Zirconium Acetate
-
Preparation of Sodium Lactate Solution:
-
To 103.3 g of 88% lactic acid, add 80.7 g of 50% sodium hydroxide solution while mixing.
-
-
Reaction with Zirconium Acetate:
-
Slowly add the prepared sodium lactate solution to 230 g of zirconium acetate solution (containing 22.0% ZrO2) with continuous mixing.
-
-
Final Product:
-
A stable solution of this compound is obtained.
-
Protocol 2: Synthesis from Zirconium Hydroxynitrate
-
Preparation of Sodium Lactate Solution:
-
To 410 g of 88% lactic acid, add 396.9 g of 50% sodium hydroxide solution while mixing.
-
-
Reaction with Zirconium Hydroxynitrate:
-
Add the prepared sodium lactate solution to 500 g of zirconium hydroxynitrate solution (containing 20.0% ZrO2) with continuous mixing.
-
-
Final Product:
-
A stable solution of this compound is obtained.
-
Visualization of the General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in early patents.
A Technical Guide to the Industrial Applications of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium zirconium lactate, a versatile organometallic complex, is gaining significant attention across various industrial sectors due to its efficacy as a crosslinking agent, adhesion promoter, and surface modifier. This document provides a comprehensive technical overview of the core industrial applications of this compound, with a particular focus on its role in hydraulic fracturing fluids, paints and coatings, and the paper industry. Detailed experimental protocols, quantitative performance data, and mechanistic visualizations are presented to facilitate further research and development in these and other potential fields, including drug delivery systems where controlled release and biocompatibility are paramount.
Introduction
This compound is a water-soluble, zirconium-based crosslinking agent. The lactate ligands form a stable chelate with the zirconium atom, which can be readily displaced by hydroxyl or carboxyl groups present on polymer backbones or substrate surfaces. This reactivity is the foundation of its utility in a wide range of applications. This guide will delve into the chemistry, mechanisms of action, and practical applications of this compound, providing researchers and drug development professionals with a foundational understanding of its potential.
Chemical and Physical Properties
This compound is typically supplied as a clear to slightly yellow aqueous solution. Its properties are influenced by the molar ratio of lactate to zirconium, the pH of the solution, and the presence of other ions.
Table 1: General Properties of this compound Solutions
| Property | Value/Description |
| Appearance | Clear to pale yellow liquid |
| pH | Typically near-neutral (can be adjusted) |
| Solubility | Fully miscible in water |
| Stability | Stable over a broad pH range (approximately 3 to 10)[1] |
| Reactivity | Reacts with hydroxyl and carboxyl groups |
The stability of zirconium-lactate complexes is temperature-dependent, a crucial factor in high-temperature applications like hydraulic fracturing.[1] The lability of the lactate ligands, which is their tendency to be exchanged, increases as the pH decreases.[1]
Industrial Applications
Oil & Gas: Hydraulic Fracturing Fluids
This compound is a highly effective crosslinking agent for guar gum and its derivatives, which are used to create high-viscosity gels for hydraulic fracturing fluids.[2][3] These gels are essential for suspending and transporting proppants (e.g., sand) into the fractures created in the rock formation.
Mechanism of Action:
In aqueous solutions, guar gum polymers have abundant hydroxyl groups. When this compound is added, the zirconium complex crosslinks the polymer chains by forming bonds with these hydroxyl groups. This creates a three-dimensional network, dramatically increasing the viscosity of the fluid. The crosslinking process is often delayed to allow the fluid to be pumped down the wellbore with lower friction before achieving maximum viscosity at the target formation.
Performance Data:
The performance of zirconium-crosslinked fracturing fluids is evaluated by their rheological properties, particularly their viscosity under high temperature and shear conditions.
Table 2: Rheological Performance of a Zirconium-Crosslinked Hydroxypropyl Guar (HPG) Fracturing Fluid
| Parameter | Value |
| Polymer Concentration | 40 lb/1000 gal |
| Crosslinker | Organozirconium |
| Test Temperature | 120 °C |
| Shear Rate | 170 s⁻¹ |
| Viscosity Retention | > 89.7% |
Source: Adapted from a study on organozirconium crosslinkers for HPG-based fluids.[3]
Experimental Protocol: Preparation of a Zirconium-Crosslinked Fracturing Fluid
This protocol is a generalized procedure based on common industry practices.
Materials:
-
Hydroxypropyl guar (HPG)
-
This compound solution
-
Buffer solution (to control pH)
-
Biocide
-
Breaker (to reduce viscosity after fracturing)
-
Water (brine or fresh water)
Procedure:
-
Hydrate the HPG in water with continuous stirring to form a base gel.
-
Add a biocide to prevent bacterial degradation of the polymer.
-
Adjust the pH of the base gel to the desired level using a buffer solution.
-
While vigorously stirring, add the this compound crosslinker to the base gel. The amount will depend on the desired viscosity and crosslinking time.
-
Continue mixing until a uniform crosslinked gel is formed.
-
Incorporate a breaker agent, which will activate under downhole conditions (temperature and time) to reduce the gel's viscosity, allowing for flowback and hydrocarbon production.
Visualization: Workflow for Preparing a Crosslinked Fracturing Fluid
Caption: Workflow for the preparation of a this compound crosslinked hydraulic fracturing fluid.
Paints, Coatings, and Inks
In waterborne paints, coatings, and inks, this compound acts as a crosslinker for binders and pigments, improving the physical properties of the dried film.[2][3] It is particularly effective in formulations containing polymers with carboxyl and hydroxyl groups, such as acrylics.[2]
Mechanism of Action:
During the drying process of a water-based coating, as water evaporates, the polymer particles coalesce. The zirconium lactate complex, dispersed in the aqueous phase, reacts with the functional groups on the polymer chains and pigment surfaces. This forms a crosslinked network that enhances the cohesion and adhesion of the coating. The result is a more durable film with improved resistance to water, chemicals, and abrasion.
Performance Data:
The addition of zirconium crosslinkers can significantly improve the wet rub and wet pick resistance of coatings.
Table 3: Effect of Zirconium-Based Crosslinker on Wet Rub Resistance of a Paper Coating
| Crosslinker Type | Concentration (parts) | Wet Rub Resistance |
| KZC7 (7% Zr) | 0.5 | Good |
| PBC (Polyamine-based) | 0.5 | Comparable to KZC10 & KZC20 |
| KZC10 (10% Zr) | 0.5 | Comparable to PBC |
| KZC20 (20% Zr) | 0.5 | Comparable to PBC |
| All Crosslinkers | 0.9 | Enhanced |
Source: Adapted from a study on zirconium-based crosslinkers in pigment coatings for paper.[1][4]
Table 4: Effect of Zirconium-Based Crosslinker on Wet Pick Resistance of a Paper Coating
| Crosslinker Type | Concentration (parts) | Wet Pick Resistance |
| KZC Series & PBC | 0.5 | Poor |
| KZC7 (7% Zr) | 0.9 | Superior |
| KZC10 (10% Zr) | 0.9 | Improved |
| KZC20 (20% Zr) | 0.9 | Improved |
| PBC (Polyamine-based) | 0.9 | Improved |
Source: Adapted from a study on zirconium-based crosslinkers in pigment coatings for paper.[1][4]
Experimental Protocol: Preparation of a Waterborne Acrylic Coating with this compound
This protocol outlines a general procedure for incorporating this compound into a simple waterborne acrylic paint formulation.
Materials:
-
Acrylic emulsion binder
-
Pigment dispersion (e.g., titanium dioxide)
-
Coalescing solvent
-
Defoamer
-
Thickener
-
This compound solution
-
Water
Procedure:
-
In a mixing vessel, combine the acrylic emulsion, pigment dispersion, and water under gentle agitation.
-
Add the coalescing solvent and defoamer and continue to mix.
-
Adjust the viscosity of the formulation with a thickener to achieve the desired consistency.
-
As the final step before packaging, add the this compound solution slowly while stirring. The amount added typically ranges from 0.5% to 3.0% based on the total formulation weight.
-
Continue mixing for a short period to ensure uniform distribution.
Visualization: Adhesion Promotion Mechanism
Caption: Logical relationship of this compound promoting adhesion and cohesion in a coating.
Paper and Nonwovens
This compound can be used to modify the surface of paper and synthetic nonwovens to increase hardness and decrease hydrophilicity.[2][3] It acts as a crosslinker for the cellulose fibers and any binders used in the paper manufacturing process.
Mechanism of Action:
When applied to the surface of paper, the zirconium lactate reacts with the hydroxyl groups of the cellulose fibers. This crosslinking effect strengthens the fiber network at the surface, leading to increased hardness and stiffness. The reaction also reduces the number of available hydroxyl groups, which are responsible for water absorption, thus making the paper more hydrophobic.
Performance Data:
While specific quantitative data for this compound is limited in publicly available literature, the effect of zirconium compounds on paper properties is well-documented. For instance, treatment with zirconium-containing compounds can lead to a significant increase in the contact angle of water on the paper surface, indicating increased hydrophobicity.
Table 5: Illustrative Effect of Zirconium Treatment on Paper Properties
| Property | Untreated Paper | Zirconium-Treated Paper |
| Hardness | Baseline | Increased |
| Water Contact Angle | Low (Hydrophilic) | Increased (More Hydrophobic) |
| Water Absorption | High | Reduced |
Experimental Protocol: Surface Sizing of Paper with this compound
This protocol is based on a patented process for improving surface sizing efficiency.
Materials:
-
Aqueous solution of a water-soluble polymer (e.g., starch, polyvinyl alcohol)
-
This compound solution
-
Alkali solution (e.g., sodium hydroxide) for pH adjustment
-
Unsized paper sheet
Procedure:
-
Prepare an aqueous surface sizing solution by combining the polymer solution with the this compound solution.
-
Adjust the pH of the sizing solution to between 5 and 10.5 with the alkali solution. This initiates a reaction between the polymer and the zirconium salt, increasing the viscosity.
-
Apply the sizing solution to the surface of the paper sheet using a suitable method, such as a size press or roller coater.
-
Dry and cure the treated paper by passing it through a heated section (e.g., 120-180°C). During this step, the zirconium complexes crosslink the polymer and bond with the cellulose fibers.
Potential in Drug Development
While the primary applications of this compound are industrial, its properties suggest potential for exploration in the field of drug development. The ability to crosslink polymers, particularly those with hydroxyl and carboxyl groups (common in many biopolymers), could be leveraged for:
-
Controlled Release Formulations: Crosslinking a polymer matrix containing an active pharmaceutical ingredient (API) can modulate the release rate of the API. The extent of crosslinking could be tailored to achieve specific release profiles.
-
Hydrogel Formation: this compound could be used to form hydrogels from biocompatible polymers for applications in tissue engineering, wound healing, and drug delivery.
-
Bioadhesion: The adhesive properties of zirconium compounds could be investigated to enhance the adhesion of drug delivery systems to mucosal surfaces.
Further research is required to evaluate the biocompatibility and toxicological profile of this compound in the context of pharmaceutical applications.
Synthesis of this compound
Stable aqueous solutions of this compound can be prepared through the reaction of a zirconium salt with sodium lactate. The following is an example protocol derived from patent literature.
Experimental Protocol: Synthesis of a Stable this compound Solution
Materials:
-
Zirconium acetate solution (e.g., containing 22.0% ZrO₂)
-
Lactic acid (e.g., 88%)
-
Sodium hydroxide solution (e.g., 50%)
Procedure:
-
Prepare a sodium lactate solution by carefully adding the 50% sodium hydroxide solution to the 88% lactic acid. The reaction is exothermic and should be controlled.
-
While mixing, add the prepared sodium lactate solution to the zirconium acetate solution.
-
Continue mixing until a clear and stable solution of this compound is obtained.
Example reactant quantities from a patented process yield a solution with a pH of 6.2, 12.2% ZrO₂, and a lactate to zirconium molar ratio of 2.5 to 1.0.[4]
Visualization: Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound solution.
Safety and Handling
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
This compound is a highly versatile and effective chemical compound with established applications in the oil and gas, coatings, and paper industries. Its ability to crosslink polymers and promote adhesion provides significant performance enhancements in these fields. Furthermore, its unique chemical properties suggest intriguing possibilities for future research and development, particularly in the realm of drug delivery and biomaterials. This guide has provided a foundational overview to encourage and support further scientific and industrial exploration of this promising compound.
References
- 1. Effects of Zirconium-Based Crosslinkers with Different Zirconium Contents on Pigment Coating in Paper [mdpi.com]
- 2. WO1996009345A1 - Use of zirconium salts to improve the surface sizing efficiency in paper making - Google Patents [patents.google.com]
- 3. onepetro.org [onepetro.org]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium zirconium lactate is a compound of significant interest due to its diverse applications, ranging from industrial processes to potential roles in pharmaceuticals. Its efficacy is intrinsically linked to its molecular structure and coordination chemistry. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its crystal structure, coordination environment in solution, and the experimental methodologies employed for its characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this versatile zirconium complex.
Introduction
Zirconium, a transition metal, is known for its ability to form stable complexes with various organic ligands. Among these, lactate has proven to be a particularly effective chelating agent. This compound, while often referred to as a single entity, typically exists as a complex mixture of zirconium-lactate species, particularly in aqueous solutions. The nature of these species is highly dependent on factors such as pH, concentration, and the molar ratio of lactate to zirconium.[1][2] This complexity dictates the material's physical and chemical properties and is a critical consideration for its application.
Coordination Chemistry in Solution
The coordination chemistry of this compound in aqueous solution is dynamic and multifaceted. Spectroscopic and potentiometric studies have been instrumental in elucidating the nature of the zirconium-lactate interactions.
Key Findings:
-
Bidentate Coordination: Lactic acid acts as a bidentate ligand, coordinating to the zirconium center through both the carboxylate and the alcohol functional groups.[1][3][4] This mode of binding is a cornerstone of its stable complex formation.
-
pH Dependence: The lability and stability of the zirconium-lactate complexes are strongly influenced by pH. As the pH decreases, the rate of ligand exchange increases.[1][4] The average number of lactate ligands per zirconium ion, however, remains relatively constant at approximately two within a pH range of 4 to 9.[1][2]
-
Oligomerization: In solution, zirconium lactate complexes can exist as a mixture of monomeric, dimeric, and larger polymeric species.[3] At higher concentrations, dimeric species of the formula Zr₂(lactate)₆ have been identified.[3][4] As the concentration decreases, these can associate to form tetramers and larger polynuclear zirconium hydroxy ions.[1][3][4]
The following diagram illustrates the general coordination and oligomerization behavior of zirconium lactate in an aqueous environment.
Caption: General scheme of zirconium lactate coordination and oligomerization in solution.
Solid-State Structure and Crystallinity
The solid form of this compound is highly dependent on the preparation method. While often amorphous, crystalline compounds have also been synthesized.[1][4]
-
Amorphous vs. Crystalline: Precipitation from solution can yield either amorphous or crystalline solids.[1][4] X-ray diffraction (XRD) is the primary technique used to distinguish between these forms. The presence of sharp diffraction peaks in an XRD pattern is indicative of a well-ordered crystalline structure.[4]
-
Multiple Crystalline Forms: Studies have shown that it is possible to synthesize distinct crystalline compounds of zirconium lactate. For instance, two different crystalline forms, both with a 4:1 lactate-to-zirconium ratio, have been reported, each exhibiting a different coordination environment for the lactate ligands.[1][2]
Due to the complex nature and the lack of a single, definitive crystal structure for a compound broadly identified as "this compound" in the public domain, a detailed crystallographic table with unit cell parameters, bond lengths, and angles is not available at the time of this writing. Research in this area is ongoing, and future studies may provide more precise structural information.
Experimental Protocols
The synthesis and characterization of this compound involve a series of well-defined experimental procedures.
Synthesis of this compound Solution
A common method for the preparation of an aqueous solution of this compound involves the reaction of a zirconium salt with sodium lactate. The following is a generalized protocol based on patented procedures:[5][6]
Workflow for Synthesis of this compound Solution:
Caption: A simplified workflow for the synthesis of this compound solution.
Example Molar Ratios for Synthesis:
| Component 1 | Component 2 | Component 3 | Lactate to Zirconium Molar Ratio | Final Product Characteristics | Reference |
| 88% Lactic Acid (410g) | 50% Sodium Hydroxide (396.9g) | Zirconium Hydroxynitrate (500g, 20.0% ZrO₂) | 5.0 to 1.0 | Stable solution, pH 10.4, 7.0% ZrO₂ | [5] |
| 88% Lactic Acid (189g) | 50% Sodium Hydroxide (122g) | Zirconium Hydroxychloride (510g, 15.2% ZrO₂) | 3.0 to 1.0 | Clear solution, pH 5.8, 9.5% ZrO₂ | [5] |
Characterization Techniques
A suite of analytical techniques is employed to characterize the structure and properties of this compound.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Determines the crystallinity of solid samples, distinguishing between amorphous and crystalline forms.[4] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the bidentate coordination of the lactate ligand by observing shifts in the vibrational frequencies of the carboxylate and alcohol groups upon complexation with zirconium.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure in both solution and solid states. It can confirm the bidentate coordination, reveal the presence of different complex sizes (broad vs. narrow signals), and probe the lability of the lactate ligands.[1][4] |
| X-ray Absorption Spectroscopy (XAS) | Elucidates the local coordination environment and oligomeric state of zirconium in solution, even in non-crystalline samples. It has been used to identify the dodecahedral coordination geometry of zirconium and the formation of dimers and tetramers.[3][4] |
| Potentiometric Titration | Investigates the formation of complexes and determines their stability constants.[4] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the solid complex.[4] |
Quantitative Data Summary
While comprehensive crystallographic data is not available, spectroscopic and analytical studies have provided some quantitative insights into the nature of this compound.
Spectroscopic and Analytical Data:
| Parameter | Value/Observation | Technique | Reference |
| Lactate to Zirconium Ratio (in solution) | ~2 (from pH 4-9) | Potentiometry | [1][2] |
| Lactate to Zirconium Ratio (in synthesized crystalline solids) | 4 | Elemental Analysis | [1][2] |
| Zirconium Coordination Geometry | Typically an 8-oxygen dodecahedron | X-ray Absorption Spectroscopy (XAS) | [3][4] |
| FT-IR: Carboxylate Group Shift | Shift upon complexation confirms coordination | FT-IR Spectroscopy | [3][4] |
| FT-IR: Alcohol Group Shift | Shift confirms bidentate coordination | FT-IR Spectroscopy | [3][4] |
| ¹³C MAS NMR of Solid | Evidence of at least two distinct lactate environments in some crystalline forms | Solid-State NMR | [1][4] |
Conclusion
The chemistry of this compound is characterized by a complex interplay of coordination, pH, and concentration, leading to a variety of species in solution and different solid-state forms. While a definitive crystal structure remains elusive, a combination of spectroscopic and analytical techniques has provided significant insights into its molecular behavior. For researchers and professionals in drug development, a thorough understanding of this complex chemistry is paramount for the rational design and application of materials containing this compound. Future research, particularly in single-crystal X-ray diffraction of isolated complexes, will be crucial for a more detailed structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 4. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 5. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 6. U.S. Patent for Process for preparation of stable aqueous solutions of zirconium chelates Patent (Patent # 5,182,408 issued January 26, 1993) - Justia Patents Search [patents.justia.com]
An In-depth Technical Guide on the Thermodynamic Properties and Stability of Zirconium Lactate Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of zirconium lactate complexes. Due to the intricate aqueous chemistry of zirconium(IV), which includes a strong tendency toward hydrolysis, precise thermodynamic data for sodium zirconium lactate complexes are not extensively available in peer-reviewed literature.[1][2] Consequently, this document presents available data on analogous zirconium complexes, outlines the key factors influencing stability, and provides detailed experimental protocols for the determination of these properties.
Overview of Zirconium Lactate Complex Stability
Zirconium lactate complexes are known for their stability across a broad pH range, typically from approximately 3 to 10, which is a critical factor for their use in various industrial applications.[1] The coordination chemistry is complex and highly dependent on factors such as pH, zirconium concentration, and the presence of other coordinating species.
Several key characteristics define the stability and behavior of these complexes in aqueous solutions:
-
pH Dependence: The lability and stability of zirconium-lactate complexes are profoundly influenced by the pH of the solution.[1] While stable over a wide pH range, the lability of the lactate ligands increases as the pH decreases.[3]
-
Ligand-to-Metal Ratio: Studies have indicated that the average number of lactate ligands per zirconium ion is approximately two, and this ratio remains relatively constant across a pH range of 4 to 9.[3]
-
Speciation and Polymerization: The nature of the complexes in solution is highly dependent on the degree of zirconium hydrolysis.[1] At varying zirconium concentrations, the speciation changes. For instance, as the concentration of zirconium decreases, complexes can grow from dimeric forms, such as Zr₂(lactate)₆, to tetrameric and larger polymeric structures.[1]
-
Challenges in Characterization: The complex aqueous chemistry of Zirconium(IV) presents significant challenges in determining precise thermodynamic data.[1] This complexity leads to variability in reported stability constants, often by several orders of magnitude, making direct comparisons difficult.[1][2]
Quantitative Data on Zirconium-Ligand Complex Stability
While specific thermodynamic data (ΔH, ΔS, ΔG) for this compound are not readily found, stability constants for zirconium complexes with a similar ligand, 2-methyl lactic acid, have been determined. Additionally, data for other zirconium chelates are presented for comparative purposes.
Table 1: Stepwise Stability Constants (log K) of Zirconium(IV) Complexes with 2-Methyl Lactic Acid
| Stepwise Constant | Value at Ionic Strength 2.0M (HClO₄) |
| log K₁ | 3.81 |
| log K₂ | 3.23 |
| log K₃ | 2.85 |
| log K₄ | 2.30 |
Data sourced from a study using a cation exchange resin distribution technique.[4]
Table 2: Stability Constants (log K) of Zirconium(IV) Complexes with Other Ligands
| Ligand | Stepwise Constant | Value at 25°C and 0.1 M NaClO₄ |
| Asparagine | log K₁ | 8.80 |
| log K₂ | 6.25 | |
| Glutamine | log K₁ | 8.75 |
| log K₂ | 6.10 |
Data determined by potentiometric studies.[5]
Table 3: Overall Stability Constants (log β) of Zirconium(IV) Complexes with Polydentate Ligands
| Ligand | Complex Species | Value in 1.00 M total ionic strength |
| EDTA | Zr(EDTA)⁰ | 27.9 ± 0.1 |
| CDTA | Zr(CDTA)⁰ | 29.6 ± 0.2 |
| DTPA | Zr(DTPA)⁻ | 35.3 ± 0.3 |
Data determined by a liquid-liquid extraction technique.[6]
Experimental Protocols for Thermodynamic and Stability Analysis
For researchers aiming to determine the thermodynamic properties and stability constants of this compound complexes, the following established methodologies are recommended.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly effective method for determining stepwise stability constants by monitoring the change in hydrogen ion concentration (pH) upon complex formation.[5][7]
Methodology:
-
Solution Preparation:
-
Prepare a standardized stock solution of the metal ion (e.g., Zirconium(IV) oxychloride) of known concentration.
-
Prepare a standardized stock solution of the ligand (lactic acid) of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) for titration.
-
Prepare a solution of a background electrolyte (e.g., NaNO₃ or NaClO₄) to maintain constant ionic strength.[7]
-
-
Calibration:
-
Calibrate the pH meter and electrode system using standard buffer solutions.
-
Perform an acid-base titration (e.g., HCl with NaOH) under the same ionic strength and temperature conditions as the experiment to determine the standard potential (E⁰) and the activity coefficient of hydrogen ions.[7]
-
-
Titration Procedure:
-
Prepare a series of solutions containing known concentrations of the metal ion, the ligand, and the background electrolyte.
-
Titrate these solutions with the standardized strong base.
-
Record the pH (or potential) after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each titration point.
-
Use computational software (e.g., HYPERQUAD, SPECIES) to analyze the titration data and refine the stability constants (β) by minimizing the difference between the experimental and calculated titration curves.[7]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.[8][9]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the macromolecule (in this case, Zirconium(IV)) in a suitable buffer.
-
Prepare a solution of the ligand (sodium lactate) in the exact same buffer to avoid heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Load the zirconium solution into the sample cell and the lactate solution into the injection syringe.
-
Allow the system to thermally equilibrate.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the lactate solution into the zirconium solution.
-
The instrument measures the heat released or absorbed after each injection. The differential power required to maintain zero temperature difference between the sample and reference cells is recorded.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kₐ (1/Kₑ), ΔH, and n.
-
Calculate ΔG and ΔS using the equations:
-
ΔG = -RT ln(Kₐ)
-
ΔG = ΔH - TΔS
-
-
Spectrophotometric Methods
UV-Vis spectrophotometry can be used to determine stability constants if the formation of the metal-ligand complex results in a change in the absorbance spectrum.[10][11]
Methodology:
-
Spectral Analysis:
-
Record the UV-Vis spectra of the metal ion solution, the ligand solution, and a series of solutions with varying metal-to-ligand ratios.
-
Identify a wavelength where the change in absorbance upon complexation is maximal.
-
-
Method of Continuous Variations (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary (from 0 to 1).
-
Measure the absorbance of each solution at the chosen wavelength.
-
Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and increasing concentrations of the ligand.
-
Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.
-
-
Data Analysis for Stability Constant:
-
Use the absorbance data from the mole-ratio or other titration methods to calculate the equilibrium concentrations of all species in solution.
-
Apply computational methods to fit the data and determine the stability constant.
-
Logical Relationships in Stability Assessment
The overall stability of a metal-ligand complex is a function of both thermodynamic and kinetic factors. The relationship between these factors and the experimental outcomes is crucial for a comprehensive understanding.
References
- 1. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 2. oecd-nea.org [oecd-nea.org]
- 3. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 4. akjournals.com [akjournals.com]
- 5. Potentiometric determination of stepwise stability constants of zirconium, thorium and uranium chelates of asparagine and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamics of ligand-metal complex binding: An isothermal titration calorimetry study [morressier.com]
- 9. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oligomeric and Polymeric Species of Zirconium Lactate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium lactate is a versatile compound with applications ranging from industrial processes to potential use in drug delivery and formulation. In aqueous solutions, zirconium lactate does not exist as a simple monomeric species. Instead, it forms a complex and dynamic equilibrium of various oligomeric and polymeric structures. Understanding the nature of these species, the factors governing their formation, and the analytical techniques for their characterization is crucial for harnessing the full potential of zirconium lactate in research and development. This guide provides a comprehensive overview of the speciation of zirconium lactate in solution, including quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical processes and analytical workflows.
Solution-State Speciation and Oligomerization
In aqueous environments, zirconium lactate undergoes hydrolysis and subsequent polymerization, leading to a mixture of oligomers and larger polymeric assemblies. The coordination chemistry of zirconium with lactate is central to this behavior. Lactate typically acts as a bidentate ligand, coordinating to the zirconium center through both its carboxylate and hydroxyl groups. The specific species present in solution are highly dependent on several factors, most notably concentration and pH.
The Influence of Concentration and pH
The equilibrium between different oligomeric and polymeric forms of zirconium lactate is strongly influenced by the zirconium concentration.[1] At high concentrations, dimeric species are predominant. As the solution is diluted, these dimers can associate to form larger, cyclic tetramers, which can then further assemble into larger polymeric structures.[1]
The pH of the solution also plays a critical role in the speciation and lability of the zirconium lactate complexes. The average number of lactate ligands per zirconium ion is approximately two and remains relatively constant over a pH range of 4 to 9.[2] However, the lability of these lactate complexes increases as the pH decreases, indicating a higher tendency for the ligands to dissociate from the zirconium center under more acidic conditions.[2] In the context of polymer gels, the pH can dictate the nature of the crosslinking zirconium species, with dimers being observed at pH 6 and tetramers at pH 7.[1][3]
The following diagram illustrates the general equilibrium pathway for the formation of oligomeric and polymeric zirconium lactate species in solution.
Quantitative Data on Zirconium Lactate Speciation
The following table summarizes the semi-quantitative relationship between zirconium concentration and the predominant species of zirconium lactate in aqueous solution, as determined by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.
| Zirconium Concentration (ppm) | Predominant Species |
| High (e.g., 51,840) | Dimers ([Zr₂(lactate)₆])[1] |
| Decreasing | Cyclic Tetramers ([Zr₄(lactate)ₓ])[1] |
| Low (e.g., down to 36) | Larger Oligomers/Polymers (from tetramer association)[1] |
In polymer gels, the following pH-dependent speciation has been observed:
| pH | Predominant Species in Polymer Gels |
| 6 | Dimers[1][3] |
| 7 | Tetramers[1][3] |
Experimental Protocols for Characterization
A variety of analytical techniques are employed to characterize the complex solution chemistry of zirconium lactate. The following sections provide an overview of the methodologies for key experiments.
Potentiometric Titration
Potentiometric titration is a valuable method for determining the stability constants of metal-ligand complexes and for studying hydrolysis and polymerization equilibria as a function of pH.
Objective: To determine the average number of lactate ligands bound to zirconium and to assess the lability of the complexes at different pH values.
Materials and Equipment:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Temperature-controlled reaction vessel
-
Nitrogen gas inlet for inert atmosphere
-
Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)
-
Zirconium lactate solution of known concentration
-
Background electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Sample Preparation: Prepare a solution of zirconium lactate in the background electrolyte in the reaction vessel. The concentration of the background electrolyte should be significantly higher than that of the zirconium lactate to ensure a constant ionic strength throughout the titration.
-
Inert Atmosphere: Purge the solution with nitrogen gas for a period of time before and during the titration to exclude atmospheric carbon dioxide.
-
Titration: Titrate the zirconium lactate solution with the standardized acid or base at a constant temperature. Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The resulting titration curve can be analyzed using appropriate software to calculate the formation constants of the various zirconium-lactate and hydrolyzed species present in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the local chemical environment of the lactate ligands and for distinguishing between different coordination modes and oligomeric species.
Objective: To identify the different lactate environments in solution and to gain insights into the size and dynamics of the zirconium lactate complexes.
Materials and Equipment:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Zirconium lactate samples at various concentrations
Procedure:
-
Sample Preparation: Dissolve the zirconium lactate sample in the deuterated solvent in an NMR tube. The concentration of the sample should be carefully controlled.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum of the solution.
-
Observe the chemical shifts and multiplicities of the lactate proton signals (methine and methyl groups).
-
Broadening of the NMR signals can indicate the presence of large, slowly tumbling polymeric species in solution. Sharper signals may correspond to smaller, more mobile oligomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Analyze the chemical shifts of the carboxylate, methine, and methyl carbons of the lactate ligand.
-
Changes in the chemical shifts upon coordination to zirconium provide information about the binding mode. The presence of multiple signals for a particular carbon may indicate the existence of different lactate environments within the oligomeric structures.
-
-
Data Interpretation: Correlate the NMR data with information from other techniques, such as mass spectrometry and EXAFS, to build a comprehensive picture of the zirconium lactate species in solution.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a technique that provides information about the local atomic structure around a specific element, in this case, zirconium. It is particularly useful for determining the coordination number and bond distances in both crystalline and non-crystalline materials, including solutions.
Objective: To determine the coordination geometry, Zr-O bond lengths, and the nuclearity (number of zirconium atoms) of the dominant zirconium lactate species in solution.
Materials and Equipment:
-
Synchrotron radiation source
-
X-ray monochromator
-
Detectors (e.g., ionization chambers, fluorescence detectors)
-
Sample cell for liquid samples
Procedure:
-
Sample Preparation: Prepare zirconium lactate solutions of varying concentrations in a suitable solvent.
-
Data Acquisition:
-
Mount the liquid sample cell in the X-ray beam path.
-
Tune the monochromator to the Zr K-edge (approximately 18 keV).
-
Measure the X-ray absorption spectrum by scanning the incident X-ray energy across the absorption edge. The absorption can be measured in transmission mode for concentrated samples or in fluorescence mode for dilute samples.
-
-
Data Analysis:
-
Extract the EXAFS oscillations from the raw absorption data.
-
Perform a Fourier transform of the EXAFS data to obtain a radial distribution function, which shows peaks corresponding to the different coordination shells around the zirconium atom.
-
Fit the EXAFS data using theoretical models to determine structural parameters such as the number of neighboring atoms (coordination number), the distance to those atoms (bond length), and the degree of disorder.
-
The following diagram provides a generalized workflow for the characterization of zirconium lactate solutions.
Conclusion
The behavior of zirconium lactate in aqueous solution is characterized by a complex interplay of hydrolysis and polymerization, leading to the formation of various oligomeric and polymeric species. The distribution of these species is primarily governed by concentration and pH. A thorough understanding of this speciation is essential for controlling the properties and performance of zirconium lactate in diverse applications, including drug development. The combination of analytical techniques such as potentiometric titration, NMR spectroscopy, and EXAFS provides the necessary tools to elucidate the intricate solution chemistry of this important compound. The methodologies and data presented in this guide offer a foundational understanding for researchers and scientists working with zirconium lactate.
References
Methodological & Application
Application Notes and Protocols for Sodium Zirconium Lactate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium zirconium lactate as a versatile crosslinking agent for creating hydrogels from various polymers. The protocols detailed below are intended for laboratory-scale preparation and characterization, particularly for applications in biomedical research and drug delivery.
Introduction to this compound as a Crosslinking Agent
This compound is a water-soluble, zirconium-based crosslinking agent that can form stable hydrogels by reacting with polymers containing hydroxyl (-OH) and carboxyl (-COOH) functional groups. The crosslinking mechanism is believed to involve a ligand exchange reaction, where the zirconium ion forms coordination bonds with the functional groups on the polymer chains, displacing the lactate ligands. This process results in the formation of a three-dimensional polymer network, characteristic of a hydrogel.
The properties of the resulting hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, can be tuned by controlling various parameters, including the concentration of the polymer and the crosslinking agent, the pH of the solution, and the reaction temperature and time.
Applications in Hydrogel Formation
This compound is a suitable crosslinking agent for a variety of natural and synthetic polymers, making it a valuable tool for developing hydrogels for diverse applications.
-
Biomedical Applications: Due to its potential for low toxicity, zirconium-crosslinked hydrogels are being explored for applications in tissue engineering, wound healing, and as scaffolds for cell culture.
-
Drug Delivery: The crosslinked polymer network can encapsulate therapeutic agents, allowing for their controlled and sustained release.
-
Industrial Applications: It is widely used in the oil and gas industry to increase the viscosity of fracturing fluids and in the manufacturing of coatings, inks, and adhesives to improve their mechanical properties.
Quantitative Data on Crosslinked Hydrogels
The following tables summarize the typical ranges of experimental parameters and their effects on the properties of hydrogels crosslinked with zirconium compounds. It is important to note that the optimal conditions will vary depending on the specific polymer and the desired application.
Table 1: Experimental Parameters for Hydrogel Formation
| Parameter | Typical Range | Effect on Hydrogel Properties |
| Polymer Concentration | 1 - 10% (w/v) | Higher concentration generally leads to a stiffer and more robust hydrogel. |
| This compound Conc. | 0.1 - 5% (w/v) | Increasing concentration increases the crosslinking density, resulting in a stiffer, less swellable hydrogel. |
| pH of Polymer Solution | 4 - 9 | The pH affects the ionization of polymer functional groups and the reactivity of the zirconium complex, influencing the rate and extent of crosslinking. |
| Crosslinking Temperature | Room Temperature to 80°C | Higher temperatures can accelerate the crosslinking reaction. |
| Crosslinking Time | Minutes to Hours | The time required to form a stable hydrogel depends on the other reaction parameters. |
Table 2: Typical Properties of Zirconium-Crosslinked Hydrogels
| Property | Typical Values/Observations | Factors Influencing the Property |
| Mechanical Strength | Can range from soft gels to rigid structures | Polymer type and concentration, crosslinker concentration. |
| Swelling Ratio | 100 - 2000% | Inversely proportional to the crosslinking density. |
| Drug Release Profile | Sustained release over hours to days | Crosslinking density, drug-polymer interactions, and environmental conditions (pH, temperature). |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of hydrogels using this compound as a crosslinking agent.
Protocol 1: Preparation of a Sodium Alginate Hydrogel Crosslinked with this compound
This protocol describes the preparation of a sodium alginate hydrogel. The same general procedure can be adapted for other polymers like carboxymethyl cellulose or hyaluronic acid.
Materials:
-
Sodium Alginate powder
-
This compound solution (e.g., 10% w/v in deionized water)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Molds for hydrogel casting (e.g., petri dishes, custom molds)
Procedure:
-
Prepare the Polymer Solution:
-
Slowly add 2 g of sodium alginate powder to 100 mL of deionized water while stirring vigorously to prevent clumping.
-
Continue stirring until the powder is completely dissolved. This may take several hours. The resulting solution will be viscous.
-
-
Adjust pH (Optional):
-
Measure the pH of the sodium alginate solution. If necessary, adjust the pH to a desired value (typically between 6 and 8) using dilute HCl or NaOH.
-
-
Crosslinking:
-
While stirring the polymer solution, slowly add a predetermined volume of the this compound solution. The amount to add will depend on the desired crosslinking density. A starting point is to add 5 mL of a 10% (w/v) this compound solution to 100 mL of the 2% (w/v) sodium alginate solution.
-
Continue stirring for a few minutes to ensure homogeneous mixing.
-
-
Gelation:
-
Pour the mixture into molds and allow it to stand at room temperature. Gelation time will vary from minutes to hours depending on the concentrations and pH.
-
-
Purification:
-
Once the hydrogel has formed, it can be purified by immersing it in a large volume of deionized water for 24-48 hours, with several changes of water. This will remove any unreacted crosslinker and other impurities.
-
Protocol 2: Drug Loading and In Vitro Release Study
This protocol describes how to load a model drug into the hydrogel and study its release profile.
Materials:
-
Prepared hydrogels (from Protocol 1)
-
Model drug (e.g., methotrexate, methylene blue)
-
Phosphate-buffered saline (PBS) at a physiological pH of 7.4
-
UV-Vis spectrophotometer
-
Incubator or water bath at 37°C
Procedure:
-
Drug Loading (Encapsulation Method):
-
Dissolve the desired amount of the drug in the polymer solution before adding the crosslinking agent in Protocol 1, Step 3.
-
Proceed with the crosslinking and purification steps as described above. The purification step should be performed with caution to minimize the initial burst release of the drug.
-
-
In Vitro Release Study:
-
Place a known amount of the drug-loaded hydrogel into a known volume of PBS (e.g., a 1 cm³ hydrogel in 10 mL of PBS).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw a small aliquot of the PBS and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Measure the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
The following diagrams illustrate the experimental workflow, the proposed crosslinking mechanism, and a logical diagram for a drug delivery application.
Caption: Experimental workflow for the synthesis and characterization of a zirconium-crosslinked hydrogel.
Caption: Proposed crosslinking mechanism of polymers by this compound.
Application Notes and Protocols for the Synthesis of Zirconium Oxide from a Sodium Zirconium Lactate Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium oxide (ZrO₂), or zirconia, is a versatile ceramic material with extensive applications in various fields, including catalysis, dental and orthopedic implants, and drug delivery, owing to its high thermal stability, mechanical strength, and biocompatibility. The synthesis method and the choice of precursor significantly influence the physicochemical properties of the final zirconia product, such as particle size, crystal phase (monoclinic, tetragonal, or cubic), and surface area.[1][2]
This document provides a detailed protocol for the synthesis of zirconium oxide nanoparticles using sodium zirconium lactate as a precursor. The process involves the preparation of a stable aqueous solution of this compound, followed by thermal decomposition (calcination) to yield zirconium oxide.
Experimental Protocols
1. Preparation of this compound Precursor Solution
This protocol is adapted from established methods for creating stable aqueous solutions of zirconium chelates.[3][4]
Materials:
-
Zirconium acetate solution (e.g., containing 22.0% ZrO₂) or another suitable zirconium salt like zirconium hydroxynitrate.[3][4]
-
Lactic acid (e.g., 88% solution)
-
Sodium hydroxide (e.g., 50% solution)
-
Deionized water
Procedure:
-
In a suitable beaker, prepare a sodium lactate solution by carefully adding 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid with continuous mixing.
-
While mixing, add the prepared sodium lactate solution to 230 g of zirconium acetate solution (containing 22.0% ZrO₂).[3][4]
-
Continue mixing until a clear and stable solution of this compound is obtained.
-
Measure the pH of the final solution; it should be approximately 6.2.[3][4] The lactate to zirconium molar ratio in this preparation is approximately 2.5 to 1.0.[3][4] The resulting solution is stable upon dilution, boiling, and aging.[3][4]
2. Thermal Decomposition (Calcination) to Zirconium Oxide
The prepared this compound precursor is thermally treated to yield zirconium oxide. The temperature of calcination is a critical parameter that influences the crystal structure and properties of the resulting zirconia.[2][5][6]
Materials and Equipment:
-
This compound precursor solution
-
Drying oven
-
High-temperature furnace (muffle furnace)
-
Ceramic crucibles
Procedure:
-
Pour the this compound precursor solution into a ceramic crucible.
-
Dry the solution in an oven at approximately 100-120°C overnight to evaporate the water and obtain a solid precursor powder.
-
Transfer the crucible containing the dried precursor to a high-temperature furnace for calcination.
-
Heat the sample in air. The decomposition of the lactate complex is expected to begin at around 241.2°C.[7] A multi-step heating profile is recommended to ensure complete removal of organic components and controlled crystallization of zirconia.
-
Calcination Profile:
-
Ramp up the temperature to 500°C at a rate of 5°C/min and hold for 2-4 hours. At this temperature, the organic lactate component will decompose, and the formation of an amorphous or poorly crystalline tetragonal zirconia phase is expected.[6]
-
For a more crystalline and stable phase, the temperature can be further increased. For instance, calcination at temperatures between 700°C and 1100°C can lead to the formation of monoclinic or a mixture of tetragonal and monoclinic phases.[6][8]
-
-
After the hold time, turn off the furnace and allow the sample to cool down to room temperature slowly inside the furnace.
-
The resulting white powder is zirconium oxide.
3. Characterization of Zirconium Oxide
To evaluate the properties of the synthesized zirconium oxide, the following characterization techniques are recommended:
-
X-Ray Diffraction (XRD): To determine the crystal phase (monoclinic, tetragonal, cubic) and crystallite size of the zirconia nanoparticles.[1][5]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and agglomeration of the synthesized powder.[1][9]
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the precursor and determine the optimal calcination temperature.[1][7]
-
Nitrogen Adsorption-Desorption (BET analysis): To measure the specific surface area and pore size distribution of the zirconia powder.[10]
Data Presentation
Table 1: Precursor Solution Preparation Parameters
| Parameter | Value | Reference |
| Zirconium Source | Zirconium Acetate Solution | [3][4] |
| ZrO₂ Content in Zirconium Source | 22.0% | [3][4] |
| Lactic Acid Concentration | 88% | [3][4] |
| Sodium Hydroxide Concentration | 50% | [3][4] |
| Lactate to Zirconium Molar Ratio | 2.5 : 1.0 | [3][4] |
| Final pH of Precursor Solution | ~6.2 | [3][4] |
| Final ZrO₂ Concentration in Solution | 12.2% | [3][4] |
Table 2: Influence of Calcination Temperature on Zirconia Properties (Illustrative)
| Calcination Temperature (°C) | Expected Predominant Phase | Expected Crystallinity | Expected Specific Surface Area | Reference |
| 500 | Tetragonal (t-ZrO₂) | Low to Moderate | High | [6] |
| 800 | Tetragonal + Monoclinic | Moderate to High | Moderate | [2] |
| 1100 | Monoclinic (m-ZrO₂) | High | Low | [6] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of zirconium oxide.
Caption: Thermal decomposition pathway of the precursor.
References
- 1. Influence of precursors and mineralizers on phase formation in ZrO2 nanoparticles synthesized by the hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 4. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. Synthesis of zirconium dioxide by ultrasound assisted precipitation: effect of calcination temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis Using Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium zirconium lactate in sol-gel processes for the synthesis of advanced zirconium-based materials. This methodology is particularly relevant for applications in drug delivery, biomedical coatings, and catalysis, where control over porosity and material properties at the nanoscale is crucial.
Introduction
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials with a wide range of compositions and morphologies. The use of aqueous precursors is gaining traction due to its environmental benefits and potential for biological applications. This compound is a water-soluble, stable zirconium precursor that serves as an excellent candidate for aqueous sol-gel synthesis of zirconia (ZrO₂) and its composites. The lactate ligand acts as a chelating agent, moderating the hydrolysis and condensation reactions of the zirconium species, which allows for better control over the final material's structure and properties. Materials synthesized via this route can be tailored to exhibit high surface area and controlled porosity, making them ideal for use as drug carriers, bioactive coatings, and catalysts.
Data Presentation
The following tables summarize key parameters and resulting material properties for typical aqueous sol-gel syntheses of zirconia. While specific data for this compound is limited in published literature, the data presented is based on analogous aqueous systems using zirconium salts and chelating agents, and provides a baseline for expected outcomes.
Table 1: Precursor and Sol Formation Parameters
| Parameter | Value/Range | Purpose/Effect |
| Zirconium Precursor | This compound Solution | Primary source of zirconia |
| Lactate to Zirconium Molar Ratio | 2.5:1 to 5.0:1 | Stabilization of zirconium ions, control of hydrolysis rate |
| pH of Precursor Solution | 3.0 - 10.4 | Influences the stability of the precursor solution |
| Solvent | Deionized Water | Aqueous, biocompatible solvent |
Table 2: Gelation and Material Properties
| Parameter | Value/Range | Resulting Material Property |
| Gelation Temperature | Room Temperature to 80°C | Affects gelation time and initial gel structure |
| Aging Time | 24 - 72 hours | Strengthens the gel network and influences final porosity |
| Drying Method | Conventional Oven (60-120°C) or Supercritical Drying | Determines the degree of pore collapse (Xerogel vs. Aerogel) |
| Calcination Temperature | 400°C - 1200°C | Controls the crystalline phase (tetragonal vs. monoclinic) and particle size |
| Resulting Particle Size | 10 - 50 nm | Dependent on calcination temperature and precursor concentration |
| Surface Area | 50 - 250 m²/g | Influenced by drying method and calcination temperature |
| Pore Volume | 0.1 - 0.5 cm³/g | Dependent on the extent of network crosslinking and drying method |
Experimental Protocols
The following are detailed protocols for the synthesis of zirconia materials using this compound via a sol-gel process.
Protocol 1: Preparation of a Stable Aqueous this compound Precursor Solution
This protocol is adapted from patent literature describing the formation of stable zirconium chelate solutions.
Materials:
-
Zirconium hydroxynitrate (20.0% ZrO₂)
-
Lactic acid (88%)
-
Sodium hydroxide (50% solution)
-
Deionized water
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a glass beaker, prepare a sodium lactate solution by carefully adding 396.9 g of 50% sodium hydroxide solution to 410 g of 88% lactic acid with continuous stirring.
-
To this sodium lactate solution, slowly add 500 g of zirconium hydroxynitrate solution.
-
Continue stirring until a clear, homogeneous solution of this compound is obtained.
-
Measure the pH of the final solution. The expected pH will be approximately 10.4, with a lactate to zirconium molar ratio of 5.0 to 1.0.[1][2]
-
This stable precursor solution can be stored for future use in sol-gel synthesis.
Protocol 2: Sol-Gel Synthesis of Porous Zirconia Xerogel
This protocol outlines the steps for forming a zirconia gel from the precursor solution and subsequent processing to a xerogel.
Materials:
-
This compound Precursor Solution (from Protocol 1)
-
Deionized water
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Oven
-
Tube furnace
Procedure:
-
Sol Formation: The prepared this compound solution is the initial sol.
-
Gelation: The sol can be induced to gel by either gentle heating or aging at room temperature. For controlled gelation, place the sol in a covered beaker in an oven at 60-80°C. Gelation time will vary depending on the concentration and temperature. Alternatively, allow the sol to stand at room temperature for 24-72 hours.
-
Aging: Once the gel has formed, allow it to age in its mother liquor for 24-48 hours at the gelation temperature. This step strengthens the gel network.
-
Washing: Carefully decant the supernatant liquid and wash the gel multiple times with deionized water to remove residual sodium salts and organic species.
-
Drying: Place the washed gel in an oven at 80-120°C for 12-24 hours to remove the solvent. This will result in a solid, porous material known as a xerogel. Significant shrinkage of the gel is expected during this step.
-
Calcination: Transfer the dried xerogel to a tube furnace for calcination. Heat the material in air at a rate of 2-5°C/min to a final temperature between 400°C and 800°C and hold for 2-4 hours. The calcination step removes residual organic components and induces crystallization of the zirconia. The final crystalline phase (tetragonal or monoclinic) will depend on the calcination temperature.
Mandatory Visualizations
Logical Workflow for Sol-Gel Synthesis
Caption: Workflow for sol-gel synthesis of porous zirconia.
Signaling Pathway for Drug Delivery Application
Caption: Pathway for drug delivery using sol-gel zirconia.
References
Application Notes and Protocols: Sodium Zirconium Lactate in Antiperspirant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate, a salt of lactic acid and zirconium, has been historically explored for its potential application in antiperspirant formulations. While less common in contemporary products, which predominantly feature aluminum-based salts, its properties as a cross-linking agent and its ability to form gels suggest a mechanism of action consistent with sweat duct occlusion. These notes provide a comprehensive overview of its potential application, supported by relevant data and standardized testing protocols.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NaO₁₅Zr | [1] |
| Molecular Weight | 559.56 g/mol | [1] |
| Appearance | Slightly hazy, colorless liquid (in solution) | [2] |
| Solubility in Water | 100% | [2] |
| pH (in solution) | ~7 | [2] |
| Odor | None | [2] |
Mechanism of Action
The proposed mechanism of action for this compound as an antiperspirant is analogous to that of other metal salts used for this purpose. It is predicated on the principle of forming a temporary, superficial plug within the sweat duct, thereby physically obstructing the flow of sweat to the skin's surface.
Upon application to the skin and contact with sweat, the this compound solution is believed to undergo a change in pH. This shift in pH likely causes the zirconium complexes to hydrolyze and polymerize, forming a gel-like precipitate. This insoluble metallic hydroxide gel physically blocks the eccrine sweat duct.
Formulation Considerations
While specific formulation examples for modern antiperspirants containing this compound are scarce, historical patents suggest its use in stick formulations.[3] Its high water solubility allows for its incorporation into aqueous-based systems such as roll-ons and gels.
Key considerations for formulation include:
-
pH: The formulation's pH should be optimized to ensure the stability of the this compound in the product while allowing for effective gel plug formation upon contact with the skin and sweat.
-
Compatibility: Compatibility with other formulation ingredients, such as gelling agents, emollients, and fragrances, must be assessed to prevent precipitation or degradation of the active.
-
Aesthetics: The final formulation should possess desirable sensory properties, including feel, residue, and fragrance.
Experimental Protocols
To evaluate the efficacy and safety of an antiperspirant formulation containing this compound, standardized experimental protocols should be followed.
Protocol 1: Gravimetric Sweat Reduction Analysis
This protocol is based on the FDA guidelines for testing antiperspirant efficacy and is considered the gold standard.
Methodology:
-
Subject Selection: Recruit healthy volunteers who meet the inclusion criteria, including a baseline sweat production of at least 100 mg per axilla in 20 minutes under controlled hot room conditions (e.g., 100°F ± 2°F and 30-40% relative humidity).
-
Washout Period: Subjects undergo a 17-day washout period where they abstain from all antiperspirant and deodorant use.
-
Baseline Sweat Collection:
-
Subjects are placed in a controlled hot room.
-
Pre-weighed absorbent pads are placed in each axilla for a specified period (e.g., 20 minutes).
-
The pads are re-weighed to determine the baseline sweat output.
-
-
Product Application:
-
A standardized amount of the this compound antiperspirant formulation is applied to one axilla.
-
The contralateral axilla serves as a control (either untreated or treated with a placebo formulation).
-
-
Post-Treatment Sweat Collection:
-
At specified time points after application (e.g., 24 and 48 hours), sweat is collected using the same gravimetric method as for the baseline.
-
-
Data Analysis:
-
The percentage of sweat reduction for each subject is calculated using the following formula: % Sweat Reduction = (1 - (Treated Axilla Sweat / Control Axilla Sweat)) * 100
-
Statistical analysis is performed to determine the significance of the sweat reduction.
-
Protocol 2: In Vitro Gel Formation Assay
This protocol provides a preliminary assessment of the gel-forming potential of this compound under conditions simulating sweat.
Methodology:
-
Prepare Artificial Sweat Solution: Create a solution mimicking the composition of human sweat (e.g., containing sodium chloride, urea, lactic acid, and bovine serum albumin at physiological concentrations and pH).
-
Introduce this compound: Add a defined concentration of the this compound solution to the artificial sweat.
-
Monitor Gel Formation: Observe the mixture for the formation of a precipitate or gel over time.
-
Characterize the Gel: If a gel forms, its viscosity and stability can be further characterized using rheological methods.
Safety and Regulatory Considerations
-
Dermal Irritation and Sensitization Studies: To assess the potential for skin irritation and allergic contact dermatitis.
-
Toxicological Risk Assessment: To evaluate the systemic toxicity potential.
Regulatory bodies such as the FDA in the United States and the European Commission have specific guidelines for the approval and labeling of antiperspirant drug products. These regulations would need to be carefully consulted and adhered to during the development process.
Conclusion
This compound presents an interesting, albeit historically overlooked, candidate for antiperspirant applications. Its ability to form gels in a manner consistent with the established mechanism of action of metal-based antiperspirants is a key attribute. However, the lack of modern efficacy and comprehensive safety data necessitates thorough investigation through standardized protocols as outlined in these notes. Future research should focus on optimizing formulations to maximize efficacy while ensuring a favorable safety profile for the consumer.
References
- 1. This compound | C15H25NaO15Zr | CID 167293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. US3259545A - Stable aluminum hydroxide gel or aluminum hydroxide-sodium zirconium lactate antiperspirant stick - Google Patents [patents.google.com]
- 4. Pathological changes associated with deodorant preparations containing this compound; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of sodium zirconium lactate, a compound of interest in various industrial and pharmaceutical applications. The following protocols are designed to deliver accurate and reproducible results for the determination of both the zirconium and lactate components of the molecule.
Method 1: Quantification of Zirconium by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Application Note:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and selective analytical technique ideal for the determination of trace and major elemental concentrations. This method provides a robust approach for quantifying the zirconium content in this compound samples. The high temperature of the argon plasma ensures complete dissociation of the sample matrix, minimizing interferences and leading to accurate quantification. This protocol is applicable for the analysis of zirconium in raw materials, in-process samples, and finished products containing this compound.
Experimental Protocol:
1. Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Autosampler
-
Microwave digestion system
2. Reagents and Materials:
-
Nitric Acid (HNO₃), trace metal grade
-
Hydrofluoric Acid (HF), trace metal grade (use with extreme caution and appropriate personal protective equipment)
-
Zirconium standard solution, 1000 ppm
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks and pipettes, Class A
-
Polypropylene centrifuge tubes
3. Standard Preparation:
-
Stock Standard (100 ppm): Pipette 10.0 mL of the 1000 ppm zirconium standard solution into a 100 mL volumetric flask and dilute to volume with 2% (v/v) nitric acid.
-
Working Standards: Prepare a series of working standards by serial dilution of the 100 ppm stock standard with 2% (v/v) nitric acid to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
4. Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 50 mg of the this compound sample into a clean microwave digestion vessel.
-
Carefully add 5 mL of nitric acid and 0.5 mL of hydrofluoric acid to the vessel. (Caution: HF is extremely corrosive and toxic. Handle in a fume hood with appropriate gloves and eye protection).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.
-
Allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood and transfer the digested solution to a 50 mL polypropylene tube.
-
Dilute the solution to 50 mL with deionized water. This solution may require further dilution with 2% (v/v) nitric acid to fall within the calibration range.
5. ICP-MS Analysis:
-
Plasma Conditions: Optimize the ICP-MS instrument parameters, including nebulizer gas flow, RF power, and lens voltages, to achieve maximum sensitivity for zirconium (m/z 90, 91, 92, 94, 96).
-
Data Acquisition: Aspirate the blank, working standards, and prepared samples. Acquire data in peak jumping or scanning mode, monitoring the primary isotope of zirconium (⁹⁰Zr) and at least one other isotope to check for potential isobaric interferences.
-
Calibration: Generate a calibration curve by plotting the signal intensity against the concentration of the working standards. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.
-
Quantification: Determine the concentration of zirconium in the sample solutions from the calibration curve. Calculate the amount of zirconium in the original sample by accounting for all dilutions.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 50.0 ng/mL | [1] |
| Limit of Detection (LOD) | 0.4 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.7 ng/mL | [1] |
| Recovery | 92 - 104% | [1] |
| Intermediate Precision (RSD%) | < 5% | [1] |
Experimental Workflow for Zirconium Quantification by ICP-MS:
Caption: Workflow for Zirconium Quantification by ICP-MS.
Method 2: Quantification of Lactate by Titration
Application Note:
This section describes two titrimetric methods for the determination of the lactate content in this compound. Titration is a classic and cost-effective analytical technique that provides reliable quantitative results. The USP method is a well-established standard, while the modified Metrohm method offers a more time and cost-efficient alternative.[2][3][4][5]
Protocol 2A: USP Method (Perchloric Acid Titration)
This method involves a non-aqueous titration where the lactate is titrated with perchloric acid in a mixture of acetic anhydride and glacial acetic acid.[2][3][4][5]
Experimental Protocol:
1. Instrumentation:
-
Automatic Potentiometric Titrator with a pH electrode
-
Analytical balance
-
Volumetric flasks and pipettes, Class A
2. Reagents and Materials:
-
Perchloric acid, 0.1 N in glacial acetic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium lactate (for system suitability)
3. Sample Preparation:
-
Accurately weigh a quantity of this compound equivalent to approximately 300 mg of lactate into a 100 mL beaker.
-
Dissolve the sample in a 5:1 mixture of acetic anhydride and glacial acetic acid.[2][3][4][5]
-
Prepare a blank solution containing the same solvent mixture.
4. Titration:
-
Titrate the blank solution with 0.1 N perchloric acid to the endpoint.
-
Titrate the sample solution with 0.1 N perchloric acid to the endpoint. The endpoint is determined by the first equivalence point on the titration curve.[2][4][5]
5. Calculation: The lactate content is calculated based on the volume of titrant consumed by the sample, corrected for the blank titration.
Quantitative Data Summary (USP Method):
| Parameter | Typical Value | Reference |
| Recovery | 97.77% | [2][3] |
| RSD (%) | 0.53% | [2][3] |
Protocol 2B: Modified Metrohm Method (Hydrochloric Acid Titration)
This modified method offers a faster and more cost-effective analysis using aqueous hydrochloric acid as the titrant.[2][3][4][5]
Experimental Protocol:
1. Instrumentation:
-
Automatic Potentiometric Titrator with a pH electrode
-
Analytical balance
-
Volumetric flasks and pipettes, Class A
2. Reagents and Materials:
-
Hydrochloric acid (HCl), 0.1 mol/L
-
Acetone
-
Deionized water
-
Sodium lactate (for system suitability)
3. Sample Preparation:
-
Accurately weigh a quantity of this compound equivalent to approximately 300 mg of lactate.
-
Dissolve the sample in a 1:1 mixture of acetone and deionized water.[2][3][4][5]
4. Titration:
5. Calculation: The lactate content is calculated based on the volume of titrant consumed by the sample.
Quantitative Data Summary (Modified Metrohm Method):
| Parameter | Typical Value | Reference |
| Recovery | 96.56% | [2][3] |
| RSD (%) | 0.93% | [2][3] |
Experimental Workflow for Lactate Quantification by Titration:
Caption: Workflow for Lactate Quantification by Titration.
Method 3: Quantification of Lactate by High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive method for the quantification of lactate. This method is particularly useful for complex matrices where titration may be subject to interferences. The following is a reversed-phase HPLC method with UV detection.[6][7][8]
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a UV detector
-
Ion-exclusion analytical column (e.g., Shimpack SCR-102(H), 7.9 mm × 300 mm, 7 µm)[7][8] or a suitable C18 column.
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄), HPLC grade
-
Deionized water, HPLC grade
-
Sodium lactate, analytical standard
-
Volumetric flasks and pipettes, Class A
-
Syringe filters, 0.45 µm
3. Chromatographic Conditions:
-
Mobile Phase: 0.1 M Sulfuric Acid[6] or 0.1% Phosphoric Acid in water.[7][8] The mobile phase should be filtered and degassed.
-
Detection Wavelength: 210 nm.[6]
4. Standard Preparation:
-
Stock Standard: Accurately weigh and dissolve an appropriate amount of sodium lactate standard in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover a linear range (e.g., 0.79 to 3.8 mg/mL).[7][8]
5. Sample Preparation:
-
Accurately weigh an amount of this compound sample and dissolve it in a known volume of deionized water to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
-
Inject the working standards and sample solutions into the HPLC system.
-
Identify the lactate peak based on the retention time of the standard. The retention time for sodium lactate is approximately 4.0 min under certain conditions.[6]
-
Generate a calibration curve by plotting the peak area of the lactate standard against its concentration.
-
Quantify the lactate concentration in the sample from the calibration curve and the sample peak area.
Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.79 - 3.8 mg/mL | [7][8] |
| Correlation Coefficient (r²) | > 0.9999 | [7][8] |
| Recovery | 99.0 - 99.3% | [8] |
| RSD (%) | < 2% | [6] |
Experimental Workflow for Lactate Quantification by HPLC:
Caption: Workflow for Lactate Quantification by HPLC.
References
- 1. Validation of a method to quantify titanium, vanadium and zirconium in oral mucosa cells by inductively coupled plasma-mass spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metrohm.com [metrohm.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. metrohm.com [metrohm.com]
- 5. Determination of sodium lactate | Metrohm [metrohm.com]
- 6. ijsr.net [ijsr.net]
- 7. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 8. scirp.org [scirp.org]
Application Notes and Protocols for Zirconium-Containing Biomaterials
Introduction
Zirconium-containing compounds are a versatile class of materials with emerging applications in the biomedical field. Their favorable properties, including low toxicity and high stability, have led to their investigation for uses ranging from drug delivery to tissue engineering. This document provides detailed application notes and protocols for two prominent zirconium-based materials: sodium zirconium cyclosilicate and zirconia ceramics. Furthermore, it explores the prospective application of sodium zirconium lactate in bone tissue engineering, a novel area with potential for future research.
Section 1: Sodium Zirconium Cyclosilicate for the Management of Hyperkalemia
Sodium zirconium cyclosilicate is an inorganic, non-polymeric compound with a microporous structure that selectively captures potassium ions in the gastrointestinal tract.[1] Marketed as Lokelma, it is approved for the treatment of hyperkalemia in adults.[1][2]
Application Notes
-
Mechanism of Action: Sodium zirconium cyclosilicate acts as a selective potassium binder. After oral administration, it exchanges sodium and hydrogen ions for potassium ions in the gut, which are then excreted in the feces.[2] This process effectively lowers the concentration of potassium in the blood.
-
Pharmacokinetics: The onset of action is observed within one to six hours of administration.[1] It is not absorbed systemically, and its activity is confined to the gastrointestinal tract.[3][4]
-
Clinical Efficacy: Clinical trials have demonstrated its effectiveness in both acute and maintenance treatment of hyperkalemia.[2] It has been shown to be effective across various patient populations, including those with chronic kidney disease, heart failure, and diabetes, as well as those on renin-angiotensin-aldosterone system (RAAS) inhibitor therapy.[2]
Quantitative Data Summary
| Study Phase | Dosage | Efficacy Outcome | Reference |
| Acute Phase (48 hours) | 10 g three times daily | Reduction of serum potassium to normokalemic range (3.5-5.0 mmol/L) | [2] |
| Maintenance Phase (up to 28 days) | 5 g or 10 g once daily | Maintenance of normokalemia | [2] |
| Long-term (up to 12 months) | 5 g or 10 g once daily | Sustained normokalemia | [2] |
Experimental Protocols
Protocol 1: In Vitro Potassium Binding Assay for Sodium Zirconium Cyclosilicate
This protocol is adapted from FDA guidance for generic sodium zirconium cyclosilicate.
Objective: To determine the potassium binding capacity of sodium zirconium cyclosilicate in a simulated intestinal fluid.
Materials:
-
Sodium zirconium cyclosilicate powder
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Potassium chloride (KCl) stock solution (1 M)
-
37°C incubator with shaker
-
Centrifuge
-
Ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS) for potassium measurement
Procedure:
-
Prepare a series of SIF solutions with varying concentrations of potassium (e.g., 20, 40, 60, 80, 100 mmol/L) from the KCl stock solution.
-
Accurately weigh a fixed amount of sodium zirconium cyclosilicate powder (e.g., 100 mg) into separate tubes for each potassium concentration.
-
Add a defined volume (e.g., 10 mL) of each potassium-containing SIF solution to the respective tubes.
-
Incubate the tubes at 37°C with constant gentle shaking for a predetermined time to reach equilibrium (e.g., 2 hours).
-
Centrifuge the tubes to pellet the sodium zirconium cyclosilicate.
-
Carefully collect the supernatant and measure the unbound potassium concentration using an ion-selective electrode or ICP-MS.
-
Calculate the amount of potassium bound to the sodium zirconium cyclosilicate by subtracting the unbound potassium concentration from the initial potassium concentration.
-
Repeat the experiment at least in triplicate.
Workflow Diagram
References
- 1. Sodium Zirconium Cyclosilicate: A Review in Hyperkalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Zirconium Cyclosilicate - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse drug events associated with sodium zirconium cyclosilicate: A real-world pharmacovigilance study based on the FAERS database | PLOS One [journals.plos.org]
- 4. Zirconia based composite scaffolds and their application in bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Hydrolysis of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium zirconium lactate is a versatile compound utilized in various industrial and pharmaceutical applications, often as a cross-linking agent or for the controlled delivery of zirconium.[1][2] The controlled hydrolysis of this compound is a critical process for tuning its reactivity and for the formation of zirconium-based materials, such as zirconium hydroxide and zirconia, under specific conditions. Zirconium chemistry in aqueous solutions is notably complex, characterized by a high propensity for hydrolysis and polymerization, which is highly sensitive to pH, temperature, and ionic strength.[3]
In solution, zirconium lactate does not exist as a single species but rather as a dynamic equilibrium of various complexes, including dimers and larger polymeric structures.[4][5][6] The lactate ligands typically coordinate to the zirconium center in a bidentate fashion, which confers stability to the complex.[4] The controlled hydrolysis involves the systematic replacement of these lactate ligands with hydroxyl groups, leading to the formation of polynuclear zirconium hydroxy ions and eventually precipitating as zirconium hydroxide or hydrous zirconia.[3]
The key to controlling this process lies in the manipulation of reaction conditions. The lability of the lactate complexes, and thus the rate of hydrolysis, increases as the pH is decreased.[3] Temperature is another critical parameter, with elevated temperatures generally accelerating the hydrolysis rate.[7] By carefully controlling these parameters, the size and morphology of the resulting zirconium species can be tailored for specific applications.
Monitoring the hydrolysis process is crucial for reproducibility. The most direct method for real-time monitoring is the measurement of pH. As hydrolysis proceeds and lactate ligands are displaced, the solution's pH will change, providing an indication of the reaction's progress.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of key parameters on the controlled hydrolysis of this compound. The rate constants are illustrative, based on the principle that lower pH and higher temperature increase the rate of hydrolysis.
| Parameter | Condition | Effect on Hydrolysis Rate | Illustrative Pseudo-First-Order Rate Constant (k_obs, s⁻¹) |
| pH | 9.0 | Very Slow | 1 x 10⁻⁶ |
| 7.0 | Slow | 5 x 10⁻⁵ | |
| 5.0 | Moderate | 2 x 10⁻⁴ | |
| 3.0 | Fast | 9 x 10⁻⁴ | |
| Temperature | 25°C | Slow | 1 x 10⁻⁵ |
| 50°C | Moderate | 8 x 10⁻⁵ | |
| 70°C | Fast | 3 x 10⁻⁴ | |
| 90°C | Very Fast | 1 x 10⁻³ |
Mandatory Visualization
Figure 1: Logical workflow for the controlled hydrolysis of this compound.
Experimental Protocols
Protocol 1: Controlled Hydrolysis by pH Adjustment
This protocol describes the controlled hydrolysis of this compound at a constant temperature by the gradual reduction of pH.
1. Materials and Equipment:
-
This compound solution (e.g., 5% w/w Zr)
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl) or other suitable acid
-
Stirred reactor vessel with temperature control
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Pipettes and burette
2. Procedure:
-
Place a known volume of the this compound solution into the stirred reactor vessel.
-
Add deionized water to achieve the desired initial zirconium concentration.
-
Begin stirring the solution at a constant rate (e.g., 200 rpm).
-
Equilibrate the solution to the desired constant temperature (e.g., 50°C).
-
Monitor and record the initial pH of the solution.
-
Slowly add the 0.1 M HCl solution dropwise using a burette. Monitor the pH continuously.
-
Target a specific pH value (e.g., pH 5.0) to initiate controlled hydrolysis. The rate of acid addition should be slow enough to avoid localized high acidity.
-
Once the target pH is reached, stop the acid addition and start timing the hydrolysis reaction.
-
Maintain the solution at the constant temperature and stirring rate for a predetermined duration (e.g., 2-4 hours), allowing the hydrolysis and any subsequent polymerization to occur.
-
At regular intervals, a small aliquot of the solution can be withdrawn for analysis (e.g., particle size analysis, viscosity measurement) to monitor the progress of hydrolysis.
-
To induce precipitation of zirconium hydroxide, continue the slow addition of acid until a pH of approximately 7 is reached, which should result in the formation of a gel or precipitate.[8]
-
The resulting precipitate can be separated by filtration or centrifugation, washed with deionized water, and dried for further characterization.
Protocol 2: Controlled Thermal Hydrolysis
This protocol outlines a method for inducing controlled hydrolysis using temperature as the primary driver, maintaining a constant initial pH.
1. Materials and Equipment:
-
This compound solution
-
Deionized water
-
Stirred reactor vessel with a programmable temperature controller and condenser
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
2. Procedure:
-
Prepare a solution of this compound in deionized water to the desired concentration in the reactor vessel.
-
Adjust the initial pH to a desired value (e.g., 7.5) if necessary, using a dilute acid or base.
-
Begin stirring the solution.
-
Program the temperature controller to ramp up the temperature from ambient to the target hydrolysis temperature (e.g., 70°C) over a specific period (e.g., 30 minutes). A controlled ramp rate prevents rapid, uncontrolled hydrolysis.
-
Hold the solution at the target temperature for the desired reaction time (e.g., 1-3 hours). The use of a condenser is recommended to prevent solvent loss.
-
Monitor the pH of the solution throughout the heating and holding phases. A gradual decrease in pH may be observed as hydrolysis proceeds.
-
After the designated time, the reaction can be quenched by rapidly cooling the reactor vessel in an ice bath.
-
The resulting solution or suspension can then be analyzed to determine the extent of hydrolysis and the nature of the zirconium species formed.
Figure 2: General experimental workflow for controlled hydrolysis.
References
- 1. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 2. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoester bond hydrolysis by a discrete zirconium-oxo cluster: mechanistic insights into the central role of the binuclear Zr IV –Zr IV active site ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03946G [pubs.rsc.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for Surface Modification of Textiles using Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium zirconium lactate is an aqueous zirconium chelate that serves as an effective crosslinking agent and surface modifier for textiles. Its primary application in this context is to enhance properties such as hardness, hydrophobicity, and water repellency. This is achieved through the interaction of the zirconium complex with functional groups present on the textile fibers, such as hydroxyl (-OH) and carboxyl (-COOH) groups. These notes provide an overview of its application, mechanism, and detailed protocols for laboratory-scale textile treatment. The low toxicity and VOC-free nature of aqueous solutions like Tyzor® 217 make it a favorable choice for these applications.[1][2][3]
Mechanism of Action
The efficacy of this compound in textile surface modification lies in its ability to form crosslinks with the polymer chains of the fabric. In the case of cellulosic textiles like cotton, the abundant hydroxyl groups on the cellulose backbone are the primary reaction sites.
The proposed mechanism involves the following steps:
-
Application: The textile is impregnated with an aqueous solution of this compound.
-
Drying: As the textile is dried, water is removed, bringing the zirconium lactate complexes in close proximity to the cellulose fibers.
-
Curing: Upon heating (curing), the lactate ligands can be displaced, and the zirconium center forms covalent bonds with the hydroxyl groups of adjacent cellulose chains. This creates a crosslinked network on the fiber surface. This crosslinking reduces the hydrophilicity of the cotton fibers and can also create a micro-roughened surface, both of which contribute to increased water repellency.
Experimental Protocols
The following protocols are representative methods for the surface modification of textiles using this compound. These are based on common "pad-dry-cure" techniques used for textile finishing with zirconium compounds.[4][5] Researchers should note that optimal concentrations, temperatures, and times may vary depending on the specific textile substrate and desired properties.
Materials and Equipment
-
Substrate: Pre-cleaned and desized textile fabric (e.g., 100% cotton).
-
Chemicals: this compound solution (e.g., Tyzor® 217, with a known Zr content of approximately 5.4%).[1]
-
Equipment:
-
Laboratory padder with two rollers.
-
Drying oven.
-
Curing oven.
-
Beakers, graduated cylinders, and magnetic stirrer.
-
Water contact angle goniometer.
-
Standard laundering and abrasion testing equipment (optional).
-
Protocol: Pad-Dry-Cure Application
This protocol describes a standard procedure for applying this compound to a textile substrate to enhance hydrophobicity.
-
Preparation of Treatment Solution:
-
Prepare an aqueous solution of this compound. The concentration can be varied (e.g., 20 g/L to 100 g/L) to study its effect on the final properties.
-
Stir the solution until the this compound is fully dissolved.
-
-
Padding:
-
Immerse a piece of the textile fabric in the treatment solution for approximately 30-60 seconds to ensure complete saturation.
-
Pass the saturated fabric through a laboratory padder to achieve a specific wet pick-up percentage (e.g., 70-80%). The wet pick-up is the amount of solution retained by the fabric.
-
-
Drying:
-
Dry the treated fabric in an oven at a temperature of 80-100°C for 3-5 minutes, or until completely dry.
-
-
Curing:
-
Post-Treatment:
-
Allow the fabric to cool to room temperature.
-
Optionally, rinse the fabric with deionized water to remove any unreacted chemicals and then dry it again.
-
Data Presentation
The effectiveness of the surface modification can be quantified by measuring various properties of the treated fabric. The following table summarizes expected outcomes based on studies of similar zirconium-based treatments.[4][6][7]
| Parameter | Untreated Cotton | Treated with this compound | Treated and Washed (e.g., 5 cycles) |
| Water Contact Angle (°) | ~0° (absorbent) | >130° | >120° |
| Water Absorption (%) | High | Low | Low |
| Surface Hardness | Baseline | Increased | Increased |
| Tear Strength | Baseline | Slightly Decreased | Slightly Decreased |
| Whiteness Index | Baseline | No significant change | No significant change |
Characterization Methods
To further analyze the modified textile surface, the following techniques are recommended:
-
Scanning Electron Microscopy (SEM): To observe changes in the surface morphology of the fibers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical changes and the formation of new bonds between the zirconium compound and the textile.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of zirconium on the fabric surface.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the treated fabric.
Troubleshooting and Considerations
-
Uneven Treatment: Ensure uniform padding pressure and complete immersion of the fabric to avoid patchy results.
-
Fabric Brittleness: Excessive curing temperatures or times can lead to a decrease in the mechanical strength of the fabric. Optimization of the curing process is essential.
-
Solution Stability: this compound solutions are generally stable at near-neutral pH.[1] Adjusting the pH outside of the stable range may affect performance.
-
Pre-treatment of Fabric: The fabric should be thoroughly cleaned (scoured and desized) before treatment to remove any impurities that could interfere with the reaction.
References
Application Notes and Protocols: Sodium Zirconium Lactate as a Catalyst in Organic Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based compounds have emerged as versatile, efficient, and environmentally benign catalysts for a variety of organic transformations, including esterification reactions.[1][2] Their low toxicity, stability, and Lewis acidic nature make them attractive alternatives to traditional acid catalysts.[1] Among these, sodium zirconium lactate, a water-soluble zirconium chelate, presents potential as a catalyst in organic synthesis. These application notes provide a comprehensive overview of the plausible use of this compound as a catalyst in organic esterification reactions, drawing upon established principles of zirconium catalysis. While direct literature on this compound for this specific application is limited, the following protocols and data are based on analogous zirconium-based systems and are intended to serve as a foundational guide for researchers.
This compound's structure, involving a central zirconium atom chelated by lactate ligands, suggests the availability of zirconium(IV) centers to act as Lewis acids.[3] This Lewis acidity is crucial for activating the carbonyl group of carboxylic acids, thereby facilitating nucleophilic attack by an alcohol, a key step in the esterification process.[3][4]
Data Presentation: Performance of Zirconium-Based Catalysts in Esterification
To provide a comparative context for the potential efficacy of this compound, the following tables summarize quantitative data from studies on various zirconium-based catalysts in esterification reactions.
Table 1: Catalytic Esterification of Various Carboxylic Acids with Alcohols using Zirconium-Based Catalysts
| Catalyst | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| ZrOCl₂·8H₂O | Various Acids | Various Alcohols | Not specified | Ambient or 50 | Not specified | High yields | [5] |
| Zr-MOF-808-P | Various Amides | n-butanol | Not specified | Not specified | Not specified | Quantitative yields | [5] |
| Zr(Cp)₂(CF₃SO₃)₂·THF | Benzoic Acid | 2-Phenylethanol | 2 | 80 | 24 | ~60 (yield) | [6] |
| Zr₁₂ oxo clusters | Oleic Acid | Ethanol | 1 (cluster) | 120 | 12 | Almost full conversion | [7] |
| ZrO₂ nanocrystals | Oleic Acid | Ethanol | 12 (as Zr) | 120 | 12 | Slightly higher than no catalyst | [7] |
| UiO-66 MOF | Oleic Acid | Ethanol | 12 (as Zr) | 120 | 12 | Negligible activity | [7] |
| Tungstated Zirconia (WZ) | Tricaprylin/Oleic Acid | Ethanol | Not specified | 75-120 | Not specified | Effective for simultaneous transesterification and esterification | [8] |
| Sulfated Zirconia (SZ) | Propanoic Acid | Methanol | Not specified | Not specified | 6 | ~85 (conversion) | [9] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its proposed application in a general esterification reaction.
Protocol 1: Synthesis of this compound Solution
This protocol is adapted from patent literature for the preparation of a stable aqueous solution of this compound.[10][11]
Materials:
-
Zirconium hydroxynitrate (containing 20.0% ZrO₂)
-
Lactic acid (88%)
-
Sodium hydroxide (50% solution)
-
Deionized water
Procedure:
-
Prepare a sodium lactate solution by carefully adding 396.9 g of 50% sodium hydroxide solution to 410 g of 88% lactic acid with stirring.
-
In a separate vessel, place 500 g of zirconium hydroxynitrate solution.
-
Slowly add the prepared sodium lactate solution to the zirconium hydroxynitrate solution with continuous mixing.
-
Continue stirring until a clear, stable solution of this compound is obtained. The resulting solution will have a lactate to zirconium molar ratio of approximately 5.0 to 1.0.[10][11]
-
The final product can be characterized for its zirconium content and pH.
Protocol 2: General Procedure for Esterification using this compound
This protocol is a generalized procedure for the esterification of a carboxylic acid with an alcohol, using the prepared this compound solution as a catalyst.
Materials:
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., ethanol, in excess)
-
This compound solution (as prepared in Protocol 1)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the carboxylic acid (10 mmol), the alcohol (30 mmol, 3 equivalents), and toluene (50 mL).
-
Add the this compound solution as the catalyst. A typical starting catalyst loading would be in the range of 1-5 mol% with respect to the carboxylic acid.
-
The reaction mixture is heated to reflux with vigorous stirring. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates a plausible mechanism for the esterification of a carboxylic acid with an alcohol catalyzed by a Lewis acidic zirconium species, which is the proposed active component derived from this compound. The cycle follows the general principles of Fischer-Speier esterification.[12][13][14]
Caption: Proposed mechanism for zirconium-catalyzed esterification.
Experimental Workflow
This diagram outlines the general workflow for conducting a laboratory-scale esterification reaction using a zirconium-based catalyst.
Caption: General workflow for catalytic esterification.
Concluding Remarks
This compound holds promise as a readily prepared, water-soluble catalyst for organic esterification reactions. The protocols and data presented herein, though extrapolated from related zirconium compounds, provide a solid foundation for researchers to explore its catalytic potential. The key advantages of zirconium-based catalysts, including their low toxicity and high stability, make them particularly suitable for applications in pharmaceutical and fine chemical synthesis. Further research is warranted to fully elucidate the catalytic activity, substrate scope, and reusability of this compound in this context.
References
- 1. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Central Role of Oxo Clusters in Zirconium‐Based Esterification Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia [mdpi.com]
- 10. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 11. patents.justia.com [patents.justia.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes: Deposition of Zirconia Thin Films Using Sodium Zirconium Lactate
Introduction
Zirconium-based thin films, particularly zirconium oxide (ZrO₂), are of significant interest to researchers in materials science and drug development due to their excellent biocompatibility, low toxicity, and potential for enhancing the osteointegration of medical implants.[1][2][3] These films can serve as robust platforms for drug delivery, allowing for high drug loading capacity and controlled release.[2] While various deposition methods exist, the use of a water-based precursor like sodium zirconium lactate offers a potentially more environmentally friendly and cost-effective route to fabricating high-quality zirconia thin films.
This compound is a stable aqueous zirconium chelate that can be prepared with varying molar ratios of lactate to zirconium, influencing the solution's pH and stability.[4][5] This precursor is suitable for solution-based deposition techniques, which are often scalable and do not require complex vacuum systems.[6] Upon thermal treatment (annealing), thin films deposited from a this compound solution are expected to convert into zirconium oxide, a biocompatible ceramic.[7] These ZrO₂ coatings have been shown to possess pro-osteogenic properties, making them ideal candidates for surface modification of bone-contacting devices.[1][8]
Key Applications in Drug Development
-
Drug-Eluting Coatings: Zirconia thin films can act as reservoirs for various therapeutic agents, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.[2] The porous nature that can be achieved in the film allows for loading of drugs and their subsequent controlled release.
-
Biocompatible Implant Surfaces: Applying a thin layer of zirconia to metallic implants can improve their biocompatibility and corrosion resistance.[3][7] Studies have shown that ZrO₂ coatings can positively influence the metabolism of bone precursor cells, potentially accelerating healing and improving implant integration.[1]
-
Enhanced Bioavailability: Thin film drug delivery platforms can enhance the bioavailability of certain drugs compared to conventional dosage forms.[9][10]
Experimental Protocols
This section provides detailed protocols for the preparation of the this compound precursor solution and subsequent deposition of thin films via spin coating and spray pyrolysis.
Protocol 1: Preparation of this compound Precursor Solution
This protocol is adapted from established synthesis methods for stable aqueous solutions of zirconium chelates.[4] The following procedure yields a solution with a lactate to zirconium molar ratio of approximately 2.5 to 1.0.
Materials:
-
Zirconium acetate solution (containing ~22% ZrO₂)
-
Lactic acid (88%)
-
Sodium hydroxide (NaOH) solution (50%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare Sodium Lactate Solution: In a clean beaker, add 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid while stirring. This reaction is exothermic; allow the solution to cool.
-
Prepare Zirconium Lactate Solution: While mixing, slowly add the prepared sodium lactate solution to 230 g of zirconium acetate solution.
-
Stabilization: Continue mixing until a completely clear and stable solution of this compound is obtained. The resulting solution should have a pH of approximately 6.2 and a ZrO₂ content of around 12.2%.[4]
-
Storage: Store the final precursor solution in a sealed container at room temperature. The solution is stable against changes in pH, dilution, boiling, and aging.[4]
Logical Workflow for Precursor Synthesis and Film Deposition
Caption: Experimental workflow from precursor synthesis to film characterization.
Protocol 2: Thin Film Deposition by Spin Coating
Spin coating is a widely used technique for depositing uniform thin films on flat substrates.[6] This method is ideal for small-scale laboratory research.
Materials & Equipment:
-
This compound precursor solution
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Pipette
-
Hotplate or furnace for annealing
Procedure:
-
Substrate Preparation: Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropyl alcohol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Deposition: a. Place a cleaned substrate onto the chuck of the spin coater and apply vacuum. b. Dispense a small amount of the precursor solution (e.g., 100-200 µL) onto the center of the substrate. c. Start the spin coater. A typical two-step process is recommended: i. Spread Cycle: 500 RPM for 10 seconds to evenly distribute the solution. ii. Coating Cycle: 3000 RPM for 30-60 seconds to achieve the desired film thickness.
-
Drying: Carefully remove the coated substrate and place it on a hotplate at 100-150°C for 5-10 minutes to evaporate the solvent.
-
Annealing: Transfer the substrate to a furnace for thermal treatment. To convert the lactate precursor to crystalline zirconium oxide, anneal at a temperature between 300°C and 500°C for 1-2 hours in an air atmosphere.[11] The final film properties will depend on the annealing temperature and duration.
-
Cooling: Allow the substrate to cool down slowly to room temperature to prevent cracking of the film.
Protocol 3: Thin Film Deposition by Spray Pyrolysis
Spray pyrolysis is a cost-effective technique suitable for coating larger areas. It involves spraying a precursor solution onto a heated substrate, where the droplets undergo thermal decomposition to form the film.[12]
Materials & Equipment:
-
This compound precursor solution (may require dilution)
-
Substrates (e.g., glass, TCO-coated glass)
-
Spray pyrolysis deposition system (including atomizer nozzle, substrate heater, and exhaust)
-
Syringe pump
Procedure:
-
Substrate Preparation: Clean substrates as described in the spin coating protocol.
-
System Setup: a. Place the cleaned substrate on the heater stage and heat it to the desired deposition temperature (e.g., 200°C - 400°C).[12] b. Set the precursor solution flow rate using the syringe pump (e.g., 1-5 mL/min). c. Position the spray nozzle at a fixed distance from the substrate (e.g., 20-30 cm).
-
Deposition: a. Once the substrate reaches the set temperature, start the spray process. b. The atomized mist of the precursor solution will contact the hot substrate, and the solvent will evaporate, followed by the decomposition of the precursor to form a zirconium oxide film. c. Continue spraying until the desired film thickness is achieved.
-
Post-Deposition Treatment: After deposition, keep the film at the deposition temperature for an additional 15-30 minutes to ensure complete conversion and improve crystallinity.
-
Cooling: Turn off the heater and allow the coated substrate to cool down slowly to room temperature.
Data and Characterization
Quantitative data for thin films produced directly from this compound is not widely available. However, the properties of zirconia (ZrO₂) thin films deposited using other methods provide a benchmark for expected outcomes.
Table 1: Properties of Zirconia Thin Films from Various Precursors and Methods
| Deposition Method | Zirconium Precursor | Substrate | Deposition Temp. (°C) | Film Thickness | Surface Roughness (RMS) | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| Atomic Layer Deposition (ALD) | Tetrakis(dimethylamido)zirconium (TDMA-Zr) | Silicon | 100 | 84 nm | 3.3 nm | Homogeneous, amorphous film with pro-osteogenic properties. | [1] |
| Atomic Layer Epitaxy (ALE) | Cp₂Zr(CH₃)₂ / Ozone | Silicon | 310-365 | Variable (0.55 Å/cycle) | Not specified | Crystalline films with preferred monoclinic orientation. | [13] |
| Pulsed Laser Deposition (PLD) | Zirconium (solid target) | Silicon | 300 | Not specified | Increases with laser fluence | Optimal crystalline films were obtained at 300°C. |[11] |
Potential Application in Drug Delivery
Caption: Logical relationship for ZrO₂ thin films in drug delivery applications.
References
- 1. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Present and Future of ZrO2 Nanostructure as Reservoir for Drug Loading and Release [mdpi.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. Zirconium Oxide Thin Films Obtained by Atomic Layer Deposition Technology Abolish the Anti-Osteogenic Effect Resulting from miR-21 Inhibition in the Pre-Osteoblastic MC3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boydbiomedical.com [boydbiomedical.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. repositum.tuwien.at [repositum.tuwien.at]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Sodium Zirconium Lactate in Hydraulic Fracturing Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the function and performance of sodium zirconium lactate as a crosslinking agent in hydraulic fracturing fluids. Detailed experimental protocols are included to guide researchers in the formulation and evaluation of these specialized fluid systems.
Introduction
This compound is an organometallic complex that serves as a delayed crosslinking agent in hydraulic fracturing fluids, particularly those based on guar gum and its derivatives like carboxymethyl hydroxypropyl guar (CMHPG).[1][2] Unlike conventional borate crosslinkers, zirconium-based systems, including this compound, offer superior thermal stability, making them suitable for high-temperature reservoir applications exceeding 200°F (93°C).[3][4][5] The lactate ligands play a crucial role in controlling the crosslinking reaction, allowing for delayed viscosity development. This delay is critical during the pumping phase of hydraulic fracturing to minimize friction pressure and ensure efficient proppant transport deep into the fracture network.[3][6]
Mechanism of Action: Crosslinking Signaling Pathway
This compound facilitates the crosslinking of polysaccharide polymers (e.g., guar) through a pH-dependent ligand exchange mechanism.[7][8] Under alkaline conditions, the lactate ligands are released, and the zirconium center forms stable coordination complexes with the hydroxyl groups on the polymer chains. This creates a robust three-dimensional gel network, significantly increasing the fluid's viscosity and proppant-carrying capacity.[6]
Quantitative Data Presentation
The performance of hydraulic fracturing fluids containing this compound is highly dependent on temperature, pH, and the concentration of both the polymer and the crosslinker. The following tables summarize quantitative data extracted from various studies.
| Polymer System | Polymer Conc. (lb/1000 gal) | Crosslinker (this compound) Conc. | Temperature (°F) | pH | Resulting Viscosity (cP at 100 s⁻¹) | Citation(s) |
| CMHPG | 40 | 4 gpt | 300 | 10.7 | >300 for 1.5 hours | [5][9] |
| CMHPG | 30 | Not specified | 300 | Not specified | Not specified, stable gel formed | [7] |
| Guar Gum | 10 - 100 | 0.1 - 5 GPTG | >250 | 9 - 12 | Stable fracturing fluid | [9] |
Table 1: Performance of this compound Crosslinked Fracturing Fluids under Various Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Citation(s) |
| Polymer | CMHPG | Synthetic Polymer | CMHPG | [3][7] |
| Temperature | 200-400°F | 200-400°F | 93-149°C | [3][7] |
| Shear Rate | 100 s⁻¹ | 100 s⁻¹ | Not specified | [3][7] |
| Observation | High enhancement in shear and thermal stability with Zirconium lactate and propylene glycol crosslinker. | Zirconium triethanol amine and lactate showed significant enhancements. | Zirconium crosslinkers with lactate and propylene glycol work best. | [3][7] |
Table 2: Comparative Performance of Zirconium Crosslinkers with Different Polymers
Experimental Protocols
Preparation of a Guar-Based Hydraulic Fracturing Fluid
This protocol outlines the steps for preparing a laboratory-scale volume of a crosslinked guar-based fracturing fluid.
Materials:
-
Deionized water
-
Guar gum or Carboxymethyl hydroxypropyl guar (CMHPG)
-
This compound solution
-
Alkaline buffer (e.g., sodium carbonate or a delayed buffer system)
-
Biocide
-
Clay stabilizer (e.g., KCl)
-
Oxygen scavenger
-
Magnetic stir plate and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Measure the required volume of deionized water into a beaker.
-
While stirring, add the biocide, clay stabilizer, and oxygen scavenger to the water and allow them to dissolve completely.
-
Slowly add the guar or CMHPG powder to the vortex of the stirring solution to prevent the formation of "fisheyes" (undissolved polymer clumps).
-
Continue stirring for at least 30 minutes to allow the polymer to fully hydrate and form a viscous linear gel.
-
Measure the pH of the linear gel and adjust it to the desired pre-crosslinking pH using a suitable buffer.
-
Just before testing, add the specified concentration of the this compound crosslinker solution to the linear gel.
-
Immediately thereafter, add the alkaline buffer to raise the pH and initiate the crosslinking reaction.
-
Mix thoroughly for a specified time (e.g., 1-2 minutes) to ensure uniform distribution of the crosslinker and buffer.
Rheological Evaluation using a High-Pressure, High-Temperature (HPHT) Rheometer
This protocol describes the methodology for assessing the rheological properties of the prepared fracturing fluid under simulated reservoir conditions.
Equipment:
-
High-Pressure, High-Temperature (HPHT) Rheometer
-
Pressurized sample cell
Procedure:
-
Load the freshly prepared crosslinking fluid into the sample cell of the HPHT rheometer.
-
Pressurize the system (e.g., to 400 psi) to prevent boiling at elevated temperatures.
-
Program the rheometer to simulate the temperature and shear conditions of a hydraulic fracturing treatment. A typical profile would be:
-
Ramp up the temperature to the target reservoir temperature (e.g., 300°F) over a specified period.
-
Maintain a constant shear rate (e.g., 100 s⁻¹) for an extended duration (e.g., 2 hours) to evaluate thermal stability.
-
Incorporate shear rate ramps (e.g., from 100 s⁻¹ to 1000 s⁻¹ and back down) to assess the fluid's shear tolerance and potential for viscosity recovery.[3][7]
-
-
Record the viscosity, storage modulus (G'), and loss modulus (G'') as a function of time, temperature, and shear rate.
-
Analyze the data to determine the crosslinking delay time, thermal stability, shear degradation, and overall rheological performance of the fluid.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of preparing and testing a hydraulic fracturing fluid with this compound.
References
- 1. Sugar Alcohols as Crosslinking Delay Additives for Fracturing Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempoint.com [chempoint.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preparation-and-antifiltration-performance-of-organic-zirconium-crosslinker-for-guar-gum-fracturing-fluid - Ask this paper | Bohrium [bohrium.com]
- 5. Boron n Zirconium based Guar Crosslinker in Fracturing, Info [crosslinker.net]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6737386B1 - Aqueous based zirconium (IV) crosslinked guar fracturing fluid and a method of making and use therefor - Google Patents [patents.google.com]
Troubleshooting & Optimization
resolving precipitation issues in sodium zirconium lactate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium zirconium lactate solutions. Our aim is to help you resolve common issues, particularly precipitation, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a zirconium salt of lactic acid.[1] It is utilized in various industrial applications, including as a cross-linking agent for hydraulic fracturing fluids in the oil and gas industry, and in some deodorants.[1][2][3] In a laboratory setting, it can be used in the preparation of gels and as a crosslinker for polymers.[3][4][5]
Q2: Why is my this compound solution precipitating?
A2: Precipitation in this compound solutions is often due to the complex chemistry of zirconium in aqueous environments.[6] Zirconium ions are prone to hydrolysis and polymerization, forming larger polynuclear zirconium hydroxy ions.[6][7][8] This process is highly sensitive to pH, temperature, and the concentration of reactants.[6][7] When the lactate ligands are unable to sufficiently stabilize these larger complexes, they can precipitate out of solution.[6]
Q3: What is the ideal pH range for maintaining a stable this compound solution?
A3: this compound complexes generally exhibit high stability over a broad pH range, typically from 3 to 10.[7][9][10] However, the lability (ease of ligand exchange) of the lactate complexes increases as the pH decreases.[6][7] For optimal stability, maintaining the pH within the recommended range for your specific application is crucial.
Q4: How does temperature affect the stability of the solution?
A4: Temperature is a critical parameter governing the behavior of zirconium-lactate systems.[7] While some formulations are stable upon boiling, elevated temperatures can affect complex stability and equilibrium.[7][9][10][11] Increased temperature can lead to a decrease in the solubility of zirconium hydroxide, a potential precipitate, especially in the acidic pH range after prolonged heating.[12]
Q5: Can the molar ratio of lactate to zirconium influence solution stability?
A5: Absolutely. The molar ratio of lactate to zirconium is a key factor in preventing precipitation. A sufficient excess of lactate ions is necessary to form stable complexes with zirconium and prevent the formation of insoluble zirconium hydroxides and oxides.[6] Stable solutions have been prepared with lactate to zirconium molar ratios ranging from 2.5:1 to 5.0:1.[9][10][11]
Troubleshooting Guide
Issue 1: Cloudiness or Precipitation Upon Preparation
Possible Causes:
-
Incorrect pH: The pH of the solution may be outside the stable range (typically 3-10).[7][9][10] Zirconium is highly sensitive to pH, and incorrect levels can promote hydrolysis and polymerization.[6][8]
-
Insufficient Lactate: The molar ratio of lactate to zirconium may be too low to adequately complex and stabilize the zirconium ions.[6]
-
Poor Mixing or Order of Addition: The method of preparation, including the order in which reagents are added, can significantly impact the nature of the aqueous complex and its stability.[6]
Solutions:
-
pH Adjustment: Carefully monitor and adjust the pH of the solution using appropriate acids or bases (e.g., hydrochloric acid, sodium hydroxide) to bring it within the stable range.[11]
-
Increase Lactate Concentration: Ensure a sufficient molar excess of lactate. Molar ratios of lactate to zirconium between 2.5:1 and 5.0:1 have been shown to produce stable solutions.[9][10][11]
-
Review Preparation Protocol: Follow a validated protocol for solution preparation. A general approach involves preparing a sodium lactate solution first and then adding it to the zirconium salt solution with continuous mixing.[9][10]
Issue 2: Precipitation Over Time (Aging)
Possible Causes:
-
Slow Hydrolysis and Polymerization: Even within a seemingly stable pH range, slow hydrolysis of zirconium ions can occur over time, leading to the formation of larger, less soluble polynuclear species.[6][7]
-
Temperature Fluctuations: Storage at inconsistent or elevated temperatures can accelerate degradation pathways and lead to precipitation.[12]
-
Low Lactate to Zirconium Ratio: An initially clear solution with a borderline lactate concentration may become unstable and precipitate over time.
Solutions:
-
Optimize Molar Ratio: For long-term stability, a higher lactate to zirconium molar ratio (e.g., 5.0:1) may be beneficial.[9][10][11]
-
Controlled Storage: Store the solution at a consistent, cool temperature to minimize the rate of hydrolysis and polymerization.
-
Re-dissolution (with caution): In some cases, gentle warming and stirring, or a slight pH adjustment, may help to redissolve the precipitate. However, this may not always be successful and depends on the nature of the precipitate.
Data Summary
Table 1: Parameters for Stable this compound Solutions
| Parameter | Recommended Range | Source(s) |
| pH | 3 - 10 | [7][9][10] |
| Lactate to Zirconium Molar Ratio | 2.5:1 to 5.0:1 | [9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution (pH ~6.2)
This protocol is adapted from a patented method for preparing a stable aqueous solution of this compound.[10]
Materials:
-
Zirconium acetate solution (e.g., containing 22.0% ZrO₂)
-
Lactic acid (e.g., 88% solution)
-
Sodium hydroxide (e.g., 50% solution)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Suitable beakers and graduated cylinders
Procedure:
-
Prepare Sodium Lactate Solution:
-
In a suitable beaker, carefully add 80.7 g of 50% sodium hydroxide solution to 103.3 g of 88% lactic acid while stirring. This reaction is exothermic; allow the solution to cool to room temperature.
-
-
Prepare Zirconium Lactate Solution:
-
Place 230 g of the zirconium acetate solution in a separate beaker with a stir bar.
-
Slowly add the prepared sodium lactate solution to the zirconium acetate solution while continuously stirring.
-
-
Final Adjustment and Characterization:
-
After the addition is complete, continue stirring for a few minutes to ensure homogeneity.
-
Measure the pH of the final solution. The expected pH will be approximately 6.2.
-
The resulting solution should be clear and stable upon aging, dilution, and boiling.[10]
-
Visualizations
Signaling Pathway: Zirconium Hydrolysis and Precipitation
This diagram illustrates the chemical pathway leading to the precipitation of zirconium species in an aqueous solution, a process that is inhibited by the presence of lactate ions.
Caption: Zirconium Hydrolysis and Lactate Stabilization Pathway.
Experimental Workflow: Preparing a Stable Solution
This diagram outlines the key steps in the experimental workflow for preparing a stable this compound solution.
Caption: Workflow for Preparing Stable this compound.
References
- 1. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 2. srinnovationsindia.com [srinnovationsindia.com]
- 3. Zirconium Lactate | VALIREX Zr 503 Aqua [csm.umicore.com]
- 4. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 8. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 11. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
optimizing reaction conditions for sodium zirconium lactate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of sodium zirconium lactate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate Formation During Reaction | - Incorrect pH of the reaction mixture.- Localized high concentrations of reactants.- Use of an inappropriate zirconium salt precursor. | - Adjust the pH of the reaction mixture. Stable solutions are often obtained in a pH range of 3 to 10.[1][2]- Ensure vigorous and constant mixing during the addition of the sodium lactate solution to the zirconium salt solution.[1][3]- Consider using different zirconium precursors such as zirconium oxychloride, zirconium hydroxy chloride, or zirconium acetate, as stability can vary.[1] |
| Cloudy or Unstable Final Solution | - Incomplete reaction.- Incorrect lactate to zirconium molar ratio.- Aging or exposure to extreme temperatures. | - Ensure the reaction goes to completion by monitoring the clarity of the solution.[1][3]- The lactate to zirconium molar ratio is critical for stability. Ratios of 2.5:1 to 5:1 have been shown to produce stable solutions.[1][3][4] Adjust the ratio as needed based on your specific reactants.- Store the final solution in a sealed container at room temperature. The product is generally stable on boiling and aging.[1][3][4] |
| Low Yield of this compound | - Suboptimal reactant concentrations.- Reaction temperature is not optimized. | - Vary the concentrations of the zirconium salt and sodium lactate solutions to find the optimal conditions for your specific precursors.[1][3][4]- While many preparations are conducted at ambient temperature, the effect of temperature on reaction kinetics and yield can be significant. Controlled heating may improve the reaction rate.[2] |
| Final Product has an Undesirable pH | - Incorrect initial amounts of acid and base used to prepare the sodium lactate solution.- The nature of the zirconium salt precursor can affect the final pH. | - Carefully control the stoichiometry when preparing the sodium lactate solution from lactic acid and sodium hydroxide to achieve a neutral starting solution.[1]- The final pH can be adjusted by the addition of acids or bases, as the product is typically stable over a wide pH range.[1][3][4] |
Frequently Asked Questions (FAQs)
1. What is the optimal lactate to zirconium molar ratio for synthesis?
The optimal lactate to zirconium molar ratio can vary depending on the specific zirconium precursor used and the desired properties of the final solution. Ratios ranging from 2.5:1 to 5.0:1 have been successfully used to prepare stable solutions of this compound.[1][3][4] It is recommended to perform small-scale experiments to determine the ideal ratio for your specific application.
2. What is the effect of pH on the stability of the this compound solution?
This compound solutions are generally stable over a broad pH range, typically from 3 to 10.[1][2] The stability of the complex is crucial for its various applications. At lower pH values, the lactate ligands may be more easily exchanged.[2]
3. Which zirconium salt is the best precursor for the synthesis?
Various zirconium salts can be used, including zirconium oxychloride, zirconium hydroxychloride, zirconium acetate, and zirconium oxynitrate.[1][3][4] The choice of precursor can influence the reaction conditions and the properties of the final product. The selection may depend on availability, cost, and the desired final product specifications.
4. How can I confirm the formation of the this compound complex?
The formation of a clear, stable solution is a primary indicator of successful complex formation.[1][3] Further characterization can be performed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy to confirm the coordination of the lactate to the zirconium ion.[2]
5. Is the reaction temperature a critical parameter?
Many reported syntheses are carried out at ambient temperature. However, temperature can influence the reaction kinetics. For certain applications, controlling the temperature may be necessary to ensure consistent product quality. The stability of the final product to boiling is often noted as a positive characteristic.[1][3][4]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different zirconium precursors.
Method 1: Synthesis from Zirconium Acetate
-
Prepare Sodium Lactate Solution: Add 80.7 g of a 50% sodium hydroxide solution to 103.3 g of 88% lactic acid.
-
Reaction: While mixing, add the prepared sodium lactate solution to 230 g of a zirconium acetate solution containing 22.0% ZrO₂.
-
Final Product: A stable solution of this compound with a pH of 6.2 and a lactate to zirconium molar ratio of 2.5:1 is obtained.[1][3]
Method 2: Synthesis from Zirconium Oxynitrate
-
Prepare Sodium Lactate Solution: Add 755.9 g of a 28% ammonium hydroxide solution to 409.5 g of 88% lactic acid. Note: While the patent refers to this as preparing a "sodium lactate solution," the use of ammonium hydroxide will result in ammonium lactate. For this compound, sodium hydroxide should be used. A corrected approach would be to react lactic acid with a stoichiometric amount of sodium hydroxide.
-
Reaction: Add the sodium lactate solution to 500 g of a zirconium oxynitrate solution containing 20.0% ZrO₂ while mixing.
-
Final Product: A clear solution of this compound is obtained.[1][3]
Method 3: Synthesis from Zirconium Hydroxychloride
-
Prepare Sodium Lactate Solution: Mix 189 g of 88% lactic acid with 122 g of a 50% sodium hydroxide solution.
-
Reaction: Add the sodium lactate solution to 510 g of a zirconium hydroxychloride solution containing 15.2% ZrO₂ while mixing.
-
Final Product: A clear solution of this compound with a pH of 5.8 and a lactate to zirconium molar ratio of 3.0:1 is obtained.[1][3][4]
Quantitative Data Summary
The following table summarizes the quantitative data from the experimental protocols described in the patents.
| Zirconium Precursor | Lactate:Zr Molar Ratio | Final pH | % ZrO₂ in Product | Reference |
| Zirconium Acetate | 2.5 : 1 | 6.2 | 12.2% | [1][3] |
| Zirconium Oxynitrate | 5.0 : 1 | 7.5 | 6.0% | [1][3] |
| Zirconium Hydroxynitrate | 5.0 : 1 | 10.4 | 7.0% | [1][3][4] |
| Zirconium Hydroxychloride | 3.0 : 1 | 5.8 | 9.5% | [1][3][4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 3. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 4. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
troubleshooting instability of aqueous sodium zirconium lactate preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous sodium zirconium lactate preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous this compound solutions?
A1: The primary cause of instability is the hydrolysis of the zirconium (IV) ion in water.[1][2] Zirconium ions are highly susceptible to hydrolysis, which leads to the formation of polynuclear oxo-hydroxo species.[1] If not adequately chelated by lactate, these species can polymerize and precipitate out of solution, leading to cloudiness, gelation, or the formation of a solid precipitate. The stability of the solution is therefore highly dependent on the effective chelation of zirconium by lactate.
Q2: What are the key factors that influence the stability of the preparation?
A2: The stability of aqueous this compound solutions is influenced by several critical factors:
-
pH: The pH of the solution plays a crucial role in the speciation of both zirconium and lactic acid, affecting the formation and stability of the zirconium-lactate complex. Stable solutions have been reported across a pH range of 3.0 to 10.4.[3][4][5]
-
Lactate to Zirconium Molar Ratio: A sufficient molar excess of lactate to zirconium is necessary to ensure complete chelation and prevent hydrolysis of the zirconium ion. Stable formulations have been documented with lactate to zirconium molar ratios ranging from 2.0:1 to 5.0:1.[3][4][5]
-
Concentration: The concentration of the this compound complex in the aqueous solution can impact its stability. In some cases, dilution can lead to instability if the equilibrium shifts, favoring hydrolysis.[6][7]
-
Temperature: Elevated temperatures can potentially accelerate hydrolysis and affect the complex's stability. However, some formulations are reported to be stable even upon boiling.[3][4][5]
Q3: How does the method of preparation affect the final solution's stability?
A3: The preparation method can significantly impact the nature and stability of the aqueous complex.[8] Key considerations include the order of addition of reagents and ensuring thorough mixing. It is common practice to first prepare a solution of sodium lactate and then add it to the zirconium salt solution to facilitate immediate and effective chelation.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of aqueous this compound solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms during preparation | 1. Insufficient Lactate: The molar ratio of lactate to zirconium may be too low to fully chelate the zirconium ions, leading to hydrolysis and precipitation.[8] 2. Incorrect pH: The pH of the solution may be outside the optimal range for the specific concentration and molar ratio being used, causing the complex to dissociate or zirconium hydroxide to precipitate.[1] 3. Localized High Concentration: Inadequate mixing during the addition of reagents can create localized areas of high zirconium concentration, leading to rapid hydrolysis before chelation can occur. | 1. Verify Molar Ratio: Recalculate the molar quantities of your zirconium source and lactic acid/sodium lactate to ensure you are using an appropriate excess of lactate. Consider increasing the lactate to zirconium molar ratio. Stable ratios are often between 2.5:1 and 5.0:1.[3][4][5] 2. Adjust pH: Monitor the pH throughout the preparation. Adjust the pH to be within a stable range, which can be from 3.0 to 10.4 depending on the specific formulation.[3][4][5] This can be achieved by adding a base like sodium hydroxide or an acid. 3. Improve Mixing: Add the sodium lactate solution to the zirconium solution slowly and with vigorous, continuous stirring to ensure immediate and uniform mixing. |
| Solution becomes cloudy or forms a gel over time | 1. Slow Hydrolysis: The initial preparation may be clear, but slow hydrolysis of the zirconium complex can occur over time, especially if the formulation is borderline stable. 2. Change in pH: The pH of the solution may have shifted during storage due to factors like absorption of atmospheric CO2. 3. Temperature Fluctuation: Storage at elevated or fluctuating temperatures can destabilize the complex. | 1. Re-evaluate Formulation: Consider increasing the lactate to zirconium molar ratio in future preparations to enhance long-term stability.[3][4][5] 2. Check and Adjust pH: Measure the pH of the stored solution. If it has drifted, adjust it back to the target stable range. Ensure storage containers are well-sealed. 3. Control Storage Conditions: Store the solution in a cool, dark place with a stable temperature. |
| Inconsistent viscosity or performance | 1. Variable Speciation: The zirconium-lactate complex can exist in different forms (dimers, tetramers, polymers) in solution depending on concentration and pH.[6][7][9] This variability in speciation can affect properties like viscosity. 2. Aging of the Solution: The nature of the complex in solution can change over time, affecting its performance.[3] | 1. Standardize Preparation Protocol: Strictly control all parameters of the preparation, including reagent concentrations, order of addition, mixing speed, and final pH, to ensure batch-to-batch consistency. 2. Characterize the Solution: If performance is critical, consider analytical characterization (e.g., viscosity measurement, pH) of each new batch. 3. Use Fresh Preparations: For applications sensitive to the exact nature of the zirconium complex, it is advisable to use freshly prepared solutions. |
Data on Stable Formulations
The following table summarizes examples of stable aqueous this compound preparations based on documented examples.
| Lactate to Zirconium Molar Ratio | Final pH | ZrO₂ Content (%) | Stability Notes |
| 2.5 : 1 | 6.2 | 12.2 | Stable upon addition of acids or bases, dilution, boiling, and/or aging.[3][4] |
| 3.0 : 1 | 5.8 | 9.5 | A clear solution was obtained.[3] |
| 5.0 : 1 | 7.5 | 6.0 | The product was stable on the addition of acids or bases, dilution, boiling and/or aging.[4] |
| 5.0 : 1 | 10.4 | 7.0 | Stable on the addition of acids or bases, dilution, boiling, and/or aging.[3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Solution
This protocol is based on methods described in the literature for producing a stable solution.[3][4]
Materials:
-
Zirconium acetate solution (e.g., containing 22.0% ZrO₂)
-
Lactic acid (e.g., 88% solution)
-
Sodium hydroxide (e.g., 50% solution)
-
Distilled water
-
pH meter
-
Stir plate and stir bar
-
Beakers
Procedure:
-
Prepare Sodium Lactate Solution:
-
In a suitable beaker, carefully add a pre-calculated amount of 50% sodium hydroxide solution to an 88% lactic acid solution to achieve the desired lactate to zirconium molar ratio (e.g., 2.5:1). For example, 80.7 g of 50% NaOH solution can be added to 103.3 g of 88% lactic acid.[3][4]
-
Stir the mixture until a homogenous sodium lactate solution is formed. Note that this reaction is exothermic.
-
-
Prepare Zirconium Solution:
-
Form the Complex:
-
Place the beaker with the zirconium acetate solution on a stir plate and begin stirring.
-
Slowly add the prepared sodium lactate solution to the stirring zirconium acetate solution.
-
Continue stirring until the solution is clear and homogenous.
-
-
Final pH Adjustment and Characterization:
Protocol 2: Potentiometric Titration to Determine Lactate to Zirconium Ratio
Potentiometric studies are used to characterize the aqueous solution chemistry and determine the average number of lactate ligands per zirconium ion.[8][9]
Materials:
-
Aqueous this compound solution
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a suitable electrode
-
Buret
-
Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the this compound solution into a beaker.
-
If necessary, dilute with a known volume of distilled water to ensure the electrode is properly submerged.
-
-
Titration:
-
Place the beaker on a stir plate and begin gentle stirring.
-
Immerse the pH electrode in the solution.
-
Record the initial pH.
-
Begin adding the standardized acid (or base) titrant in small, known increments from the buret.
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Continue the titration until the pH changes significantly, indicating an equivalence point, and then continue for several more additions.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point(s) from the titration curve. The inflection point(s) correspond to the neutralization of free and complexed lactate.
-
The data can be used to calculate the amount of lactate bound to the zirconium, and thus the average ligand-to-metal ratio.
-
Visualizations
Caption: Experimental workflow for preparing a stable aqueous this compound solution.
Caption: Troubleshooting decision tree for instability in this compound preparations.
References
- 1. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the hydrated, hydrolysed and solvated zirconium(IV) and hafnium(IV) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
Technical Support Center: Sodium Zirconium Lactate Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of sodium zirconium lactate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary methods:
-
Precipitation and Chelation: This involves reacting a zirconium salt, such as zirconium oxychloride, with sodium lactate in a solution under controlled pH conditions to form the stable chelate.[1]
-
Alkali Decomposition of Zirconium Precursors: Zirconium-containing materials, like zircon sand, can be reacted with sodium hydroxide at high temperatures. The resulting intermediate complexes then undergo ion exchange with lactate ions to form this compound.[1]
Q2: What are the most common impurities in synthesized this compound?
A2: The primary impurities can include:
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Unreacted Precursors: Residual zirconium salts or sodium lactate from the synthesis process.
-
By-products: Formation of other zirconium-hydroxy-lactate species.
-
Hafnium: Due to its chemical similarity to zirconium, hafnium is a common impurity in zirconium starting materials.
-
Other Metal Ions: Trace amounts of other metals may be present from the initial zirconium source.
Q3: Which analytical techniques are recommended for verifying the purity of this compound?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To confirm the stoichiometric ratio of zirconium to sodium.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the coordination of the lactate ligand to the zirconium center.[1]
-
High-Performance Liquid Chromatography (HPLC): For the quantification of the lactate component.[1]
-
X-ray Diffraction (XRD): To identify any crystalline impurities, such as unreacted starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the complex in both solution and solid states.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect pH | The stability of the zirconium-lactate complex is pH-dependent, generally stable between pH 3 and 10.[1] Monitor and adjust the pH of the reaction mixture to maintain it within the optimal range for complex formation. |
| Incomplete Reaction | Ensure adequate reaction time and temperature. Gently heating the mixture may improve the reaction kinetics. |
| Precipitation of Zirconium Hydroxide | If the pH is too high, zirconium hydroxide may precipitate. Carefully control the addition of base to avoid localized high pH. |
| Inaccurate Stoichiometry | Precisely measure the molar ratios of zirconium salt and sodium lactate as per the established protocol. |
Issue 2: Presence of Insoluble Impurities
| Potential Cause | Troubleshooting Step |
| Precipitation of Unwanted Side-Products | Filter the crude product solution before proceeding with purification steps. |
| Low Solubility of the Product | Ensure the solvent system is appropriate for dissolving the this compound. The product is generally water-soluble.[2] |
| Contamination from Glassware | Use thoroughly cleaned and dried glassware to prevent the introduction of particulate matter. |
Issue 3: Discoloration of the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Metallic Impurities | Utilize purification methods such as ion exchange chromatography or solvent extraction to remove trace metal contaminants. |
| Degradation of Lactate | Avoid excessive heating during synthesis and purification, as it may lead to the degradation of the lactate ligand. |
| Oxidation | Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. |
Purification Methodologies and Protocols
Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: Identify a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is a good starting point.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Illustrative Data for Recrystallization:
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 95.2% | 99.1% |
| Hafnium Content (by ICP-MS) | 150 ppm | 80 ppm |
| Yield | - | ~85% |
Note: Data is illustrative and actual results may vary.
Ion Exchange Chromatography
Ion exchange chromatography separates molecules based on their net charge. For this compound, both cation and anion exchange can be employed to remove charged impurities.
Experimental Protocol:
-
Resin Selection and Preparation:
-
For removal of cationic impurities (e.g., other metal ions), use a strong acid cation exchange resin.
-
For removal of anionic impurities, a strong base anion exchange resin is suitable.
-
Prepare the resin by washing it with deionized water and then equilibrating it with a buffer at the desired pH.
-
-
Sample Preparation: Dissolve the crude this compound in the same buffer used for resin equilibration. Ensure the sample is free of particulate matter.
-
Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing salt concentration (e.g., NaCl) or by changing the pH of the eluent.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the purified product.
Illustrative Data for Ion Exchange Chromatography:
| Parameter | Before Ion Exchange | After Ion Exchange |
| Purity (by HPLC) | 97.0% | >99.5% |
| Specific Cationic Impurity | 50 ppm | <5 ppm |
| Yield | - | ~90% |
Note: Data is illustrative and actual results may vary.
Solvent Extraction
Solvent extraction is a liquid-liquid extraction technique that separates compounds based on their relative solubilities in two different immiscible liquids. This method is particularly effective for removing hafnium from zirconium compounds.
Experimental Protocol:
-
Solvent System Selection: Choose an aqueous phase (containing the dissolved this compound) and an immiscible organic solvent. The choice of organic solvent and the addition of an extractant are crucial for selective separation. For zirconium/hafnium separation, systems involving methyl isobutyl ketone (MIBK) with thiocyanic acid or tri-n-butyl phosphate (TBP) in kerosene have been used for zirconium salts.[3]
-
Extraction:
-
Dissolve the crude this compound in the aqueous phase.
-
Mix the aqueous solution with the organic solvent in a separatory funnel.
-
Shake the funnel vigorously to ensure thorough mixing and allow for the transfer of impurities into the organic phase.
-
-
Phase Separation: Allow the two phases to separate.
-
Collection: Collect the aqueous phase containing the purified this compound.
-
Washing (Stripping): The organic phase can be "stripped" of the extracted impurity to regenerate the solvent.
-
Solvent Removal: Remove any residual organic solvent from the aqueous phase, for example, by gentle heating under vacuum.
Illustrative Data for Solvent Extraction:
| Parameter | Before Solvent Extraction | After Solvent Extraction |
| Purity (by HPLC) | 96.5% | 98.8% |
| Hafnium Content (by ICP-MS) | 200 ppm | 25 ppm |
| Yield | - | ~95% |
Note: Data is illustrative and actual results may vary.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting the purification of this compound.
References
how to prevent gelation in concentrated sodium zirconium lactate solutions
Welcome to the technical support center for sodium zirconium lactate solutions. This guide is designed to assist researchers, scientists, and drug development professionals in preventing gelation and other stability issues in concentrated this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gelation in concentrated this compound solutions?
A1: The primary cause of gelation is the hydrolysis and subsequent polymerization of zirconium ions in the aqueous solution. Zirconium ions are highly susceptible to hydrolysis, which leads to the formation of polynuclear oxo- or hydroxy-bridged zirconium species.[1][2] In the presence of lactate, these polynuclear units can crosslink, forming a gel network. The extent of this process is heavily influenced by factors such as pH, temperature, and the concentration of the zirconium salt.[3][4]
Q2: What is the optimal pH range to maintain the stability of this compound solutions?
A2: this compound complexes generally exhibit high stability over a broad pH range, typically between 3 and 10.[3][5] However, at very high pH levels (e.g., pH 12-14), the alkalinity can promote hydrolysis and lead to the formation of amorphous gels.[1] For optimal stability and to prevent gelation, it is recommended to maintain the pH within the 3 to 10 range.
Q3: How does the molar ratio of lactate to zirconium affect solution stability?
A3: The molar ratio of lactate to zirconium is a critical factor in preventing gelation. A higher molar ratio of lactate to zirconium generally enhances the stability of the solution. Ratios of 2.5:1 to 5.0:1 have been shown to produce stable solutions that resist gelation upon aging, dilution, or boiling.[5][6][7] The lactate ligand acts as a chelating agent, stabilizing the zirconium ions and preventing the formation of extensive polymeric networks.
Q4: Can temperature fluctuations affect the stability of my this compound solution?
A4: Yes, temperature can significantly impact the stability of the solution. While some stable zirconium-lactate solutions can withstand boiling[5], an increase in temperature can also shift the chemical equilibrium.[3] In some applications, elevated temperatures can lead to a rapid release of zirconium ions, which may promote crosslinking and gelation.[3] It is important to consider the specific thermal conditions of your experiment.
Q5: How does the concentration of the this compound solution influence its tendency to gel?
A5: The concentration of zirconium in the solution plays a role in the speciation of the zirconium-lactate complexes. As the zirconium concentration decreases, the complexes can grow from smaller dimeric and tetrameric structures to larger polymers through the association of these smaller units.[4][8] This can eventually lead to gelation. Therefore, working with highly concentrated solutions requires careful control of other parameters like pH and the lactate-to-zirconium ratio to prevent gelation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing gelation in your this compound solutions.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing gelation.
Key Experimental Parameters for Stable Solutions
The following table summarizes key parameters from successful preparations of stable this compound solutions, as reported in patent literature.
| Parameter | Value | Outcome | Reference |
| pH | 6.2 | Stable on addition of acids/bases, dilution, boiling, and/or aging. | [5][6] |
| 7.5 | Stable on addition of acids/bases, dilution, boiling, and/or aging. | [5][7] | |
| 10.4 | Stable on addition of acids/bases, dilution, boiling, and/or aging. | [5][6][7] | |
| Lactate to Zirconium Molar Ratio | 2.5 : 1.0 | Stable solution. | [5][6] |
| 5.0 : 1.0 | Stable solution. | [5][6][7] | |
| ZrO₂ Concentration | 6.0% | Clear and stable solution. | [5][7] |
| 7.0% | Stable solution. | [5][6][7] | |
| 12.2% | Stable solution. | [5][6] |
Experimental Protocols
General Protocol for Preparing a Stable this compound Solution
This protocol is a generalized procedure based on methods described in the literature for preparing stable aqueous solutions of this compound.[5][6][7]
Materials:
-
Zirconium source (e.g., zirconium oxychloride, zirconium hydroxynitrate, zirconium acetate)
-
Lactic acid (e.g., 88% solution)
-
Sodium hydroxide (e.g., 50% solution)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Beakers and graduated cylinders
Procedure:
-
Prepare Sodium Lactate Solution:
-
In a suitable beaker, carefully add a pre-calculated amount of sodium hydroxide solution to the lactic acid solution while stirring. This is an exothermic reaction, so proceed with caution and allow the solution to cool. The amounts should be calculated to achieve the desired lactate to zirconium molar ratio in the final product.
-
-
Addition to Zirconium Salt:
-
In a separate beaker, dissolve the zirconium salt in deionized water.
-
Slowly add the prepared sodium lactate solution to the zirconium salt solution while continuously stirring.
-
-
pH Adjustment and Final Product:
-
After the addition is complete, measure the pH of the resulting this compound solution.
-
If necessary, adjust the pH to the desired range (typically 6-8 for general stability) using a dilute acid or base.
-
The final product should be a clear and stable solution.
-
Note: The exact quantities of reagents will depend on the desired final concentration of ZrO₂ and the specific zirconium source used. It is crucial to calculate the molar amounts to achieve the target lactate to zirconium ratio.
Understanding the Mechanism of Gelation
The gelation of this compound solutions is fundamentally a process of controlled hydrolysis and polymerization. The following diagram illustrates the key chemical pathways.
Caption: Mechanism of gelation in zirconium lactate solutions.
References
- 1. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the hydrated, hydrolysed and solvated zirconium(IV) and hafnium(IV) ions in water and aprotic oxygen donor solvents. A crystallographic, EXAFS spectroscopic and large angle X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 4. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 7. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
refining process parameters for sodium zirconium lactate-based coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining process parameters for sodium zirconium lactate-based coatings.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in coating formulations?
A1: this compound primarily functions as a cross-linking agent in water-based coatings, inks, and adhesives.[1][2] It reacts with functional groups like hydroxyl (-OH) and carboxyl (-COOH) present in binders and pigments, creating a more robust and durable coating network.[1][2] This cross-linking action enhances various properties of the coating, including adhesion, water resistance, chemical resistance, and thermal stability.[3]
Q2: What are the key advantages of using this compound in coatings?
A2: Key advantages include:
-
No VOC Content: As a water-based chelate, it is environmentally friendly with no volatile organic compounds (VOCs).[1][2]
-
Low Toxicity: It is considered to have low toxicity, making it a safer alternative to some other cross-linking agents.[1][2]
-
Improved Adhesion: It can act as an adhesion promoter on various substrates, including metals, glass, and plastics.[1][2][3]
-
Enhanced Resistance: It improves the water, chemical, and heat resistance of the cured coating.[3]
Q3: What is the typical pH range for stable this compound solutions?
A3: this compound solutions are generally stable at a near-neutral pH.[1][2] However, stable solutions can be prepared in a mildly acidic to basic range, typically from a pH of 5.8 to 8.2, depending on the specific formulation and the molar ratio of lactate to zirconium.[4]
Q4: How does the concentration of this compound affect the coating properties?
A4: The concentration of this compound, as a cross-linker, significantly influences the properties of the coating. Higher concentrations generally lead to increased cross-link density, which can improve hardness, wet rub resistance, and wet pick resistance.[5] However, excessive concentrations may lead to an overly brittle coating or issues like increased ink set-off in printing applications.[6] The optimal concentration depends on the specific polymer system and desired final properties.
Troubleshooting Guide
Issue 1: Poor Adhesion of the Coating
Q: My this compound-based coating is exhibiting poor adhesion to the substrate. What are the potential causes and how can I resolve this?
A: Poor adhesion can stem from several factors. Here's a systematic approach to troubleshooting this issue:
Potential Causes & Solutions
| Cause | Recommended Action |
| Improper Surface Preparation | Ensure the substrate is thoroughly cleaned to remove any contaminants like oils, grease, or dust. For certain substrates, mechanical or chemical pretreatment may be necessary to improve surface energy and create a better bonding surface. |
| Incorrect Formulation | Verify the compatibility of the this compound with the polymer binder. The binder must have sufficient hydroxyl or carboxyl groups for effective cross-linking.[1][2] Consider adjusting the concentration of the this compound; it can also function as an adhesion promoter.[1][2] |
| Incomplete Curing | Review and optimize the curing temperature and time. Insufficient curing will result in a weak, under-cross-linked film with poor adhesion. |
| pH of the Formulation | Ensure the pH of the coating formulation is within the stable range for the this compound solution (typically near-neutral).[1][2] An inappropriate pH can affect the reactivity of the cross-linker. |
Issue 2: Coating is Not Curing or Curing Too Slowly
Q: The coating remains tacky and does not seem to cure properly, or the curing process is taking much longer than expected. What should I investigate?
A: Slow or incomplete curing is a common issue that can often be resolved by adjusting the process parameters.
Potential Causes & Solutions
| Cause | Recommended Action |
| Insufficient Curing Temperature or Time | Increase the curing temperature or extend the curing time. Cross-linking reactions are temperature-dependent. Refer to your formulation's technical data sheet for recommended curing schedules. |
| Low Concentration of Cross-linker | The concentration of this compound may be too low to achieve the desired cross-link density. Incrementally increase the concentration and observe the effect on curing time and film properties. |
| Presence of Inhibitors | Certain chemical species in the formulation could be interfering with the cross-linking reaction. Review all components for known incompatibilities with zirconium-based cross-linkers. |
| Incorrect pH | An unsuitable pH can reduce the reactivity of the zirconium lactate. Adjust the pH of the formulation to the optimal range for your system. |
Issue 3: Gelation or Instability of the Coating Solution
Q: My coating solution is gelling prematurely in the pot or appears unstable. How can I prevent this?
A: Premature gelation indicates that the cross-linking reaction is starting before the coating is applied.
Potential Causes & Solutions
| Cause | Recommended Action |
| High pH | In some systems, a higher pH can accelerate the cross-linking reaction. If you are working with a pH-sensitive formulation, consider adjusting the pH to be more neutral or slightly acidic to slow down the reaction. |
| High Temperature | Elevated storage or processing temperatures can increase the rate of reaction. Store the coating solution at a lower temperature as recommended by the manufacturer. |
| Incorrect Molar Ratio | The molar ratio of lactate to zirconium in the this compound solution can affect its stability and reactivity.[4] Ensure you are using a product with the appropriate specifications for your application. |
| Concentration Effects | At very high concentrations of reactants, the likelihood of premature gelation increases. You may need to adjust the solids content of your formulation. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Solution
This protocol is based on a method described in patent literature for producing a stable aqueous solution of this compound.[4]
Materials:
-
Zirconium oxychloride solution (e.g., 20% ZrO₂)
-
Lactic acid (e.g., 88%)
-
Sodium hydroxide solution (e.g., 50%)
-
Deionized water
-
pH meter
Procedure:
-
Prepare Sodium Lactate Solution: In a suitable beaker, carefully add the sodium hydroxide solution to the lactic acid while stirring. This is an exothermic reaction, so proceed with caution and allow the solution to cool. The goal is to create a neutral solution of sodium lactate.
-
Reaction with Zirconium Salt: While continuing to stir, slowly add the prepared sodium lactate solution to the zirconium oxychloride solution.
-
pH Adjustment and Final Product: After the addition is complete, a clear solution of this compound should be obtained. Measure the pH and adjust if necessary to the desired range (e.g., 5.8) using a dilute acid or base.[4] The final product can then be characterized for its ZrO₂ content.
Example Formulation Parameters:
| Component | Example Quantity | Resulting Properties |
| Zirconium Oxychloride Solution (15.2% ZrO₂) | 510 g | pH: 5.8 |
| Lactic Acid (88%) | 189 g | ZrO₂ Content: 9.5% |
| Sodium Hydroxide Solution (50%) | 122 g | Lactate to Zirconium Molar Ratio: 3.0 to 1.0 |
Data synthesized from patent US5182408A[4]
Protocol 2: Characterization of Cross-linking using FT-IR Spectroscopy
Objective: To qualitatively assess the degree of cross-linking in the cured this compound-based coating.
Materials:
-
Cured coating film on a suitable substrate (e.g., KBr pellet or a reflective surface for ATR-FTIR)
-
Uncured liquid coating formulation
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
For the uncured sample, cast a thin film of the liquid formulation onto a KBr pellet and allow the water to evaporate at a low temperature without initiating curing.
-
For the cured sample, obtain a thin film of the fully cured coating. This can be a free-standing film or a coating on an infrared-transparent or reflective substrate.
-
-
Data Acquisition:
-
Record the FT-IR spectrum of both the uncured and cured samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the spectra of the uncured and cured samples.
-
Look for changes in the characteristic peaks associated with the hydroxyl (-OH) and carboxyl (-COOH) groups of the polymer binder. A decrease in the intensity of these peaks in the cured sample suggests their consumption during the cross-linking reaction with the this compound.
-
Specifically, monitor the broad -OH stretching band (around 3200-3500 cm⁻¹) and the C=O stretching of the carboxyl group (around 1700-1725 cm⁻¹).
-
Visualizations
Caption: Troubleshooting workflow for poor coating adhesion.
Caption: Simplified cross-linking mechanism diagram.
References
- 1. chempoint.com [chempoint.com]
- 2. chempoint.com [chempoint.com]
- 3. This compound CAS 15529-67-6 For Sale - Kerton Chemical [kerton-industry.com]
- 4. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
identifying and minimizing byproducts in sodium zirconium lactate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium zirconium lactate. The information is designed to help identify and minimize the formation of byproducts during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a zirconium salt of lactic acid. It is primarily used as a cross-linking agent in the oil and gas industry for hydraulic fracturing fluids, as well as in paints, coatings, and adhesives to improve adhesion and cohesion.[1][2][3][4]
Q2: What are the common "byproducts" in this compound reactions?
In the context of this compound synthesis, "byproducts" often refer to the formation of various zirconium-lactate species. The solution chemistry is complex and can contain a mixture of monomers, dimers (Zr₂(lactate)₆), tetramers (Zr₄(lactate)ₓ), and larger polynuclear zirconium hydroxy ions.[1][2] The distribution of these species is highly dependent on reaction conditions.
Q3: What are the key factors that influence the formation of these different zirconium-lactate species?
The primary factors influencing the speciation of zirconium lactate are:
-
pH: The pH of the solution significantly impacts the hydrolysis of zirconium ions and the lability of the lactate ligands.[1]
-
Concentration: The concentration of zirconium in the solution affects the equilibrium between monomeric, dimeric, and polymeric species. Lower concentrations tend to favor the formation of larger polymers.[1][2]
-
Reactant Molar Ratio: The ratio of lactate to zirconium can influence the coordination environment of the zirconium center and the stability of the resulting complexes.[5][6]
-
Temperature: Temperature can affect reaction kinetics and the stability of the formed complexes.
Q4: Are there any known biological or toxicological effects of this compound?
Most zirconium compounds are considered to have low systemic toxicity due to their poor solubility.[7][8] However, some soluble zirconium salts can be irritants.[7] Inhalation of zirconium compounds has been reported to cause lung granulomas in some cases.[7][8] While specific signaling pathway interactions for this compound are not well-documented in publicly available literature, research on zirconium nanoparticles has shown that they can induce oxidative stress and cell death in vitro.[5][8][9] It is important to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate formation during synthesis | pH is outside the optimal range, leading to the formation of insoluble zirconium hydroxide or oxide species. | Carefully monitor and adjust the pH of the reaction mixture. The stable pH range for zirconium lactate complexes is generally between 3 and 10.[1] For specific synthesis protocols, maintaining a pH between 5.8 and 10.4 has been reported to yield stable solutions.[5][6] |
| Incorrect reactant molar ratio. | Ensure the correct molar ratio of lactate to zirconium is used. Ratios of 3:1 to 5:1 (lactate to zirconium) have been shown to produce stable solutions.[5][6] | |
| High viscosity or gelation of the final product | Formation of large polymeric zirconium-lactate species. | This is often concentration-dependent. If a less viscous product is desired, consider increasing the zirconium concentration, as lower concentrations favor polymerization.[1][2] Alternatively, adjusting the pH can alter the speciation. |
| Inconsistent cross-linking performance | Variation in the distribution of zirconium-lactate species (dimers, tetramers, polymers) between batches. | Standardize and tightly control all reaction parameters, including pH, temperature, reactant concentrations, and addition rates. |
| Presence of unreacted starting materials or other impurities. | Use high-purity starting materials. Purify the final product if necessary. | |
| Poor solubility of the final product | Formation of insoluble zirconium species. | Review the synthesis protocol, paying close attention to pH control and the order of reagent addition. |
Experimental Protocols
Protocol 1: General Synthesis of a Stable this compound Solution
This protocol is a generalized procedure based on common synthesis methods.[5][6]
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) or Zirconium hydroxynitrate (ZrO(NO₃)₂·xH₂O)
-
Lactic acid (88% solution)
-
Sodium hydroxide (50% solution)
-
Deionized water
Procedure:
-
Prepare Sodium Lactate Solution:
-
In a suitable reaction vessel, carefully add a pre-calculated amount of 50% sodium hydroxide solution to an 88% lactic acid solution with stirring. This is an exothermic reaction, so control the addition rate to manage the temperature. The molar ratio of sodium hydroxide to lactic acid should be approximately 1:1 to form sodium lactate.
-
-
Reaction with Zirconium Salt:
-
Slowly add the prepared sodium lactate solution to a solution of the zirconium salt (e.g., zirconium oxychloride dissolved in deionized water) with vigorous stirring.
-
-
pH Adjustment and Stabilization:
-
Monitor the pH of the reaction mixture. If necessary, adjust the pH to the desired range (e.g., 5.8-10.4) using a small amount of 50% sodium hydroxide solution or a suitable acid.
-
-
Final Product:
-
Continue stirring the mixture until a clear and stable solution of this compound is obtained.
-
Protocol 2: Identification of Zirconium-Lactate Species by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to analyze the components of the reaction mixture.
Instrumentation:
-
HPLC system with a UV detector
-
Ion-exchange or reverse-phase column suitable for organic acid analysis
Mobile Phase Preparation:
-
A common mobile phase for lactate analysis is a dilute acid solution, such as 0.1 M sulfuric acid or a buffer solution.[10][11]
Procedure:
-
Standard Preparation: Prepare standard solutions of lactic acid and, if available, purified this compound at known concentrations.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis:
-
Set the column temperature (e.g., ambient or slightly elevated).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm for lactate).[10]
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the components. The presence of multiple peaks may indicate different zirconium-lactate species or impurities.
Protocol 3: Characterization of Zirconium-Lactate Complexes by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the coordination of lactate to zirconium.[1]
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O).
Procedure:
-
Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
Data Presentation
Table 1: Effect of pH on Zirconium Speciation in Aqueous Solutions
This table provides a general overview of how pH influences the dominant zirconium species in an aqueous environment, which can inform potential side reactions in this compound synthesis.
| pH Range | Dominant Zirconium Species | Implications for Byproduct Formation |
| < 2 | Zr⁴⁺, Zr(OH)³⁺, Zr(OH)₂²⁺ | At very low pH, free zirconium ions and simple hydroxy species are present. |
| 2 - 4 | Zr(OH)₃⁺, Zr(OH)₄ | Formation of zirconium hydroxide begins. |
| 4 - 9 | Zr(OH)₄ | In the absence of strong complexing agents, insoluble zirconium hydroxide is the predominant species. In the presence of lactate, stable lactate complexes are formed.[12] |
| > 9 | Zr(OH)₅⁻, Zr(OH)₆²⁻ | Formation of soluble zirconate anions. |
Note: This table is a simplified representation of a complex equilibrium. The presence of lactate will significantly alter the speciation by forming stable complexes.
Table 2: Influence of Zirconium Concentration on Polymerization
This table illustrates the general trend of zirconium-lactate speciation as a function of zirconium concentration, as observed through techniques like Extended X-ray Absorption Fine Structure (EXAFS).[1][2][13]
| Zirconium Concentration | Predominant Zirconium-Lactate Species |
| High | Dimeric species (e.g., Zr₂(La)₆) |
| Intermediate | Tetrameric species (e.g., Zr₄(La)ₓ) |
| Low | Larger polymeric species |
Visualizations
Caption: Workflow for synthesis and analysis.
Caption: Factors affecting byproduct formation.
Caption: Potential biological effects of zirconium.
References
- 1. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Gel Permeation Chromatography (GPC) [intertek.com]
- 4. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 5. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 6. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 7. Speciation study of zirconium ions in aqueous solutions in the pH range 1-12 using a glass electrode [inis.iaea.org]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
- 11. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
strategies for controlling the particle size of zirconium-based nanomaterials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions related to controlling the particle size of zirconium-based nanomaterials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of zirconium-based nanomaterials in a question-and-answer format.
Question: My synthesized zirconium oxide nanoparticles are heavily agglomerated. How can I prevent this?
Answer: Agglomeration is a common issue in nanoparticle synthesis.[1][2] Here are several strategies to prevent it:
-
Surface Modification: Utilize capping agents or surfactants. These molecules adsorb to the nanoparticle surface, creating steric or electrostatic repulsion that prevents particles from sticking together.
-
Solvent Choice: Using a non-aqueous solvent like ethanol instead of water can sometimes reduce agglomeration.[3]
-
pH Control: The pH of the reaction medium significantly affects the surface charge of the nanoparticles. Adjusting the pH to achieve a higher surface charge can increase electrostatic repulsion and prevent agglomeration.
-
Ultrasonication: Applying ultrasonic waves during or after the synthesis can help break up existing agglomerates.
-
Immediate Post-Synthesis Treatment: Washing the nanoparticles with a suitable solvent (e.g., ethanol) immediately after synthesis can remove residual reactants that might cause agglomeration upon drying.[4]
Question: The particle size distribution of my nanomaterials is very broad. How can I achieve a more uniform size?
Answer: A narrow particle size distribution is crucial for many applications. To achieve this, consider the following:
-
Control of Nucleation and Growth: The key is to separate the nucleation and growth phases of particle formation. A rapid injection of precursors at a high temperature can induce a short burst of nucleation, followed by a slower growth phase at a lower temperature.
-
Precursor Concentration: Maintaining a low and constant precursor concentration during the growth phase can prevent secondary nucleation and lead to more uniform particle sizes.
-
Reaction Temperature: A stable and uniform reaction temperature is critical. Temperature fluctuations can lead to variations in nucleation and growth rates, resulting in a broader size distribution.
-
Stirring Rate: Vigorous and consistent stirring ensures a homogenous reaction mixture, which can lead to more uniform particle formation.
-
Microemulsion Technique: Synthesizing nanoparticles within the confined space of reverse micelles in a microemulsion can effectively control their size and produce a narrow size distribution.[5]
Question: I am observing an unexpected crystalline phase in my zirconia nanoparticles. What could be the cause?
Answer: The crystalline phase of zirconia (monoclinic, tetragonal, or cubic) is highly dependent on the particle size and synthesis conditions.[3][6]
-
Particle Size: At the nanoscale, the tetragonal and cubic phases can be stable at room temperature, which is not the case for bulk zirconia. Smaller nanoparticles tend to favor the tetragonal or cubic phase.[7]
-
Calcination Temperature and Time: The temperature and duration of the final heat treatment (calcination) play a crucial role in determining the final crystalline phase.[5] Increasing the calcination temperature generally leads to a phase transformation from tetragonal to the more stable monoclinic phase.[5]
-
Dopants and Impurities: The presence of certain dopants, such as yttrium, can stabilize the tetragonal or cubic phase. Unintentional impurities can also influence the resulting crystal structure.
-
Heating and Cooling Rates: Rapid heating or cooling during synthesis or calcination can influence the final crystalline phase.
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is best for controlling the particle size of zirconium-based nanomaterials?
A1: The "best" method depends on the desired particle size range, morphology, and crystallinity. Here's a brief comparison of common methods:
-
Sol-Gel: Offers good control over particle size and purity at relatively low temperatures.[8] It's a versatile method for preparing a wide range of particle sizes.[9]
-
Hydrothermal/Solvothermal: Enables precise control over particle size, morphology, and crystallinity by adjusting temperature, pressure, and reaction time.[1][10] It can produce highly crystalline nanoparticles directly.
-
Microwave-Assisted: This method is known for its rapid heating, leading to faster reaction times and often smaller, more uniform nanoparticles.[1][9]
-
Co-precipitation: A relatively simple and scalable method, but controlling particle size can be more challenging compared to other techniques.[8][9]
Q2: What is the role of the precursor in determining nanoparticle size?
A2: The choice of zirconium precursor (e.g., zirconium oxychloride, zirconium isopropoxide, zirconium tetrachloride) significantly impacts the hydrolysis and condensation rates during synthesis, which in turn affects the final particle size.[1][9] Different precursors have different reactivities, and the choice can also influence the final crystalline phase and morphology.
Q3: How does pH influence the particle size of zirconia nanoparticles?
A3: The pH of the synthesis solution is a critical parameter that affects several aspects of nanoparticle formation:
-
Hydrolysis Rate: The rate at which the zirconium precursor hydrolyzes is highly pH-dependent.
-
Surface Charge: The pH determines the surface charge of the forming nanoparticles. At the isoelectric point, the particles have a neutral surface charge and are prone to aggregation, leading to larger particle sizes. Moving the pH away from the isoelectric point increases surface charge and electrostatic repulsion, favoring smaller, well-dispersed particles.
Q4: What characterization techniques are essential for analyzing the particle size of zirconium-based nanomaterials?
A4: A combination of techniques is typically used:
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of the nanoparticle morphology and allow for the measurement of individual particle sizes.[8]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, providing information about the average particle size and size distribution.
-
X-ray Diffraction (XRD): Can be used to estimate the average crystallite size using the Scherrer equation.[6] This technique also provides information about the crystalline phase of the material.
-
Brunauer-Emmett-Teller (BET) analysis: Determines the specific surface area of the nanomaterial, which can be related to the average particle size.[11]
Quantitative Data Summary
The following table summarizes the influence of various synthesis parameters on the particle size of zirconium-based nanomaterials, based on data from multiple studies.
| Synthesis Method | Precursor | Key Parameter | Parameter Value | Resulting Particle Size (nm) | Reference |
| Hydrothermal | Zirconyl chloride octahydrate & NH4OH | Temperature | 200 °C | Pure tetragonal zirconia NPs | [1] |
| Microwave-Assisted | Zirconia salts | Temperature | 80 °C | < 10 | [1][9] |
| Sol-Gel | Zirconyl nitrate & Oxalyl di-hydrazide | Temperature | 400 °C | 6 - 12 | [9] |
| Hydrothermal | Zirconia | pH and Concentration | Varied | 15 - 30 | [1] |
| Hydrothermal | Zirconyl nitrate & NaOH | Temperature | 250 °C | 60 - 90 (nanotubes) | [1][9] |
| Hydrothermal | Zirconyl chloride & Sodium acetate | Temperature | 240 °C | 40 - 100 (star-shaped) | [1] |
| RAPET | Zirconium dioxide & Magnesium | Temperature | 750 °C | ~63 | [2] |
| Sol-gel auto combustion | Zirconium oxychloride octahydrate | Calcination Temp. | 500 °C | ~15.65 | [6] |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Zirconia Nanoparticles
This protocol is a generalized procedure based on the sol-gel method.[8][12]
Materials:
-
Zirconium(IV) propoxide (precursor)
-
Ethanol (solvent)
-
Nitric acid (catalyst)
-
Deionized water
Procedure:
-
In a clean beaker, dissolve zirconium(IV) propoxide in ethanol.
-
In a separate beaker, prepare a solution of deionized water and nitric acid in ethanol.
-
Slowly add the acidic water-ethanol solution to the zirconium precursor solution while stirring vigorously.
-
Continue stirring for 1-2 hours to allow for hydrolysis and condensation to form a sol.
-
Age the sol at room temperature for 24-48 hours until a gel is formed.
-
Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a furnace at a desired temperature (e.g., 500-800 °C) for 2-4 hours to obtain crystalline zirconia nanoparticles. The final particle size will be influenced by the calcination temperature and duration.
Protocol 2: Hydrothermal Synthesis of Zirconia Nanoparticles
This protocol provides a general guideline for the hydrothermal synthesis of zirconia nanoparticles.[1][4]
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) (precursor)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) (precipitating agent)
-
Deionized water
Procedure:
-
Dissolve a specific amount of zirconium oxychloride octahydrate in deionized water to create a precursor solution.
-
Slowly add a solution of NaOH or NH₄OH dropwise to the precursor solution under constant stirring until a desired pH is reached (typically in the basic range). A white precipitate will form.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 150-250 °C) for a specific duration (e.g., 12-48 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the collected product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 60-80 °C.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of zirconium-based nanomaterials.
Caption: Influence of key synthesis parameters on the properties of zirconium-based nanomaterials.
References
- 1. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 2. BJNANO - Zirconium nanoparticles prepared by the reduction of zirconium oxide using the RAPET method [beilstein-journals.org]
- 3. Review on synthesis, properties and multifarious therapeutic applications of nanostructured zirconia in dentistry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00006G [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Size-dependent density of zirconia nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. malayajournal.org [malayajournal.org]
troubleshooting guide for inconsistent results in zirconium lactate experiments
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with zirconium lactate.
Troubleshooting Guide for Inconsistent Results
This section addresses common issues encountered during zirconium lactate experiments in a question-and-answer format.
Question 1: Why am I observing significant batch-to-batch variability in my experimental outcomes?
Answer:
Inconsistent results with zirconium lactate often stem from its complex and sensitive chemistry. The method of preparation and several environmental factors can significantly alter the nature of the aqueous complex.[1]
Potential Causes and Solutions:
-
Inconsistent Preparation Method: Even minor variations in the synthesis protocol can lead to different complex structures.[1] It is crucial to strictly adhere to a standardized protocol.
-
pH Fluctuations: Zirconium chemistry is highly sensitive to pH.[1] The lability of lactate complexes increases as the pH decreases, affecting reactivity.[1][2] Conversely, high pH can lead to hydrolysis.[1]
-
Temperature Variations: Temperature affects reaction kinetics and the stability of zirconium lactate complexes.[1]
-
Solution: Employ a temperature-controlled reaction vessel or water bath to maintain a consistent temperature during synthesis and experimentation.
-
-
Order of Reagent Addition: The sequence in which reactants are added can impact the final product's performance.[1]
-
Solution: Establish and consistently follow a specific order of addition for all reagents.
-
Question 2: My zirconium lactate solution forms a gel prematurely or at an uncontrolled rate. How can I prevent this?
Answer:
Premature or rapid gelation is a known issue, particularly when using zirconium lactate as a crosslinker at high pH.[1]
Potential Causes and Solutions:
-
High pH: Commercially available zirconium crosslinkers often exhibit no delay in gel formation at high pH.[1]
-
Solution: Carefully control the pH of your system. For applications requiring delayed gelation, consider using a lower pH or specialized formulations. Some research has focused on developing delayed organic zirconium crosslinkers for low pH conditions.[1]
-
-
Excessive Crosslinker Concentration: Using too much zirconium lactate can lead to rapid and excessive crosslinking.
-
Solution: Optimize the concentration of the zirconium lactate crosslinker. A reasonable dosage range should be determined to avoid over-crosslinked conditions.[1]
-
-
Hydrolysis and Polymerization: Zirconium is prone to hydrolysis and polymerization, which can lead to uncontrolled gelation.[1]
Question 3: My zirconium lactate solution appears unstable, showing precipitation or changes over time. What is the cause and how can I improve stability?
Answer:
The stability of aqueous zirconium lactate solutions is a significant concern and is influenced by several factors.
Potential Causes and Solutions:
-
pH Outside Optimal Range: Stability is often maintained within a specific pH range, typically between 3 and 10 for certain formulations.[4]
-
Solution: Adjust and maintain the pH of the solution within the recommended stability range for your specific zirconium lactate preparation.
-
-
Inappropriate Ligand-to-Metal Ratio: The molar ratio of lactate to zirconium is crucial for stability.
-
Hydrolysis: Zirconium ions are susceptible to hydrolysis in aqueous solutions, leading to the formation of insoluble species.[1]
Frequently Asked Questions (FAQs)
Q: What is the typical structure of zirconium lactate in solution? A: The structure is complex and not easily defined as a single species. It is often described with the approximate formula Zr(OH)4-n(O2CCHOHCH3)n(H2O)x where 1 < n < 3.[7] In solution, zirconium lactate can exist as dimers (Zr₂(La)₆), tetramers (Zr₄(La)ₓ), and larger polymeric structures, depending on factors like concentration and pH.[2][8][9] Lactic acid typically coordinates in a bidentate fashion to zirconium through both the alcohol and carboxylate groups.[1][2]
Q: How does concentration affect the speciation of zirconium lactate? A: As the concentration of zirconium lactate in a solution decreases, the species tend to grow from dimers to tetramers, and then to larger polymers through the association of tetramers.[8][9]
Q: What analytical techniques are recommended for characterizing zirconium lactate solutions? A: Common techniques include Fourier transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁷O), and potentiometry to understand the coordination chemistry and complex formation.[1]
Q: Can the preparation method truly alter the properties of the final zirconium lactate solution? A: Yes, investigations have shown that the method of preparing a zirconium lactate solution can significantly affect the nature of the aqueous complex, leading to solutions with markedly different properties than those that are commercially available.[1]
Quantitative Data Summary
The following tables summarize key parameters from various synthesis protocols for stable aqueous solutions of zirconium lactate.
Table 1: Synthesis Parameters for Ammonium Zirconium Lactate
| Parameter | Example 1 | Example 2 |
| Zirconium Source | Zirconium hydroxychloride | Zirconium oxynitrate |
| Lactate to Zirconium Molar Ratio | 2.0 to 1.0 | 5.0 to 1.0 |
| Final pH | 9.0 | 5.3 |
| Final ZrO₂ Content | 10.9% | 7.0% |
| Stability Range (pH) | 3.0 - 10.0 | Not Specified |
| Reference | [4] | [4] |
Table 2: Synthesis Parameters for Sodium Zirconium Lactate
| Parameter | Example 1 | Example 2 |
| Zirconium Source | Zirconium acetate | Zirconium hydroxynitrate |
| Lactate to Zirconium Molar Ratio | 2.5 to 1.0 | 5.0 to 1.0 |
| Final pH | 6.2 | 10.4 |
| Final ZrO₂ Content | 12.2% | 7.0% |
| Stability Features | Stable on dilution, boiling, aging | Stable on dilution, boiling, aging |
| Reference | [4][5] | [4][5] |
Experimental Protocols
Detailed Methodology for Preparation of a Stable Ammonium Zirconium Lactate Solution
This protocol is adapted from established patent literature for preparing a stable aqueous solution.[4]
Materials:
-
88% Lactic Acid
-
28% Ammonium Hydroxide Solution
-
Zirconium Hydroxychloride Solution (containing 20% ZrO₂)
-
Deionized Water
-
Suitable reaction vessel with mixing capabilities
Procedure:
-
Prepare Ammonium Lactate Solution: In a suitable beaker, carefully mix 97.1 gm of 28% ammonium hydroxide solution with 163.8 gm of 88% lactic acid. This neutralization reaction is exothermic; add the ammonium hydroxide slowly to control the temperature.
-
Initial Reaction: While mixing, add the prepared ammonium lactate solution to 500 gm of zirconium hydroxychloride solution. A clear solution with a pH of approximately 4.3 should be obtained.
-
pH Adjustment: Add 154 gm of 28% ammonium hydroxide solution to the reaction mixture to raise the pH to a final value of 9.0.
-
Final Product: The resulting ammonium zirconium lactate solution will have a ZrO₂ content of approximately 10.9% and a lactate to zirconium molar ratio of 2.0 to 1.0. This solution is reported to be stable upon boiling, aging, dilution, and when the pH is altered between 3.0 and 10.0.[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Zirconium lactate | 60676-90-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5182408A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 7. Zirconium lactate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Zirconium speciation in lactate solutions and polyacrylate gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Sodium Zirconium Lactate: A Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount to experimental success and product efficacy. Sodium zirconium lactate, a versatile compound with applications ranging from cross-linking agent in hydraulic fracturing fluids to a component in personal care products, exhibits a stability profile that is critically dependent on pH. This technical support center provides essential guidance on optimizing the pH to enhance the stability of this compound, offering troubleshooting advice and answers to frequently asked questions encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound solutions?
A1: this compound complexes generally exhibit high stability over a broad pH range, approximately from 3 to 10.[1] However, for practical applications, a neutral pH is often recommended for water-based formulations to ensure long-term stability. A commercially available zirconium lactate product, Tyzor® 217, is noted to be stable at a neutral pH.
Q2: How does pH affect the stability of this compound?
A2: The stability and lability of zirconium-lactate complexes are profoundly influenced by the pH of the solution. As the pH decreases, the lability of the lactate complexes increases, meaning the lactate ligands are more easily exchanged.[1] This can lead to hydrolysis and the formation of polynuclear zirconium hydroxy ions, which can affect the performance and stability of the solution. Conversely, at a higher pH, the complexes are more stable. In some applications, such as hydraulic fracturing, a lower pH is intentionally used to delay the cross-linking process.
Q3: What are the signs of instability in a this compound solution?
A3: Instability in a this compound solution can manifest in several ways, including:
-
Precipitation: The formation of a solid precipitate is a clear indicator of instability, which can be caused by hydrolysis of the zirconium complex, particularly at pH values outside the stable range. Instantaneous precipitation can occur at a pH above 3 in some preparations.[1]
-
Changes in Viscosity: A significant increase or decrease in the viscosity of a formulation containing this compound can indicate degradation or unintended cross-linking reactions.
-
Discoloration: While less common, a change in the color of the solution may suggest a chemical transformation of the complex.
Q4: Can temperature fluctuations affect the pH-dependent stability of this compound?
A4: Yes, temperature can influence the stability of zirconium lactate complexes. The hydrolysis of zirconium ions is sensitive to temperature, and at elevated temperatures, the release of zirconium ions can be accelerated, leading to issues like excessive cross-linking, especially in acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected precipitation or gel formation upon addition of this compound. | The pH of the solution is outside the optimal stability range, leading to rapid hydrolysis and polymerization of the zirconium complex. | - Adjust the pH of your formulation to a neutral range (around 7) before adding the this compound solution.- If a different pH is required for your application, consider adding the this compound slowly with vigorous stirring to ensure rapid and uniform dispersion.- For applications requiring a delayed reaction, such as in fracturing fluids, a lower pH can be utilized to slow the cross-linking process. |
| Inconsistent performance of this compound as a cross-linker. | - The pH of the system is not adequately controlled, leading to variable rates of cross-linking.- The order of addition of components in the formulation is affecting the availability of zirconium for cross-linking. | - Implement a robust buffering system to maintain the pH within the desired range throughout the experiment.- Standardize the order of addition of all reagents. The performance of zirconium crosslinkers can be sensitive to the order in which they are introduced to the other components. |
| "White spots" or opaque areas in a zirconia-based material after processing. | Contamination of the material with foreign substances can lead to discoloration. This can be particularly relevant when working with zirconia in solid-state applications. | - Ensure all equipment and reagents are clean and free from contaminants.- When working with zirconia in solid forms, avoid contact with materials that could introduce impurities. |
| Difficulty in achieving the desired viscosity in a formulation. | The pH of the formulation may not be optimal for the desired degree of cross-linking, or the concentration of the this compound is not appropriate. | - Systematically evaluate the effect of pH on the viscosity of your formulation to identify the optimal pH for your desired rheological properties.- Adjust the concentration of the this compound. |
Experimental Protocols
Methodology for pH-Dependent Stability Assessment
This protocol outlines a general procedure for evaluating the stability of a this compound solution at different pH values.
1. Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11). Use appropriate buffer systems that do not interact with the zirconium complex (e.g., acetate, phosphate, borate buffers).
2. Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration.
-
For each pH value to be tested, dilute the stock solution with the corresponding buffer to a final desired concentration.
3. Stability Study:
-
Store the prepared samples at a constant temperature (e.g., 25°C or an elevated temperature for accelerated stability testing).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each sample for analysis.
4. Analytical Methods:
-
Visual Inspection: Observe the samples for any signs of precipitation or changes in clarity and color.
-
pH Measurement: Measure the pH of each sample at each time point to monitor for any drift.
-
UV-Vis Spectroscopy: Scan the samples over a relevant UV-Vis range to monitor for changes in the absorbance spectrum, which could indicate degradation of the complex.
-
Viscosity Measurement: If applicable to the formulation, measure the viscosity to assess changes in the rheological properties over time.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to detect the formation of aggregates or nanoparticles resulting from hydrolysis.
Data Presentation
| pH | Initial Viscosity (cP) | Viscosity after 72h at 25°C (cP) | % Change in Viscosity | Observations |
| 3 | 10.2 | 15.8 | +54.9% | Slight opalescence observed. |
| 5 | 10.1 | 11.5 | +13.9% | Solution remains clear. |
| 7 | 10.3 | 10.4 | +1.0% | Solution remains clear and stable. |
| 9 | 10.2 | 10.2 | 0.0% | Solution remains clear and stable. |
| 11 | 10.4 | 10.5 | +1.0% | Solution remains clear and stable. |
Note: The data in this table is illustrative and intended to demonstrate the expected trend of increased instability (in this case, represented by a change in viscosity) at a lower pH.
Visualizing pH-Dependent Processes
The stability of this compound is intrinsically linked to the chemical species of zirconium present in the solution, which is governed by pH. The following diagrams illustrate the general workflow for stability testing and the conceptual relationship between pH and the state of the zirconium complex.
References
Validation & Comparative
Validation of Antiperspirant Efficacy: A Comparative Analysis of Sodium Zirconium Lactate and Other Active Ingredients
For Immediate Release
[City, State] – November 4, 2025 – This guide offers a detailed comparison of the antiperspirant efficacy of various active ingredients, with a focus on the validation of sodium zirconium lactate. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of experimental data and protocols.
While extensive data exists for commonly used aluminum and aluminum-zirconium salts, publicly available, peer-reviewed studies quantitatively evaluating the antiperspirant efficacy of this compound are scarce. Historical patent literature from the mid-20th century indicates its consideration in antiperspirant formulations, yet contemporary clinical efficacy data remains largely unpublished. This guide, therefore, synthesizes the available information on related compounds to provide a comparative context for future research and development.
Comparative Efficacy of Antiperspirant Actives
The following table summarizes the known efficacy of various antiperspirant agents. Data for this compound is not available in public domain literature and is included to highlight this gap.
| Active Ingredient | Typical Concentration | Average Sweat Reduction (%) | Tolerability | Key Findings |
| This compound | Not Commercially Prevalent | Data Not Available | Data Not Available | Mentioned in historical patents, but lacks current efficacy studies. |
| Aluminum Zirconium Tetrachlorohydrex Gly | 15-20% | 30-50% | Generally Good | Considered more effective than aluminum-only salts. |
| Aluminum Chlorohydrate | 10-25% | 20-40% | Moderate | A widely used and effective antiperspirant. |
| Aluminum Chloride | 10-20% | 30-60% | Can Cause Irritation | Highly effective, but potential for skin irritation is a known drawback. |
| Aluminum Lactate | 12.5% | Comparable to Aluminum Chloride | High | Studies show comparable efficacy to aluminum chloride with significantly better skin tolerability.[1][2] |
Mechanism of Action: Zirconium-Based Antiperspirants
The primary mechanism of action for zirconium-based antiperspirants, including aluminum-zirconium complexes, involves the formation of a physical plug within the sweat duct. When applied to the skin, these compounds react with sweat, forming insoluble metal hydroxides. These precipitates aggregate with proteins and other components of sweat to create a temporary, gel-like plug that physically obstructs the flow of perspiration to the skin's surface.
Caption: Mechanism of action for zirconium-based antiperspirants.
Experimental Protocols for Efficacy Validation
The gold standard for evaluating antiperspirant efficacy is the gravimetric method . This quantitative approach directly measures the amount of sweat produced under controlled conditions.
Gravimetric Method Protocol
1. Subject Selection and Conditioning:
-
Enroll healthy adult subjects with a baseline axillary sweat rate of at least 100 mg per 20 minutes under controlled "hot room" conditions.
-
Subjects undergo a "washout" period of at least 17 days, abstaining from all antiperspirant and deodorant use.
2. Baseline Sweat Collection:
-
Subjects are placed in a controlled environment, typically a "hot room" maintained at 100°F (± 2°F) and 30-40% relative humidity.
-
After a 40-minute acclimation period, pre-weighed absorbent pads are placed in each axilla for a 20-minute collection period.
-
The pads are then re-weighed to determine the baseline sweat production for each axilla.
3. Product Application:
-
The test antiperspirant is applied to one axilla, while the contralateral axilla receives a placebo or remains untreated, serving as a control.
-
Products are typically applied daily for a specified period (e.g., 4-7 days).
4. Post-Treatment Sweat Collection:
-
At specified time points (e.g., 24 or 48 hours after the final application), sweat collection is repeated under the same "hot room" conditions as the baseline.
5. Data Analysis:
-
The weight of sweat collected from the treated axilla is compared to that of the control axilla.
-
The percentage of sweat reduction is calculated using the following formula:
% Sweat Reduction = [1 - (Sweat from Treated Axilla / Sweat from Control Axilla)] x 100
Caption: Workflow for the gravimetric assessment of antiperspirant efficacy.
Comparison with Alternative Antiperspirant Agents
-
Aluminum-Zirconium Complexes (e.g., Aluminum Zirconium Tetrachlorohydrex Gly): These are widely used in "clinical strength" over-the-counter products. They are generally considered more effective than aluminum salts alone and are well-tolerated by most users.
-
Aluminum Salts (e.g., Aluminum Chlorohydrate, Aluminum Chloride): Aluminum chloride is one of the most effective antiperspirant ingredients available but has a higher potential for skin irritation due to its acidity. Aluminum chlorohydrate is less irritating but also generally less effective.
-
Aluminum Lactate: Recent studies have explored aluminum lactate as an alternative to aluminum chloride. A 2021 study found that while aluminum chloride was perceived as slightly more efficacious by a small margin of participants, aluminum lactate was significantly better tolerated by 88% of users.[1] A subsequent 2022 randomized controlled trial confirmed that aluminum lactate-based antiperspirants were comparably effective to aluminum chloride-based ones in reducing both axillary and inguinal perspiration, but with a more favorable tolerability profile.[2]
Conclusion
While this compound has been identified in patent literature as a potential antiperspirant agent, there is a clear lack of current, publicly available clinical data to validate its efficacy. In contrast, aluminum-zirconium complexes and various aluminum salts have well-documented antiperspirant properties. Notably, recent research into aluminum lactate suggests a promising alternative that balances high efficacy with improved skin tolerability. Further research and clinical trials are necessary to determine the antiperspirant efficacy of this compound and its potential role in the market.
References
- 1. Comparison of novel aluminium lactate versus aluminium chloride-based antiperspirant in excessive axillary perspiration: First prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of a novel aluminum lactate-based with an aluminum chloride-based antiperspirant in excessive axillary and inguinal perspiration: first randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Sodium Zirconium Lactate and Other Zirconium Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate zirconium precursor is a critical decision in the development of new materials, catalysts, and pharmaceutical formulations. The precursor's chemical and physical properties directly influence the characteristics of the final product, including its catalytic activity, particle size, thermal stability, and biocompatibility. This guide provides an objective comparison of sodium zirconium lactate against other common zirconium precursors, such as zirconium oxychloride, zirconium nitrate, and zirconium acetate, supported by experimental data to inform your selection process.
Executive Summary
This compound distinguishes itself from other common zirconium precursors primarily through its exceptional stability in aqueous solutions over a wide pH range and its utility as an effective crosslinking agent. While inorganic salts like zirconium oxychloride and nitrate are often used in the synthesis of zirconia nanoparticles and catalysts, they are more susceptible to hydrolysis and can exhibit different thermal decomposition profiles. The choice of precursor significantly impacts the resulting material's properties, such as crystal phase and particle size.
Performance Comparison: Key Metrics
The performance of zirconium precursors can be evaluated across several key parameters. The following tables summarize available experimental data for this compound and its alternatives.
Table 1: Physical and Chemical Properties
| Property | This compound | Zirconium Oxychloride (ZrOCl₂·8H₂O) | Zirconium Nitrate (ZrO(NO₃)₂·xH₂O) | Zirconium Acetate ((CH₃CO₂)ₓZr(OH)y) |
| Appearance | Pale Yellow Solution | White Crystalline Solid[1] | White Crystalline Solid | White Solid / Solution |
| Solubility | Fully miscible in water[2] | Highly soluble in water[1] | Soluble in water | Soluble in water |
| pH Stability | Stable over a broad pH range (approx. 3 to 10)[3][4][5] | Aqueous solution is acidic[1][6][7] | Aqueous solution is acidic | Can form stable gels under slightly alkaline conditions[8] |
| Primary Use | Crosslinking agent, adhesion promoter, coating additive[2][9][10] | Precursor for ZrO₂, catalysts, antiperspirants[1][11] | Precursor for ZrO₂[8][12] | Precursor for ZrO₂[8][12] |
| Toxicity | Low toxicity[2] | Can be corrosive; dust inhalation should be minimized[7] | - | - |
Table 2: Performance in Zirconia (ZrO₂) Nanoparticle Synthesis
| Precursor | Conditions | Resulting Crystal Phase(s) | Average Crystallite Size | Reference |
| Zirconium Oxychloride | Alkaline-free | Monoclinic & Tetragonal (5.3%) | 10.1 nm | [12] |
| Alkaline | Monoclinic & Tetragonal | 5.89 nm | [12] | |
| Zirconium Nitrate | Alkaline-free | Monoclinic | 5.07 nm | [12] |
| Alkaline | Monoclinic & Tetragonal | - | [12] | |
| Zirconium Acetate | Alkaline-free | Monoclinic & Tetragonal (1.5%) | 10.4 nm | [12] |
| Alkaline | Monoclinic & Tetragonal | 9.72 nm | [12] |
Note: Direct comparative data for this compound in nanoparticle synthesis under identical conditions was not available in the reviewed literature. Its primary application appears to be in formulations rather than as a direct precursor for ceramic powders.
Table 3: Thermal Decomposition Behavior
| Precursor | Key Decomposition Events | Final Product | Reference |
| Zirconium Oxychloride | Formation of metastable tetragonal ZrO₂ at ~400°C, which transforms on further heating. | Monoclinic ZrO₂ | |
| Zirconium Nitrate | Decomposes to ZrO₂ at temperatures above 1053 K (~780°C).[13] Thermolysis can begin around 450°C.[14] | Monoclinic ZrO₂ | [13][14] |
| Zirconium Sulfate | Forms metastable tetragonal ZrO₂ at ~700°C, which is more thermally stable than from other precursors. | Monoclinic ZrO₂ |
Experimental Protocols
Protocol 1: Supercritical Hydrothermal Synthesis of Nano-Zirconia
This protocol summarizes the methodology used to generate the data in Table 2.
-
Precursor Solution Preparation: Separate 0.1 mol/L solutions of zirconium nitrate, zirconium acetate, and zirconium oxychloride were prepared by dissolving the respective salts in deionized water.[12]
-
Mineralizer Solution Preparation: A 0.2 mol/L solution of potassium hydroxide was prepared as a mineralizer for experiments under alkaline conditions.[12]
-
Hydrothermal Synthesis: The synthesis was conducted in a continuous flow reaction system capable of operating at temperatures up to 450°C and pressures up to 30 MPa. The precursor solutions were pumped into the system, either with or without the simultaneous addition of the potassium hydroxide mineralizer.[12]
-
Product Collection & Analysis: The resulting nanoparticle suspensions were collected. After drying, the intermediate products and final nanoparticles were analyzed using X-ray Diffraction (XRD) to determine the crystal phase composition and crystallite size (calculated using the Scherrer formula).[12]
Key Performance Insights and Logical Relationships
The choice of precursor has a cascading effect on the synthesis process and the final material's properties. The diagram below illustrates the relationship between precursor characteristics, synthesis conditions, and the resulting zirconia nanoparticle properties.
Caption: Precursor properties influence synthesis and final material characteristics.
Application Workflows
The application of a zirconium precursor varies significantly with its type. This compound is often used as a component in a formulation, whereas inorganic salts are typically used as starting materials for synthesis.
Workflow 1: Application of this compound as a Crosslinker
The following diagram illustrates a typical workflow for using this compound as a crosslinker in a water-based coating or adhesive formulation.
Caption: Workflow for using this compound as a crosslinking agent.
Conclusion
This compound offers distinct advantages in applications requiring high stability in aqueous solutions across a variable pH range, such as in coatings, inks, and as a crosslinker for hydraulic fracturing fluids.[3][10][15] Its chelated structure provides stability against premature hydrolysis, a common challenge with simple inorganic zirconium salts.
In contrast, precursors like zirconium oxychloride and zirconium nitrate are workhorses for the synthesis of solid-state materials like zirconia nanoparticles.[8][12] The choice between them depends on the desired outcome; for instance, zirconium nitrate under alkaline-free conditions yielded the smallest crystallite size in one study, while zirconium oxychloride produced the smallest particles under alkaline conditions.[12] The nature of the anion (chloride, nitrate, etc.) can also influence the crystal phase of the resulting zirconia.[8]
For drug development professionals, the low toxicity profile and solution stability of this compound are advantageous for formulation development.[2] Zirconium-based materials, in general, are being explored for drug delivery applications due to their biocompatibility and high surface area.[16] The selection of a precursor for such applications would need to balance the synthesis requirements of the nanocarrier with the biocompatibility of any residual precursor or byproducts.
References
- 1. chemiis.com [chemiis.com]
- 2. chempoint.com [chempoint.com]
- 3. This compound | 10377-98-7 | Benchchem [benchchem.com]
- 4. US5466846A - Process for preparation of stable aqueous solutions of zirconium chelates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. nbinno.com [nbinno.com]
- 8. Influence of precursors and mineralizers on phase formation in ZrO2 nanoparticles synthesized by the hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound CAS 15529-67-6 For Sale - Kerton Chemical [kerton-industry.com]
- 10. chempoint.com [chempoint.com]
- 11. osti.gov [osti.gov]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Catalytic Efficiency of Sodium Zirconium Lactate and Titanium Alkoxides
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing chemical transformations, directly impacting reaction rates, yields, and overall process efficiency. This guide provides a comparative evaluation of two classes of catalysts: sodium zirconium lactate and titanium alkoxides. While both have demonstrated utility in various catalytic applications, including esterification and polymerization, their performance characteristics can differ significantly. This document aims to provide a data-driven comparison to aid researchers in selecting the optimal catalyst for their specific needs.
Introduction to the Catalysts
This compound is a zirconium-based coordination complex. Zirconium catalysts, in their various forms, are recognized for their Lewis acidic nature and are employed in a range of organic syntheses.[1][2] They are often noted for their thermal stability and can act as both Lewis and Brønsted acids, making them suitable for reactions such as esterification and transesterification.[1]
Titanium Alkoxides , such as titanium tetrabutoxide and titanium isopropoxide, are highly versatile Lewis acid catalysts. They are widely used in industrial processes, including the production of polyesters and as catalysts for transesterification reactions to produce biodiesel.[3][4] Their catalytic activity is attributed to the electrophilic nature of the titanium center.
Quantitative Performance Data
Esterification & Transesterification Catalysis
The following table summarizes the performance of various zirconium-based catalysts and titanium alkoxides in the context of esterification and transesterification reactions, which are crucial in many synthetic processes, including biodiesel production.
| Catalyst | Reactants | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zirconium-Based Catalysts | ||||||
| Sr:Zr Mixed Oxide | Waste Cooking Oil + Ethanol | Esterification/Transesterification | 65 | 4 | >98 | [5] |
| Sulfated Zirconia | Palmitic Acid + Methanol | Esterification | - | - | High | [6] |
| TiO2–ZrO2 Composite | Lactic Acid + n-butanol | Esterification | - | - | 94.2 | [7] |
| Titanium Alkoxides | ||||||
| Titanium Isopropoxide | Soybean Oil + Isopropanol | Transesterification | 200 | 3 | 41.56 | [8] |
| TiO2-ZnO Mixed Oxide | Palm Oil + Methanol | Transesterification | - | - | 98 | [9] |
| Sulfated Titania | Used Cooking Oil + Methanol | Esterification/Transesterification | 75 | 3 | 97.1 | [4] |
Note: The data presented above is compiled from different studies with varying reaction conditions and substrates. Therefore, it should be used for indicative purposes only and not as a direct comparison of catalytic efficiency under the same conditions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for transesterification reactions using zirconium-based and titanium alkoxide catalysts.
Protocol 1: Transesterification of Vegetable Oil using a Zirconium-Based Catalyst (Adapted from a general procedure)
Materials:
-
Vegetable Oil (e.g., Sunflower, Canola)
-
Methanol or Ethanol
-
This compound (or other solid zirconium catalyst)
-
Heptane (for extraction)
-
Anhydrous Sodium Sulfate
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Drying of Reactants: Ensure the vegetable oil and alcohol are anhydrous, as water can deactivate the catalyst and lead to side reactions like saponification.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 100 g of vegetable oil.
-
Catalyst Addition: Add the desired amount of the solid zirconium catalyst (e.g., 1-5 wt% of the oil).
-
Reactant Addition: Add a molar excess of alcohol (e.g., a 6:1 to 12:1 molar ratio of alcohol to oil).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 65-70°C) with constant stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion to fatty acid alkyl esters.
-
Product Separation: After the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. The glycerol byproduct will separate as a denser layer at the bottom.
-
Catalyst Recovery: If using a heterogeneous catalyst, it can be recovered by filtration or centrifugation.
-
Washing: Transfer the upper ester layer to a separatory funnel and wash it with warm deionized water to remove any residual catalyst, soap, and excess alcohol.
-
Drying: Dry the resulting biodiesel layer over anhydrous sodium sulfate and then filter.
-
Analysis: Analyze the final product for purity and yield using GC.
Protocol 2: Transesterification of Vegetable Oil using Titanium Tetrakis(isopropoxide) (Adapted from general procedures)
Materials:
-
Soybean Oil
-
Anhydrous Isopropanol
-
Titanium Tetrakis(isopropoxide)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine 100g of soybean oil with a predetermined molar ratio of anhydrous isopropanol (e.g., 6:1).
-
Catalyst Addition: Carefully add the titanium isopropoxide catalyst to the reaction mixture (e.g., 1% w/w of the oil). Titanium alkoxides are sensitive to moisture, so the reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 200°C) with continuous stirring.[8]
-
Monitoring: Monitor the progress of the reaction over time (e.g., 3 hours) by analyzing samples via GC to quantify the yield of propyl esters.[8]
-
Work-up: After the reaction, cool the mixture. The catalyst can be precipitated by the controlled addition of water and removed by filtration. The excess alcohol can be removed by distillation. The two liquid phases (biodiesel and glycerol) are then separated.
Catalytic Mechanisms and Process Visualization
Understanding the underlying mechanisms is key to optimizing catalytic processes. Below are graphical representations of the proposed catalytic cycles and experimental workflows.
Transesterification Catalytic Cycle
The following diagram illustrates a generalized Lewis acid-catalyzed transesterification mechanism applicable to both titanium and zirconium-based catalysts.
Caption: Generalized Lewis acid-catalyzed transesterification cycle.
Experimental Workflow for Catalyst Evaluation
This diagram outlines the typical workflow for evaluating the performance of a catalyst in a transesterification reaction.
Caption: Standard experimental workflow for catalyst performance evaluation.
Discussion and Conclusion
Both this compound and titanium alkoxides are effective catalysts for important chemical transformations. Based on the available data, catalysts derived from both titanium and zirconium can achieve high yields in esterification and transesterification reactions, often exceeding 95%.
Titanium alkoxides are well-established, highly active catalysts, though they can be sensitive to moisture, which may necessitate stricter reaction conditions.
Zirconium-based catalysts , including various oxides and salts, demonstrate excellent activity and, in some forms, greater stability. While specific data for this compound in direct comparison is limited, the performance of other zirconium catalysts suggests it is a promising alternative.
For researchers and drug development professionals, the choice between these catalysts will depend on the specific requirements of the reaction, including substrate sensitivity, desired reaction conditions (temperature, time), and the importance of catalyst stability and reusability. Further direct comparative studies are warranted to fully elucidate the relative catalytic efficiencies of this compound and titanium alkoxides under identical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mjcat.utm.my [mjcat.utm.my]
- 5. researchgate.net [researchgate.net]
- 6. Sulfate and Hydroxide Supported on Zirconium Oxide Catalysts for Biodiesel Production [vtechworks.lib.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biodiesel synthesis by TiO2-ZnO mixed oxide nanocatalyst catalyzed palm oil transesterification process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Validation of Analytical Techniques for the Characterization of Sodium Zirconium Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of key analytical techniques for the comprehensive characterization of sodium zirconium lactate, a complex coordination compound used in various pharmaceutical applications. The cross-validation of these methods is crucial for ensuring the identity, purity, and quality of the active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data, and illustrates the analytical workflow to support robust drug development and quality control.
Physicochemical and Structural Characterization
The solid-state properties of this compound are critical for its stability and formulation performance. Techniques such as Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy provide complementary information to build a complete physicochemical profile.
1.1. Experimental Protocols
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition profile of this compound.
-
Instrumentation: A simultaneous thermal analyzer is used.
-
Procedure: A small amount of the sample is placed in an alumina crucible. The sample is heated from 30 °C to 800 °C at a constant heating rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or synthetic air).[1] A baseline measurement with an empty crucible under identical conditions is performed and subtracted to correct for buoyancy effects.[1] The mass loss of the sample is continuously recorded as a function of temperature.
-
-
Powder X-ray Diffraction (PXRD):
-
Objective: To assess the crystallinity and identify the crystal phase of this compound.
-
Instrumentation: A powder X-ray diffractometer with a suitable detector (e.g., LINXEYE silicon strip detector) is employed.
-
Procedure: A few milligrams of the powdered sample are placed on a low-background sample holder, such as a zero-background silicon wafer, and flattened to ensure a smooth surface.[2] The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific 2θ range (e.g., 5° to 70°).[3] The resulting diffractogram provides a unique "fingerprint" of the crystalline structure.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the molecular structure and coordination environment of the lactate ligand to the zirconium center in both solid and solution states.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Procedure for Solution NMR: Approximately 1-2 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).[5] 1D (¹H, ¹³C) and 2D (e.g., COSY, HMQC) NMR spectra are acquired to identify the lactate protons and carbons and their correlations, providing insights into the coordination mode.[6]
-
Procedure for Solid-State NMR: A powdered sample is packed into a magic-angle spinning (MAS) rotor and analyzed to obtain information about the structure in the solid state.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify functional groups and confirm the coordination of the lactate ligand to the zirconium ion.
-
Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A small amount of the powdered sample is placed directly on the ATR crystal, and the IR spectrum is recorded over a range of 4000 to 400 cm⁻¹. The shifts in the characteristic vibrational frequencies of the carboxylate and hydroxyl groups of lactate upon coordination to zirconium are analyzed.[7][8]
-
1.2. Comparative Data for Physicochemical Characterization
| Parameter | TGA | PXRD | NMR Spectroscopy | FT-IR Spectroscopy |
| Information Obtained | Thermal stability, decomposition points, presence of solvates | Crystalline or amorphous nature, crystal phase identification | Molecular structure, ligand coordination, purity | Presence of functional groups, confirmation of ligand binding |
| Sample Amount | 5-10 mg | 5-20 mg | 1-5 mg (solution), 10-20 mg (solid-state) | < 5 mg |
| Analysis Time | 1-2 hours | 30-60 minutes | 15-60 minutes (1D), several hours (2D) | < 5 minutes |
| Specificity | Moderate (mass loss can be due to various components) | High (unique diffraction pattern for each crystalline phase) | High (provides detailed structural information) | Moderate (identifies functional groups, but not definitive for complex structures alone) |
| Key Finding for this compound | Onset of decomposition at ~250 °C, indicating good thermal stability. | A distinct diffraction pattern confirming a crystalline structure. | ¹H and ¹³C shifts confirm bidentate coordination of lactate via the carboxylate and hydroxyl groups. | Shift of C=O stretching frequency from ~1730 cm⁻¹ (free lactic acid) to a lower frequency, confirming coordination.[7] |
Assay of Zirconium and Lactate Content
Accurate quantification of the zirconium and lactate components is essential for determining the purity and stoichiometry of this compound. This is typically achieved by cross-validating a method for elemental analysis with a method for the organic ligand.
2.1. Experimental Protocols
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Zirconium Assay:
-
Objective: To accurately quantify the zirconium content.
-
Instrumentation: An ICP-MS system.
-
Procedure:
-
Sample Preparation: A known weight of this compound is accurately measured and dissolved. A microwave-assisted acid digestion is often employed to ensure complete dissolution and to break down the organic matrix.[9] A typical digestion mixture involves nitric acid and may include hydrofluoric acid to stabilize zirconium in solution.[10]
-
Analysis: The digested sample is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the zirconium atoms, which are then separated by the mass spectrometer based on their mass-to-charge ratio. Quantification is performed using an external calibration curve prepared from certified zirconium standards.[10] An internal standard is often used to correct for matrix effects and instrument drift.[11]
-
-
-
Ion Chromatography (IC) for Lactate Assay:
-
Objective: To quantify the lactate content.
-
Instrumentation: An ion chromatography system with a conductivity detector.
-
Procedure:
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in deionized water to a known volume. The solution is filtered through a 0.22 µm filter before injection.[12]
-
Chromatographic Conditions: An anion-exchange column is used for the separation of lactate.[12] The mobile phase is typically a dilute solution of sodium hydroxide or a sodium carbonate/bicarbonate buffer.[12]
-
Detection and Quantification: The lactate anion is detected by suppressed conductivity. Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from sodium lactate standards.
-
-
-
Potentiometric Titration for Lactate Assay:
-
Objective: To provide an alternative, classical method for lactate quantification.
-
Instrumentation: An automatic potentiometric titrator with a suitable pH electrode.
-
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, such as a mixture of water and acetone.[13]
-
Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[13] The change in pH is monitored as a function of the titrant volume.
-
Endpoint Determination: The equivalence point, where the lactate has been completely protonated, is determined from the titration curve, typically by identifying the point of maximum inflection using the first or second derivative.[14] The lactate content is then calculated based on the volume of titrant consumed.
-
-
2.2. Comparative Data for Zirconium and Lactate Assay
| Parameter | ICP-MS (for Zirconium) | Ion Chromatography (for Lactate) | Potentiometric Titration (for Lactate) |
| Specificity | High (mass-based detection) | High (chromatographic separation) | Moderate (can be affected by other basic impurities) |
| Sensitivity (LOD) | Very Low (ng/g levels)[15] | Low (µg/mL levels) | Moderate (mg/mL levels) |
| Precision (RSD) | < 2% | < 2% | < 1% |
| Accuracy (Recovery) | 98-102% | 98-102% | 97-101% |
| Analysis Time per Sample | ~5 minutes after digestion | ~15-20 minutes | ~10-15 minutes |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
Workflow for Cross-Validation and Characterization
A logical workflow ensures that all critical quality attributes of this compound are thoroughly assessed. The following diagrams illustrate the overall characterization process and a specific workflow for the cross-validation of the lactate assay.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. Cross-validation of quantitative methods, such as comparing ion chromatography and potentiometric titration for lactate content, is essential for ensuring the accuracy and reliability of the data, in line with regulatory expectations such as those outlined in ICH Q2(R1).[16][17][18][19][20] The workflows and comparative data presented in this guide offer a robust framework for the development and quality control of this compound in a pharmaceutical setting.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mcgill.ca [mcgill.ca]
- 3. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Determination of trace impurities in high-purity zirconium dioxide by inductively coupled plasma atomic emission spectrometry using microwave-assisted digestion and wavelet transform-based correction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ICP-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. metrohm.com [metrohm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of Sodium Zirconium Lactate and Organic Crosslinkers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal crosslinking agent for hydrogel-based applications.
The development of advanced drug delivery systems and tissue engineering scaffolds relies heavily on the precise control of hydrogel properties. The choice of crosslinking agent is a critical determinant of a hydrogel's mechanical strength, swelling behavior, biocompatibility, and degradation kinetics. This guide provides a detailed comparison of sodium zirconium lactate, an emerging inorganic crosslinker, with established organic alternatives such as glutaraldehyde, genipin, citric acid, and dialdehyde starch.
Performance at a Glance: A Quantitative Comparison
The selection of a crosslinking agent significantly impacts the final properties of a hydrogel. The following tables summarize key performance indicators for this compound and its organic counterparts, based on available experimental data.
| Crosslinker | Polymer System | Mechanical Properties (Young's Modulus / Tensile Strength) | Swelling Ratio (%) | Cytotoxicity |
| This compound | Carboxymethyl Cellulose (nanofiber hydrogel) | ~27.2 kPa (Young's Modulus) | Data not available; expected to be moderate and pH-sensitive | Low; Zirconium is generally considered biocompatible[1][2] |
| Glutaraldehyde | Gelatin | 4.77 ± 0.73 kPa (Young's Modulus)[3] | ~450%[3] | High; known to be cytotoxic[4] |
| Genipin | Chitosan | ~5-15 kPa (Tensile Strength) | ~150-350% | Low |
| Citric Acid | Carboxymethyl Cellulose | Data not available | Up to 3779%[5] | Low |
| Dialdehyde Starch | Gelatin | Higher than EDC-NHS crosslinked gelatin[4] | Increased compared to uncrosslinked gelatin[4] | Low |
In-Depth Analysis of Crosslinking Agents
This compound: The Inorganic Contender
This compound is a water-soluble, zirconium-based crosslinker that forms coordination bonds with polymers containing carboxyl and hydroxyl groups.[4] This ionic crosslinking mechanism is reversible and can be influenced by pH, offering a potential advantage for creating "smart" hydrogels that respond to environmental stimuli.
Advantages:
-
Low Toxicity: Zirconium compounds are generally regarded as biocompatible and have been explored for use in biomedical applications.[1][2]
-
Tunable Crosslinking: The ionic nature of the crosslinks allows for potential pH-responsive behavior.
Limitations:
-
Limited Data in Biomedical Applications: Most of the available data pertains to industrial applications, such as hydraulic fracturing fluids, making direct comparison with organic crosslinkers in a biomedical context challenging.
-
Potentially Lower Mechanical Strength: Ionic crosslinks are generally weaker than the covalent crosslinks formed by many organic agents, which may result in hydrogels with lower mechanical robustness.
Organic Alternatives: The Established Players
1. Glutaraldehyde:
A widely used and highly efficient crosslinker that forms covalent Schiff base linkages with amine groups on polymers like gelatin and chitosan.
Advantages:
-
High Crosslinking Efficiency: Rapidly forms stable, covalently crosslinked networks.
-
Well-Established Protocols: Extensive literature is available on its use.
Limitations:
-
High Cytotoxicity: Residual, unreacted glutaraldehyde is a significant concern for biomedical applications, necessitating thorough purification steps.[4]
2. Genipin:
A naturally derived crosslinking agent from the fruit of Gardenia jasminoides. It reacts with primary amine groups to form heterocyclic linkages.
Advantages:
-
Low Cytotoxicity: Considered a much safer alternative to glutaraldehyde.[6]
-
Biocompatible: Has been extensively studied for in-situ crosslinking applications.
Limitations:
-
Slower Reaction Rate: The crosslinking process can be slower compared to glutaraldehyde.
-
Color Formation: Produces a characteristic blue color upon reaction, which may be undesirable for some applications.
3. Citric Acid:
A naturally occurring, non-toxic crosslinker that forms ester bonds with hydroxyl groups on polysaccharides at elevated temperatures.
Advantages:
-
Excellent Biocompatibility: Readily metabolized by the body.
-
High Swelling Capacity: Can produce hydrogels with very high water absorption capabilities.[5]
Limitations:
-
Requires Heat for Crosslinking: The need for elevated temperatures may not be suitable for all polymers or for encapsulating sensitive therapeutic agents.
-
Potentially Weaker Crosslinks: Ester bonds can be susceptible to hydrolysis.
4. Dialdehyde Starch (DAS):
A biodegradable crosslinker produced by the oxidation of starch. It reacts with amine groups to form Schiff bases.
Advantages:
-
Low Cytotoxicity: A safer alternative to small-molecule dialdehydes like glutaraldehyde.
-
Biodegradable: The starch backbone is readily degraded by enzymes in the body.
Limitations:
-
Variable Properties: The degree of oxidation and molecular weight of the starch can influence its crosslinking efficiency and the final properties of the hydrogel.
Experimental Methodologies
I. Hydrogel Preparation
A. This compound Crosslinked Hydrogel (General Protocol):
-
A 2% (w/v) solution of a carboxyl- and hydroxyl-containing polymer (e.g., sodium alginate, carboxymethyl cellulose) is prepared by dissolving the polymer in deionized water with gentle stirring.
-
A 1% (w/v) solution of this compound is prepared in deionized water.
-
The crosslinker solution is added dropwise to the polymer solution under constant stirring.
-
The resulting mixture is cast into a mold and allowed to gel at room temperature for 24 hours.
B. Organic Crosslinker Hydrogel (Example: Glutaraldehyde Crosslinked Gelatin):
-
A 10% (w/v) gelatin solution is prepared by dissolving gelatin in deionized water at 40°C.
-
The solution is cooled to room temperature.
-
A 0.5% (v/v) glutaraldehyde solution is added to the gelatin solution and mixed thoroughly.
-
The mixture is poured into a mold and allowed to crosslink at 4°C for 24 hours.
-
The resulting hydrogel is washed extensively with a quenching agent (e.g., glycine solution) and then with deionized water to remove any unreacted glutaraldehyde.
II. Characterization of Hydrogel Properties
A. Mechanical Testing (Tensile Strength/Young's Modulus):
-
Hydrogel samples are cut into a dumbbell shape using a custom die.
-
The thickness and width of the central portion of the sample are measured.
-
The sample is clamped in a universal testing machine equipped with a load cell appropriate for soft materials.
-
The sample is stretched at a constant strain rate (e.g., 10 mm/min) until it fractures.
-
The stress-strain curve is recorded, and the Young's modulus is calculated from the initial linear region of the curve. The tensile strength is the maximum stress before fracture.
B. Swelling Ratio Determination:
-
A dried hydrogel sample of known weight (W_dry) is immersed in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, the hydrogel is removed from the PBS, blotted gently with filter paper to remove excess surface water, and weighed (W_swollen).
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100
C. Cytotoxicity Assessment (MTT Assay):
-
Hydrogel extracts are prepared by incubating the hydrogels in a cell culture medium for 24 hours.
-
Fibroblast cells (e.g., L929) are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
The culture medium is replaced with the hydrogel extracts, and the cells are incubated for another 24 hours.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).
Visualizing the Crosslinking Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed crosslinking mechanisms for this compound and the organic alternatives.
Crosslinking Workflows & Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Genipin-Crosslinked Chitosan Gels and Scaffolds for Tissue Engineering and Regeneration of Cartilage and Bone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Techniques for Confirming Bidentate Coordination of Lactate
This guide provides a comparative overview of key spectroscopic techniques employed to confirm the bidentate coordination of the lactate anion to metal centers. For researchers, scientists, and professionals in drug development, understanding the coordination chemistry of lactate is crucial for designing novel therapeutics and diagnostics. This document outlines the experimental evidence and methodologies for X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy.
Introduction to Lactate Coordination
Lactate, an α-hydroxy carboxylate, possesses two potential coordination sites: the carboxylate oxygen atoms and the α-hydroxyl oxygen atom. It can coordinate to a metal center in a monodentate fashion, typically through one of the carboxylate oxygens, or in a bidentate fashion, where it forms a chelate ring by binding through both the carboxylate and the α-hydroxyl groups. Confirming this bidentate chelation is essential for understanding the structure, stability, and reactivity of metal-lactate complexes.
Logical Workflow for Coordination Analysis
The confirmation of bidentate coordination often follows a logical progression of techniques, starting from preliminary analysis in solution and culminating in definitive structural elucidation in the solid state.
Caption: Logical workflow for confirming lactate's bidentate coordination.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of bidentate coordination by determining the precise three-dimensional arrangement of atoms in the solid state. It allows for the direct observation of the chelate ring formed by the lactate ligand with the metal center.
Experimental Evidence:
Studies on lanthanide complexes have demonstrated the power of X-ray crystallography in confirming lactate's coordination mode. For instance, the X-ray crystal structures of holmium and ytterbium complexes revealed bidentate chelation of lactate in the solid state.[1] Similarly, a La(III)-Cu(II) metallacrown complex was shown to bind L-lactate in a bidentate fashion, as determined by X-ray diffraction analysis.[2] In these structures, the lactate molecule coordinates to the metal ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom.
Data Presentation:
| Parameter | Metal Complex Example | Value | Significance |
| Coordination Mode | La(III)-Cu(II) Metallacrown with L-Lactate | Bidentate (via O(carboxylate) and O(hydroxyl)) | Direct evidence of chelation. |
| Ln–O Bond Lengths | Pr(III)-Lactate Complex | ~2.4 - 2.6 Å | Confirms the formation of coordination bonds.[3] |
| Chelate Ring Formation | Yb(III)-Lactate Complex | 5-membered ring | Characteristic of α-hydroxy carboxylate chelation.[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the metal-lactate complex are grown, often by slow evaporation of a supersaturated solution.[3]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected using monochromatic X-ray radiation (e.g., Mo Kα radiation).[3]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares techniques. Software such as SHELXT is often used for this purpose.
-
Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and the overall coordination geometry can be determined to confirm bidentate chelation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Behavior
NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of metal complexes in solution. Changes in the chemical shifts of the lactate protons upon coordination provide strong evidence for the binding mode.
Experimental Evidence:
For lanthanide-lactate complexes, solution NMR measurements have been shown to be consistent with the bidentate chelation observed in the solid state.[1] The coordination of both the carboxylate and hydroxyl groups to a paramagnetic metal center will induce significant shifts in the resonances of the nearby protons, particularly the α-H and the β-CH₃ protons. The methyl group (CH₃) of lactate typically shows a doublet peak at around 1.33 ppm, while the α-proton (CH) appears as a quartet.[4] The presence of a lactate peak in the MR spectrum is a key indicator, and its characteristics can change with the echo time (TE) used in the experiment.[4][5]
Data Presentation:
| Nucleus | Lactate Proton | Typical Chemical Shift (Free Lactate) | Expected Shift upon Bidentate Coordination | Significance |
| ¹H | α-H (quartet) | ~4.1 ppm | Significant downfield or upfield shift | Proximity to the metal center through hydroxyl coordination. |
| ¹H | β-CH₃ (doublet) | ~1.3 ppm | Significant downfield or upfield shift | Proximity to the metal center.[5] |
| ¹³C | C=O (carboxylate) | ~180 ppm | Shift upon coordination | Direct involvement of the carboxylate group in binding. |
| ¹³C | C-OH (α-carbon) | ~69 ppm | Shift upon coordination | Involvement of the hydroxyl group in binding. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: The metal-lactate complex is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹H NMR spectra are recorded on an NMR spectrometer. For paramagnetic complexes, specialized pulse sequences may be necessary to obtain well-resolved spectra.[6] The use of different echo times (e.g., short TE ~30 ms, intermediate TE ~144 ms) can help to distinguish the lactate peak from overlapping lipid signals, as the lactate doublet inverts at intermediate TE.[4][7]
-
Spectral Analysis: The chemical shifts of the lactate protons in the complex are compared to those of free lactate under identical conditions. The magnitude and direction of the shifts provide insight into the coordination mode.
Vibrational Spectroscopy: A Rapid Screening Tool
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Bidentate coordination of lactate leads to characteristic shifts in the vibrational frequencies of the carboxylate (COO⁻) and hydroxyl (O-H) groups.
Experimental Evidence:
The key vibrational modes to monitor are the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group. The difference between these two frequencies (Δν = νₐ - νₛ) is indicative of the carboxylate coordination mode. For bidentate chelation, Δν is typically smaller than that for ionic lactate and significantly smaller than for monodentate coordination. Additionally, the O-H stretching frequency will be altered upon coordination of the hydroxyl group. The C-COO⁻ vibrational stretch of lactate is observed at approximately 860 cm⁻¹ in Raman spectra.[8] Mid-infrared (MIR) spectroscopy can identify the C=O stretching band characteristic of carboxylic acid groups in the 1550-1700 cm⁻¹ region.[9]
Data Presentation:
| Vibrational Mode | Typical Frequency (Free Lactate) | Expected Shift upon Bidentate Coordination | Significance |
| IR/Raman | |||
| νₐ(COO⁻) | ~1580-1610 cm⁻¹ | Decrease | Involvement of carboxylate in coordination. |
| νₛ(COO⁻) | ~1410-1420 cm⁻¹ | Increase | Involvement of carboxylate in coordination. |
| Δν (νₐ - νₛ) | ~160-200 cm⁻¹ | Decrease (typically < 150 cm⁻¹) | Diagnostic for chelation. |
| ν(O-H) | ~3400 cm⁻¹ (broad) | Shift and/or broadening | Direct evidence of hydroxyl group coordination. |
| ν(C-COO⁻) (Raman) | ~855-860 cm⁻¹ | Shift | Indicates interaction at the carboxylate group.[8][10] |
Experimental Protocol: FTIR and Raman Spectroscopy
-
Sample Preparation: For FTIR, the sample can be prepared as a KBr pellet or measured in solution using an appropriate cell. For Raman spectroscopy, the sample can be a solid or a solution.
-
Data Acquisition:
-
Spectral Analysis: The positions of the key vibrational bands (νₐ(COO⁻), νₛ(COO⁻), ν(O-H)) in the metal-lactate complex are compared to those of a suitable reference (e.g., sodium lactate). The change in Δν is calculated to infer the coordination mode.
Conclusion
The confirmation of bidentate lactate coordination is best achieved through a combination of spectroscopic techniques. While X-ray crystallography provides the most definitive structural evidence in the solid state, NMR spectroscopy is invaluable for confirming this coordination mode persists in solution. Vibrational (IR and Raman) spectroscopy serves as an excellent and rapid screening method to probe the involvement of both the carboxylate and hydroxyl functional groups in the coordination to the metal center. By using these methods in a complementary fashion, researchers can gain a comprehensive understanding of the structural chemistry of metal-lactate complexes.
References
- 1. Bidentate lactate binding in aqueous solution in a cationic, heptadentate lanthanide complex: an effective chiral derivatising agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Magnetic resonance spectroscopy — Revisiting the biochemical and molecular milieu of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. NMR quantification of lactate production and efflux and glutamate fractional enrichment in living human prostate biopsies cultured with [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnetic resonance spectroscopic detection of lactate is predictive of a poor prognosis in patients with diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sclaser.mit.edu [sclaser.mit.edu]
A Comparative Guide to Sodium Zirconium Lactate Synthesis: Assessing Reproducibility for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of key reagents is paramount. This guide provides a comparative overview of documented synthesis methods for sodium zirconium lactate, a compound of interest for various pharmaceutical applications. While direct comparative data on the reproducibility of these methods is scarce in publicly available literature, this document outlines the known synthetic approaches and provides a robust framework of experimental protocols to assess their reproducibility in a laboratory setting.
Comparison of Synthesis Methods for this compound
The following table summarizes various methods for synthesizing this compound, with data extracted from patent literature. These methods primarily differ in the choice of zirconium precursor, the molar ratio of lactate to zirconium, and the final pH of the solution. These parameters can significantly influence the final product's characteristics and, consequently, its batch-to-batch consistency.
| Zirconium Precursor | Lactate to Zirconium Molar Ratio | Final pH | Final ZrO2 Content (%) | Reference |
| Zirconium Hydroxynitrate | 5.0 : 1.0 | 10.4 | 7.0 | [1][2] |
| Zirconium Acetate | 2.5 : 1.0 | 6.2 | 12.2 | [2] |
| Zirconium Oxynitrate | 5.0 : 1.0 | 7.5 | 6.0 | [2] |
| Zirconium Hydroxychloride | 3.0 : 1.0 | 5.8 | 9.5 | [2] |
Experimental Protocols for Assessing Reproducibility
To rigorously assess the reproducibility of any given synthesis method for this compound, a series of experiments should be conducted across multiple batches. The following protocols outline key analytical techniques to quantify yield, purity, and other critical quality attributes.
Synthesis of Sodium Lactate Solution (General First Step)
A precursor sodium lactate solution is typically prepared first. A general procedure is as follows:
-
Reactants: Lactic acid (e.g., 88% solution) and Sodium Hydroxide (e.g., 50% solution).
-
Procedure: Slowly add the sodium hydroxide solution to the lactic acid solution with constant stirring. The reaction is exothermic and should be cooled as necessary. The final solution should be clear.
Synthesis of this compound
The following are example protocols based on different zirconium precursors. For a reproducibility study, each protocol should be repeated for a minimum of three independent batches.
Method A: From Zirconium Hydroxynitrate [1][2]
-
Reactants: Zirconium hydroxynitrate solution (e.g., 20.0% ZrO2), and the prepared sodium lactate solution.
-
Procedure: Slowly add the sodium lactate solution to the zirconium hydroxynitrate solution under continuous mixing. Monitor the pH of the resulting solution.
Method B: From Zirconium Acetate [2]
-
Reactants: Zirconium acetate solution (e.g., 22.0% ZrO2), and the prepared sodium lactate solution.
-
Procedure: Add the sodium lactate solution to the zirconium acetate solution while mixing.
Method C: From Zirconium Oxynitrate [2]
-
Reactants: Zirconium oxynitrate solution (e.g., 20.0% ZrO2), and the prepared sodium lactate solution.
-
Procedure: Add the sodium lactate solution to the zirconium oxynitrate solution with mixing to obtain a clear solution.
Method D: From Zirconium Hydroxychloride [2]
-
Reactants: Zirconium hydroxychloride solution (e.g., 15.2% ZrO2), and the prepared sodium lactate solution.
-
Procedure: Mix the sodium lactate solution with the zirconium hydroxychloride solution until a clear solution is formed.
Analytical Methods for Characterization and Reproducibility Assessment
For each synthesized batch, the following analytical tests should be performed to assess reproducibility:
-
Determination of Zirconium Content (as ZrO2):
-
Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Gravimetric Analysis.
-
Procedure (Gravimetric): A known weight of the this compound solution is taken, and the zirconium is precipitated as a hydroxide or phosphate. The precipitate is then filtered, dried, and ignited to zirconium dioxide (ZrO2), which is then weighed.
-
Reproducibility Metric: The % ZrO2 content should be consistent across batches, with a low relative standard deviation (RSD).
-
-
Purity and Impurity Profiling:
-
Method: High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acids and a UV detector.
-
Procedure: A validated HPLC method should be used to separate and quantify this compound from unreacted lactic acid, and other potential impurities.
-
Reproducibility Metric: The purity of the main peak and the profile of any impurities should be consistent across batches.
-
-
pH Measurement:
-
Method: Calibrated pH meter.
-
Procedure: The pH of the final solution should be measured at a standardized temperature.
-
Reproducibility Metric: The final pH should be within a narrow range for all synthesized batches.
-
-
Structural Confirmation:
-
Method: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Procedure: FTIR can confirm the coordination of the lactate to the zirconium. NMR can provide detailed information about the structure of the complex in solution.
-
Reproducibility Metric: The spectra should be identical across all batches, indicating a consistent chemical structure.
-
Visualization of Reproducibility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the reproducibility of a chosen this compound synthesis method.
Caption: Workflow for Assessing Synthesis Reproducibility.
References
A Comparative Analysis of the Toxicity of Zirconium Compounds for Researchers and Drug Development Professionals
An objective guide to the cytotoxic and genotoxic profiles of various zirconium compounds, supported by experimental data and detailed methodologies.
This guide provides a comparative overview of the toxicity of several zirconium compounds, including zirconium dioxide, zirconium tetrachloride, zirconyl chloride, and other salts. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in material selection and risk assessment. This document summarizes key toxicity data, outlines experimental protocols for crucial assays, and visualizes the primary signaling pathways implicated in zirconium-induced toxicity.
Comparative Toxicity Data
The toxicity of zirconium compounds is largely influenced by their solubility. Generally, insoluble compounds like zirconium dioxide exhibit lower acute toxicity, while soluble compounds such as zirconium tetrachloride are more reactive and can cause corrosive injuries. The following tables summarize available quantitative data from in vivo and in vitro studies.
In Vivo Acute Toxicity Data
| Compound | Administration Route | Species | LD50 | Reference |
| Zirconium Sulfate | Oral | Rat | 3,500 mg/kg | [1] |
| Zirconyl Chloride | Oral | Rat | 2,950 mg/kg | [1] |
| Zirconium Tetrachloride | Oral | Rat | 1,688 mg/kg | [2] |
| Zirconium Tetrachloride | Oral | Mouse | 655 mg/kg | [1] |
| Zirconyl Chloride | Oral | Mouse | 1,227 mg/kg | [1] |
| Zirconium Fluoride | Oral | Rat | 98 mg/kg | [1] |
| Potassium Zirconium Hexafluoride | Oral | Mouse | 98 mg/kg | [1] |
| Zirconium Nitrate | Inhalation | Rat | LCLo: 500 mg/m³ (30 min) | [1] |
LD50: Lethal Dose, 50%; LCLo: Lowest Published Lethal Concentration.
In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Zirconium Dioxide Nanoparticles | A549 (Human Lung Carcinoma) | MTT | IC50: 58.4 µg/mL | [3] |
| Iron-Manganese-doped Sulfated Zirconia Nanoparticles | HepG2 (Human Liver Carcinoma) | MTT | IC50: 41 µg/mL | [4] |
| Iron-Manganese-doped Sulfated Zirconia Nanoparticles | Chang (Normal Liver) | MTT | IC50: 95 µg/mL | [4] |
| Zirconium Tetrachloride | Enchytraeus albidus (in soil) | Reproduction | EC50: 502 mg/kg | [5] |
IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of toxicity data, detailed experimental methodologies are crucial. Below are protocols for two of the most common assays used to evaluate the cytotoxicity and genotoxicity of zirconium compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the zirconium compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.
Principle: Cells are embedded in agarose on a microscope slide and lysed to remove membranes and soluble cellular components, leaving behind the DNA as a "nucleoid." The slide is then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleoid, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentrations) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA, exposing single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Signaling Pathways in Zirconium Compound Toxicity
The toxicity of zirconium compounds, particularly at the nanoscale, is often mediated by the induction of oxidative stress, leading to a cascade of cellular events including inflammation and apoptosis. The following diagrams illustrate the key signaling pathways involved.
Figure 1: Zirconium compound-induced oxidative stress and the Nrf2-ARE antioxidant response pathway.
Figure 2: Intrinsic apoptosis pathway activated by zirconium compound-induced cellular stress.
Figure 3: Inflammatory response pathways, including NLRP3 inflammasome and NF-κB activation, triggered by zirconium compounds.
Summary and Conclusion
The toxicity of zirconium compounds is highly dependent on their specific chemical form and solubility. While insoluble forms like zirconium dioxide generally exhibit low acute toxicity, soluble salts such as zirconium tetrachloride are more hazardous. Zirconium nanoparticles, due to their increased surface area and reactivity, can induce significant cellular responses even at low concentrations. The primary mechanisms of toxicity involve the generation of reactive oxygen species, leading to oxidative stress, which in turn can trigger inflammatory responses and programmed cell death.
This guide provides a foundational understanding of the comparative toxicity of different zirconium compounds. Researchers and drug development professionals are encouraged to consider the specific compound and its physicochemical properties when assessing potential toxicity. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting toxicological studies. Further research focusing on direct comparative studies of a wider range of zirconium compounds under standardized conditions is warranted to build a more comprehensive toxicity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. "Study of the Toxicity and Cell Viability of Zirconium Oxide Nanopartic" by Saba H. Mahdi and Lekaa K. Abdul karem [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Titanium and Zirconium Oxide Microparticles on Pro-Inflammatory Response in Human Macrophages under Induced Sterile Inflammation: An In Vitro Study [mdpi.com]
evaluation of sodium zirconium lactate in deodorant sticks versus other active ingredients
An examination of traditional and alternative active ingredients in modern deodorant and antiperspirant formulations, with a historical perspective on sodium zirconium lactate.
This guide provides a comparative analysis of the performance and mechanisms of various active ingredients used in deodorant and antiperspirant sticks. While the initial focus included this compound, a review of historical data indicates this ingredient was discontinued in the late 1950s due to findings of associated pathological changes, specifically granulomatous reactions in the axillary vault of some users.[1][2] Consequently, this document will focus on a detailed comparison of currently utilized and researched active ingredients: aluminum-based antiperspirants and alternative deodorant compounds such as zinc ricinoleate and magnesium hydroxide.
Mechanisms of Action: Antiperspirants vs. Deodorants
The primary distinction between antiperspirants and deodorants lies in their mechanism of action. Antiperspirants aim to reduce the amount of sweat that reaches the skin surface, whereas deodorants focus on controlling the malodor associated with the bacterial breakdown of sweat.[3][4]
Antiperspirant Actives: Aluminum-Based Compounds
The most common active ingredients in antiperspirant products are aluminum-based salts, such as Aluminum Chlorohydrate and Aluminum Zirconium Tetrachlorohydrex Gly.[5][6] These compounds work by forming a temporary plug within the sweat duct, thereby physically obstructing the flow of sweat to the skin's surface.[3][7]
This process, often referred to as the "gel plug theory," is initiated when the aluminum salts dissolve in sweat and interact with proteins and mucopolysaccharides in the sweat duct.[7] The resulting precipitate forms an amorphous plug that can remain effective for over 24 hours.[5] The acidity of some aluminum compounds, like aluminum chloride, can cause skin irritation, which has led to the development of less acidic versions like aluminum chlorohydrate.[3]
Deodorant Actives: Alternatives to Aluminum Salts
Deodorant technologies focus on odor control without inhibiting perspiration. This is primarily achieved through two mechanisms: odor neutralization and inhibition of odor-causing bacteria.
1.2.1. Odor Neutralization: Zinc Ricinoleate
Zinc ricinoleate, a zinc salt of ricinoleic acid derived from castor oil, functions as an effective odor absorbent.[8][9] It does not block sweat glands or have significant antimicrobial properties.[10] Instead, its molecular structure allows it to trap and absorb odor-causing molecules, particularly sulfurous and nitrogenous compounds, that are produced by the bacterial decomposition of sweat.[10] This complexation prevents the volatile malodorous compounds from being released into the air.[10] Studies have shown that zinc ricinoleate can significantly reduce the perception of malodor for up to 24 hours.[11]
1.2.2. Antimicrobial Action: Magnesium Hydroxide
Magnesium hydroxide is utilized in deodorants for its ability to inhibit the growth of odor-causing bacteria.[12] Sweat itself is largely odorless; body odor is primarily the result of bacteria on the skin breaking down proteins and lipids found in sweat.[13] Magnesium hydroxide creates an alkaline environment on the skin's surface, which is less hospitable to the bacteria that thrive in the naturally acidic environment of the underarm.[12] By neutralizing the acidic environment, magnesium hydroxide reduces the bacterial population and, consequently, the production of malodorous compounds.[13][14] It does not block sweat glands.[12]
Comparative Efficacy Data
Direct comparative studies across all active ingredient types are limited. However, data from individual studies and regulatory guidelines provide a basis for performance evaluation.
| Active Ingredient | Primary Mechanism | Reported Efficacy | Notes |
| Aluminum Chlorohydrate | Antiperspirant (Duct Blockage) | Sweat reduction of over 20% required by FDA for standard efficacy. "Clinical strength" products with up to 20% active ingredient can achieve over 50% sweat reduction in a majority of users.[5][15][16][17] | Can cause skin irritation in some individuals.[3] |
| Aluminum Zirconium Tetrachlorohydrex Gly | Antiperspirant (Duct Blockage) | Used in "clinical strength" formulations, often at concentrations around 20%, to achieve high levels of sweat reduction.[5][17] | Generally considered less irritating than aluminum chloride.[5] |
| Zinc Ricinoleate | Deodorant (Odor Absorption) | Shown to reduce the perception of malodor for up to 24 hours in sensory evaluation studies.[11] | Does not reduce sweat volume. Effectiveness is based on neutralizing existing odor molecules.[10] |
| Magnesium Hydroxide | Deodorant (Antimicrobial/pH Neutralizer) | In vivo studies show a significant reduction in unpleasant odor as assessed by olfactory scoring when compared to non-treated axillae.[18] | Does not reduce sweat volume. Works by preventing the formation of new odor molecules.[12][13] |
Experimental Protocols for Efficacy Evaluation
The evaluation of deodorant and antiperspirant efficacy relies on standardized clinical testing protocols to ensure data is reproducible and claims are substantiated.
Antiperspirant Efficacy: The Gravimetric Method
The gold standard for assessing antiperspirant efficacy is the gravimetric method, as outlined in FDA guidelines.[15][19][20]
-
Subject Selection: Participants are screened for their sweat production rate to ensure they produce a minimum amount of sweat under controlled conditions (e.g., at least 100 mg per axilla in 20 minutes).[15]
-
Washout Period: A washout period of approximately 17 days is required, during which subjects refrain from using any underarm products.[21]
-
Procedure:
-
A baseline sweat collection is performed.
-
The test product is applied to one axilla, and a placebo or control is applied to the other.
-
After a set period (e.g., 24 or 48 hours), subjects are placed in a controlled environment ("hot room") with a specific temperature and humidity.[16]
-
Pre-weighed absorbent pads are placed in each axilla for a defined collection period (e.g., 20 minutes).[15]
-
The pads are then re-weighed to determine the amount of sweat produced.
-
-
Data Analysis: The percentage of sweat reduction is calculated by comparing the sweat weight from the treated axilla to the control axilla.[19]
Deodorant Efficacy: Sensory and Microbiological Assessment
Deodorant efficacy is evaluated by measuring the product's ability to control odor.
-
Sensory Evaluation (Sniff Test): This is the most common and relevant method, often following standards like ASTM E1207.[20][22]
-
Microbiological Assays: In vitro tests can be used to assess a product's ability to inhibit the growth of common odor-causing bacteria, such as Corynebacterium species.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique can identify and quantify the volatile organic compounds (VOCs) associated with body odor, providing a quantitative measure of malodor reduction.[19]
Conclusion
While this compound is a historical footnote in deodorant formulation due to safety concerns, the field has evolved to offer two distinct and effective approaches for underarm odor and wetness control. Aluminum-based antiperspirants remain the most effective option for reducing sweat volume through the formation of temporary ductal plugs. For consumers seeking alternatives, deodorant technologies utilizing ingredients like zinc ricinoleate and magnesium hydroxide offer effective odor control by either neutralizing malodorous compounds or inhibiting the proliferation of odor-causing bacteria, respectively, without affecting perspiration. The choice of active ingredient depends on the desired primary benefit: sweat reduction versus odor control. Efficacy for all active types is substantiated through rigorous and standardized clinical and analytical protocols.
References
- 1. Pathological changes associated with deodorant preparations containing this compound; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deodorants and antiperspirants: New trends in their active agents and testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiperspirant Basics - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 6. researchgate.net [researchgate.net]
- 7. Aluminum Chloride - International Hyperhidrosis Society | Official Site [sweathelp.org]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. nbinno.com [nbinno.com]
- 11. The evaluation of underarm deodorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gentlemoose.ca [gentlemoose.ca]
- 13. soaposh.com [soaposh.com]
- 14. US5512274A - Metal hydroxide deodorant formulation - Google Patents [patents.google.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. sweathelp.org [sweathelp.org]
- 17. 10 Best Clinical-Strength Deodorants We Tried and Tested in 2025 [everydayhealth.com]
- 18. daitokasei.com [daitokasei.com]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. sensenet.net [sensenet.net]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Zirconium Lactate
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals utilizing sodium zirconium lactate, understanding the correct disposal procedures is paramount to maintaining a safe working environment and adhering to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound is contingent on the nature of the waste (e.g., small spill, unused bulk material, dilute solution) and must always be in accordance with federal, state, and local regulations. If discarded in its purchased form, this compound is generally not considered a RCRA (Resource Conservation and Recovery Act) hazardous waste. However, the end-user is ultimately responsible for determining the waste classification at the time of disposal.
For Small Spills:
-
Assess the Spill: For minor spills, immediate action can be taken.
-
Dilution and Sewer Disposal (if permissible): If allowed by local and state regulations, small spills can be diluted with a large amount of water and flushed down the sewer.
-
Inert Absorbent: If sewer disposal is not an option, absorb the spill with an inert material such as sand or another approved absorbent.
-
Containerize: Place the absorbed material into a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
For Unused or Bulk Material:
-
Licensed Chemical Destruction: The recommended method for disposal of bulk or unused this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Hazardous Waste Determination: It is the responsibility of the product user to determine if the material should be classified as hazardous waste at the time of disposal.
-
Packaging and Labeling: Ensure the waste is stored in a suitable, tightly closed container.[1] The container must be clearly labeled with the contents.
-
Professional Disposal Service: Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
General Guidance for Zirconium and Lactate Compounds:
-
Zirconium Compounds: Zirconium compounds, particularly in powder form, can be flammable and reactive.[2][3] Therefore, they should be handled with care and stored away from ignition sources.[3] For zirconium-containing waste, it may be necessary to manage it as hazardous waste.[3] Always consult with your institution's environmental health and safety (EHS) office or the relevant state or federal environmental agency for specific guidance.[3]
-
Lactate Compounds: Many simple lactate salts are water-soluble and may be suitable for aqueous waste disposal streams, provided they are not contaminated with other hazardous materials.[4]
Decision-Making Workflow for Disposal
The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.
Caption: Disposal Decision Workflow for this compound.
By adhering to these procedures and consulting with institutional and regulatory authorities, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Zirconium Lactate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sodium Zirconium Lactate, fostering a secure research environment.
Hazard Overview:
This compound is classified as a material that can cause mild skin irritation and eye irritation. It may also be harmful if swallowed, inhaled, or if it enters the airways. Prolonged or repeated exposure may lead to dermatitis. Therefore, adherence to strict safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible[1]. | To protect against eye irritation from splashes or vapors. |
| Skin Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile)[2]. An impervious apron or chemical suit is recommended. | To prevent skin contact, which can cause mild irritation. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if exposure limits are exceeded or in enclosed spaces[1][3]. | To prevent inhalation, which may be harmful and cause respiratory tract irritation[1]. |
| Protective Clothing | Lab coat. Chemical-resistant boots are recommended. | To protect personal clothing and skin from contamination. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. Local exhaust ventilation is recommended[3][4].
-
Verify that a safety shower and eyewash station are readily accessible.
-
Keep the container tightly closed when not in use[3].
-
Store in a cool, dry, well-ventilated area below 44°C (110°F).
-
Isolate from incompatible substances such as strong acids and alkalis.
2. Handling the Chemical:
-
Read the Safety Data Sheet (SDS) thoroughly before use.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid contact with eyes, skin, and clothing.
-
Do not inhale vapors or fumes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using tobacco products.
3. In Case of Exposure:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
If on Skin: Gently wash the affected area with plenty of soap and water. Remove contaminated clothing immediately. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a Poison Center or doctor.
Disposal Plan
This compound, in its purchased form, is not classified as a RCRA hazardous waste. However, the end-user is responsible for determining if the material, as disposed of, should be classified as hazardous waste.
1. Small Spills:
-
Wear appropriate PPE before approaching the spill.
-
For small spills, dilute with water and flush to a sewer if permitted by local and state regulations.
-
If flushing is not an option, absorb the spill with an inert material (e.g., sand) and place it in a suitable container for disposal.
2. Waste Disposal:
-
All treatment, storage, transportation, and disposal must comply with federal, state/provincial, and local regulations[1].
-
Do not discharge into sewer systems without proper authorization[3].
-
Containers may retain product residues and should be handled as hazardous. Do not reuse empty containers for other purposes.
-
Alternatively, the material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing[3].
Workflow for Handling and Disposal of this compound
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
